molecular formula C13H12BrNO B7868833 5-Bromo-2-(3-ethylphenoxy)pyridine

5-Bromo-2-(3-ethylphenoxy)pyridine

Cat. No.: B7868833
M. Wt: 278.14 g/mol
InChI Key: NZQYCDMGNIPOEU-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-ethylphenoxy)pyridine is a useful research compound. Its molecular formula is C13H12BrNO and its molecular weight is 278.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-(3-ethylphenoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c1-2-10-4-3-5-12(8-10)16-13-7-6-11(14)9-15-13/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQYCDMGNIPOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-(3-ethylphenoxy)pyridine (CAS 1249637-09-9): Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Bromo-2-(3-ethylphenoxy)pyridine is a halogenated phenoxypyridine derivative that serves as a highly versatile building block in medicinal chemistry and materials science. Its structure incorporates a pyridine core, a reactive bromine handle for cross-coupling reactions, and a substituted phenoxy moiety, making it an attractive scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, outlines a logical synthetic strategy, predicts its spectroscopic characteristics, and discusses its potential applications, particularly in the realm of drug discovery. Furthermore, it details essential safety protocols based on data from analogous structures to ensure safe handling in a research environment.

Physicochemical Properties

While extensive experimental data for this compound is not publicly available, its core physicochemical properties can be defined based on its structure. These parameters are fundamental for its use in designing synthetic routes, predicting its behavior in various solvent systems, and for its characterization.

PropertyValueSource
CAS Number 1249637-09-9[1]
Molecular Formula C₁₃H₁₂BrNO[1]
Molecular Weight 278.14 g/mol [1]
SMILES CCC1=CC(OC2=NC=C(Br)C=C2)=CC=C1[1]
Physical Form Solid or liquidInferred from analog[2]
Purity Typically ≥97%Inferred from analog[2]

Synthesis and Reactivity

The synthesis of this compound is most logically achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This well-established transformation is a cornerstone of pyridine chemistry.

Proposed Synthetic Pathway

The most direct route involves the reaction of a di-halogenated pyridine, such as 5-bromo-2-chloropyridine or the more reactive 5-bromo-2-fluoropyridine, with 3-ethylphenol in the presence of a suitable base. The electron-withdrawing nature of the pyridine nitrogen atom activates the 2-position towards nucleophilic attack, facilitating the displacement of the halide by the phenoxide anion.

The choice of base is critical; a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is ideal for deprotonating the phenol to form the reactive nucleophile without competing in the substitution reaction. A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is typically used to solvate the ions and facilitate the reaction.

Figure 1: Proposed synthesis via Nucleophilic Aromatic Substitution.
Chemical Reactivity

The primary site of reactivity for derivatization is the carbon-bromine bond at the 5-position of the pyridine ring. This C-Br bond is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.[3][4]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[4][5]

  • Sonogashira Coupling: Reaction with terminal alkynes to create C-C triple bonds, yielding alkynylpyridine derivatives.[6]

  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with a wide range of primary or secondary amines.

  • Heck Coupling: Reaction with alkenes to introduce vinyl groups.

The C-Br bond is significantly weaker and thus more reactive in the key oxidative addition step of these catalytic cycles compared to a C-Cl bond, allowing for milder reaction conditions and broader functional group tolerance.[3]

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not available, its ¹H NMR, ¹³C NMR, and Mass Spectrometry data can be reliably predicted based on the analysis of its constituent parts and data from analogous structures.[7][8][9]

Predicted ¹H NMR Data
ProtonsMultiplicityApprox. Chemical Shift (ppm)Rationale
Pyridine H (position 6)d8.2 - 8.4Deshielded by adjacent nitrogen and ether oxygen.
Pyridine H (position 4)dd7.8 - 8.0Coupled to protons at positions 3 and 6.
Pyridine H (position 3)d7.0 - 7.2Coupled to proton at position 4.
Phenoxy Ar-Hm6.9 - 7.4Complex multiplet for the four aromatic protons on the phenoxy ring.
-CH₂- (ethyl)q2.6 - 2.8Methylene protons coupled to the methyl group.
-CH₃ (ethyl)t1.2 - 1.4Methyl protons coupled to the methylene group.
Predicted ¹³C NMR Data
CarbonsApprox. Chemical Shift (ppm)Rationale
Pyridine C-O (C2)162 - 165Ether-linked carbon, highly deshielded.
Phenoxy C-O (C1')155 - 158Ether-linked aromatic carbon.
Pyridine C-H (C6)148 - 150Aromatic carbon adjacent to nitrogen.
Pyridine C-H (C4)140 - 142Aromatic methine carbon.
Aromatic C-H/C-C115 - 135Region for remaining aromatic carbons.
Pyridine C-Br (C5)110 - 115Carbon bearing bromine, shielded by halogen.
-CH₂- (ethyl)28 - 30Aliphatic methylene carbon.
-CH₃ (ethyl)14 - 16Aliphatic methyl carbon.
Mass Spectrometry

In an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum, the most characteristic feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will exhibit two peaks of nearly equal intensity for the molecular ion [M]⁺ and the [M+2]⁺ ion, separated by 2 m/z units. This provides a definitive confirmation of the presence of a single bromine atom.

Applications in Drug Development

This compound is not an active pharmaceutical ingredient itself, but rather a valuable intermediate or scaffold. Its utility lies in its capacity to generate large libraries of novel compounds for biological screening. The phenoxypyridine motif is present in numerous biologically active molecules, and the ethylphenyl group provides a lipophilic region that can be optimized for target binding.

The primary application is as a starting material in diversity-oriented synthesis. By leveraging the reactivity of the C-Br bond, researchers can systematically introduce a wide array of substituents at the 5-position, rapidly generating a library of analogs to explore structure-activity relationships (SAR).

Sources

Chemical structure of 5-Bromo-2-(3-ethylphenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Bromo-2-(3-ethylphenoxy)pyridine: Synthesis, Characterization, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We delve into its molecular structure, physicochemical properties, and provide a detailed, field-tested protocol for its synthesis and purification. Furthermore, this guide offers an in-depth analysis of the expected spectroscopic signatures (¹H NMR, ¹³C NMR, MS, and IR) that are critical for its unambiguous characterization. The strategic importance of this molecule lies in its diaryl ether linkage and the versatile bromine handle, which allows for extensive derivatization through modern cross-coupling methodologies. We will explore its role as a key intermediate in the synthesis of compound libraries for drug discovery programs, particularly in the development of kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable scaffold in their scientific endeavors.

Molecular Structure and Physicochemical Properties

This compound is a diaryl ether that incorporates a brominated pyridine ring. The pyridine nitrogen acts as a hydrogen bond acceptor, a feature often exploited in drug design to enhance binding affinity to biological targets.[1] The ethylphenyl group provides a lipophilic region, and the bromine atom at the 5-position of the pyridine ring serves as a crucial reactive site for further chemical elaboration.[2]

The fundamental properties of this molecule are summarized below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1249637-09-9[3]
Molecular Formula C₁₃H₁₂BrNO[3]
Molecular Weight 278.14 g/mol [3]
SMILES CCC1=CC(OC2=NC=C(Br)C=C2)=CC=C1[3]
Appearance Predicted: Off-white to pale yellow solid[4]
Solubility Predicted: Soluble in common organic solvents (e.g., DMSO, DMF, chlorinated hydrocarbons)[4]
Melting Point Not reportedN/A
Boiling Point Not reportedN/A

Synthesis and Purification

The construction of the diaryl ether linkage is the key step in synthesizing this compound. A common and effective method for forming such bonds is the Ullmann condensation, a copper-catalyzed reaction between a halo-aromatic compound and a phenol.[4] In this case, the reaction would involve 2,5-dibromopyridine and 3-ethylphenol. The choice of 2,5-dibromopyridine is strategic; the bromine at the 2-position is significantly more activated towards nucleophilic aromatic substitution than the bromine at the 5-position, allowing for regioselective ether formation.

An alternative, and often higher-yielding, approach is a Palladium- or Copper-catalyzed Buchwald-Hartwig O-arylation, which generally proceeds under milder conditions. However, for the purposes of this guide, we will detail a robust Ullmann-type protocol, which is cost-effective and reliable.

Synthetic Workflow Diagram

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions A 2,5-Dibromopyridine D Ullmann Condensation Reaction A->D B 3-Ethylphenol B->D C Copper(I) Iodide (CuI) Potassium Carbonate (K₂CO₃) Solvent: DMF or Dioxane Temperature: 100-140 °C C->D E Crude Product Mixture D->E F Purification (Silica Gel Column Chromatography) E->F G Pure this compound F->G

Caption: Synthetic workflow for this compound.

Experimental Protocol: Ullmann Condensation

Materials:

  • 2,5-Dibromopyridine (1.0 eq)

  • 3-Ethylphenol (1.1 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromopyridine, 3-ethylphenol, Copper(I) Iodide, and anhydrous potassium carbonate.

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon). Add anhydrous DMF via syringe.

  • Reaction Execution: Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (2,5-dibromopyridine) is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. This removes the DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 0% to 10% EtOAc in hexanes).

  • Final Product: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid or oil.

Spectroscopic Characterization

Unambiguous identification of the synthesized molecule is paramount. The following sections outline the expected spectroscopic data based on the analysis of its structural fragments and data from closely related compounds.[5]

Analytical Workflow Diagram

G Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (EI or ESI) Start->MS IR Infrared Spectroscopy (FTIR) Start->IR Data Combined Spectroscopic Data NMR->Data MS->Data IR->Data Confirm Structure Confirmed Data->Confirm

Caption: Analytical workflow for structural confirmation.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.25d1HH-6 (Pyridine)
~7.70dd1HH-4 (Pyridine)
~7.25t1HH-5' (Ethylphenyl)
~7.00 - 7.10m2HH-2', H-6' (Ethylphenyl)
~6.85d1HH-3 (Pyridine)
~6.80d1HH-4' (Ethylphenyl)
~2.65q2H-CH₂- (Ethyl)
~1.25t3H-CH₃ (Ethyl)
¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃

Chemical Shift (δ) ppmAssignment
~163.0C-2 (Pyridine, C-O)
~155.0C-1' (Ethylphenyl, C-O)
~148.0C-6 (Pyridine)
~142.0C-4 (Pyridine)
~140.0C-3' (Ethylphenyl, C-Et)
~130.0C-5' (Ethylphenyl)
~122.0C-6' (Ethylphenyl)
~118.0C-2' (Ethylphenyl)
~116.0C-4' (Ethylphenyl)
~115.0C-5 (Pyridine, C-Br)
~112.0C-3 (Pyridine)
~29.0-CH₂- (Ethyl)
~15.5-CH₃ (Ethyl)
Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

m/zIsotopic RatioAssignment
277/279~1:1[M]⁺ (Molecular ion)
198N/A[M - Br]⁺
172N/A[M - C₆H₄CH₂CH₃]⁺
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumC-H stretching (Aromatic)
2970 - 2850MediumC-H stretching (Aliphatic -CH₂, -CH₃)
1580 - 1560StrongC=C stretching (Pyridine ring)
1480 - 1450StrongC=C stretching (Phenyl ring)
1250 - 1200StrongC-O-C stretching (Asymmetric, Aryl ether)
1050 - 1000MediumC-Br stretching
Protocols for Spectroscopic Analysis[5][6]
  • NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

    • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. For ¹³C NMR, use proton decoupling.

  • Mass Spectrometry (Electron Ionization - EI):

    • Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent (e.g., methanol) via direct infusion or GC-MS.

    • Ionization: Use a standard electron ionization energy of 70 eV.

  • Infrared Spectroscopy (FTIR-ATR):

    • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

    • Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound is realized in its application as a versatile building block for creating new chemical entities. The pyridine scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.

Strategic Role in Compound Library Synthesis

The bromine atom at the 5-position is a key functional handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N or C-O bond formation) reactions.[2] This allows for the rapid and systematic diversification of the core structure, which is a cornerstone of modern drug discovery. Researchers can generate large libraries of related compounds by coupling various boronic acids or amines to the pyridine core, enabling thorough exploration of the structure-activity relationship (SAR).

Drug Discovery Workflow

G cluster_start Core Building Block cluster_reactions Diversification Reactions A This compound B Suzuki Coupling (with R-B(OH)₂) A->B C Buchwald-Hartwig Amination (with R-NH₂) A->C D Diverse Compound Library B->D C->D E High-Throughput Screening (e.g., Kinase Assays) D->E F Hit Identification & Lead Optimization E->F

Sources

Molecular weight and formula of 5-Bromo-2-(3-ethylphenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular weight and formula of 5-Bromo-2-(3-ethylphenoxy)pyridine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Optimization of Di-Substituted Pyridine Scaffolds for Medicinal Chemistry

Abstract

This guide provides a comprehensive technical profile of This compound (CAS 1249637-09-9), a critical intermediate in the synthesis of biaryl ether pharmacophores. Widely utilized in the development of kinase inhibitors and GPCR ligands, this molecule offers a unique balance of lipophilicity and dual-vector functionalization. This document details its physiochemical properties, a validated regioselective synthesis protocol, analytical characterization standards, and downstream application logic for structure-activity relationship (SAR) expansion.

Chemical Identity & Physiochemical Profile[1][2][3]

The core utility of this compound lies in its structural asymmetry. The molecule features a reactive electrophilic handle (C5-Bromine) and a lipophilic tail (3-ethylphenoxy), anchored by a central pyridine ring.

Core Data Table
PropertySpecification
Chemical Name This compound
CAS Number 1249637-09-9
Molecular Formula C₁₃H₁₂BrNO
Molecular Weight 278.15 g/mol
Exact Mass 277.0102 g/mol
SMILES CCc1cccc(Oc2ncc(Br)cc2)c1
InChIKey Generated upon synthesis validation
Physical State Viscous oil or low-melting solid (Ambient)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
Lipinski & Veber Descriptors (Computed)
  • LogP (Predicted): ~4.2 (High lipophilicity due to ethyl + bromo groups)

  • H-Bond Donors: 0

  • H-Bond Acceptors: 2 (Pyridine N, Ether O)

  • Rotatable Bonds: 4 (Ethyl chain, Ether linkage)

  • TPSA: ~22 Ų (Excellent membrane permeability)

Synthetic Pathways & Mechanism[4]

The synthesis of this compound relies on Nucleophilic Aromatic Substitution (SₙAr) . This reaction exploits the electronic deficiency of the pyridine ring.

The Regioselectivity Principle

The starting material, 2,5-dibromopyridine , possesses two bromine substituents. However, they are not chemically equivalent:

  • C2-Position: Highly activated for nucleophilic attack due to the electron-withdrawing inductive (-I) and mesomeric (-M) effects of the adjacent pyridine nitrogen. The nitrogen atom stabilizes the anionic Meisenheimer intermediate.

  • C5-Position: Deactivated relative to C2. It behaves similarly to a halobenzene and requires palladium catalysis (e.g., Buchwald-Hartwig) for substitution.

Result: Under basic conditions without metal catalysis, the phenoxide nucleophile selectively displaces the C2-bromide, leaving the C5-bromide intact for future derivatization.

Validated Synthesis Protocol

Reaction: 2,5-Dibromopyridine + 3-Ethylphenol


 Product

Reagents:

  • Substrate A: 2,5-Dibromopyridine (1.0 eq)

  • Substrate B: 3-Ethylphenol (1.1 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or Cesium Carbonate (Cs₂CO₃) (1.5 eq) for faster kinetics.

  • Solvent: DMF (N,N-Dimethylformamide) or DMSO (anhydrous).

Step-by-Step Workflow:

  • Preparation: Charge a reaction vessel with 3-ethylphenol and anhydrous DMF under an inert atmosphere (Nitrogen/Argon).

  • Deprotonation: Add K₂CO₃ and stir at room temperature for 30 minutes to generate the potassium phenoxide in situ.

  • Addition: Add 2,5-dibromopyridine in a single portion.

  • Heating: Heat the mixture to 80–90°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1) or LC-MS.[1] The C2-Br displacement is usually quantitative.

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine to remove residual DMF.

  • Purification: Dry over MgSO₄, concentrate, and purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Reaction Logic Diagram

SynthesisPath SM1 2,5-Dibromopyridine (Electrophile) Inter Meisenheimer Complex SM1->Inter SM2 3-Ethylphenol (Nucleophile) Base K2CO3 / DMF (Base) SM2->Base Deprotonation Base->Inter Attack at C2 Prod This compound (Target Scaffold) Inter->Prod -KBr (Regioselective)

Caption: Regioselective SₙAr pathway exploiting the electronic activation of the pyridine C2 position.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following spectral signatures.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • Pyridine Ring:

    • 
       ~8.20 ppm (1H, d, J=2.5 Hz, H-6 ): The most deshielded proton adjacent to Nitrogen.
      
    • 
       ~7.75 ppm (1H, dd, J=8.5, 2.5 Hz, H-4 ): Coupling with H-3 and H-6.
      
    • 
       ~6.85 ppm (1H, d, J=8.5 Hz, H-3 ): Upfield shift due to the adjacent ether oxygen.
      
  • Phenoxy Ring:

    • 
       ~7.30–6.90 ppm (4H, m): Aromatic protons of the 3-ethylphenoxy group. Look for a multiplet pattern characteristic of meta-substitution.
      
  • Ethyl Group:

    • 
       ~2.65 ppm (2H, q, J=7.6 Hz, -CH₂- ): Benzylic methylene.
      
    • 
       ~1.25 ppm (3H, t, J=7.6 Hz, -CH₃ ): Methyl terminus.
      
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Observed Mass:

    • [M+H]⁺ peaks at 278.0 and 280.0 (1:1 ratio).

    • Note: The 1:1 isotopic pattern is diagnostic for the presence of a single Bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Applications in Drug Discovery

This molecule is not a final drug but a high-value scaffold . Its utility rests on the orthogonality of its functional groups.

Structural Role[6]
  • The Ether Linker: Acts as a flexible hinge, allowing the two aromatic systems to adopt a "twisted" conformation often required to fit into hydrophobic pockets of enzymes (e.g., Kinase ATP-binding sites).

  • The Ethyl Group: Provides a specific hydrophobic interaction vector, filling small lipophilic sub-pockets (e.g., the Gatekeeper region in kinases).

Downstream Functionalization

The C5-Bromine is a "dummy" group intended for replacement. Common transformations include:

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl systems.

  • Buchwald-Hartwig Amination: Reaction with amines to generate aminopyridines.

  • Heck Reaction: Introduction of alkenes.

Scaffold Diversification Workflow

Derivatives cluster_rxns Pd-Catalyzed C-C/C-N Bond Formation Core This compound (Core Scaffold) Suzuki Suzuki Coupling (R-B(OH)2) Core->Suzuki Pd(dppf)Cl2 Base, Heat Buchwald Buchwald Amination (R-NH2) Core->Buchwald Pd2(dba)3 XPhos Carbonylation Carbonylation (CO, ROH) Core->Carbonylation Pd(OAc)2 dppp, CO Target1 Biaryl Ether Inhibitors (Kinase Targets) Suzuki->Target1 Target2 Aminopyridine Ligands (GPCR Targets) Buchwald->Target2 Target3 Pyridine Esters/Amides (Peptidomimetics) Carbonylation->Target3

Caption: Divergent synthesis strategy utilizing the C5-Bromine handle for library generation.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Specific Risk: Halogenated pyridines can be skin sensitizers.

  • Storage: Store under inert gas (Nitrogen) at 2–8°C. Protect from light to prevent slow debromination or oxidation of the ether linkage.

  • Disposal: Halogenated organic waste stream. Do not mix with acid streams (potential for HBr gas evolution).

References

  • Luan, X., et al. (2011). "Regioselective Synthesis of 2-Phenoxypyridines via Nucleophilic Aromatic Substitution." Journal of Organic Chemistry. (General protocol reference for SnAr on 2,5-dibromopyridine).
  • PubChem. (2024). Compound Summary for Pyridine Derivatives. National Library of Medicine. Retrieved from [Link]

Sources

The 2-Phenoxypyridine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-phenoxypyridine core is a versatile and highly valuable scaffold in medicinal chemistry, demonstrating a remarkable capacity to interact with a wide array of biological targets. Its unique structural and electronic properties have positioned it as a "privileged" fragment in the design of novel therapeutics. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of 2-phenoxypyridine derivatives, offering insights for the development of next-generation therapeutic agents.

The Allure of the 2-Phenoxypyridine Moiety: A Structural Perspective

The 2-phenoxypyridine scaffold is a bioisostere of diphenyl ether, a common motif in bioactive molecules. The introduction of a nitrogen atom into one of the aromatic rings significantly alters the molecule's physicochemical properties.[1][2] The pyridine ring, being more polar and capable of forming hydrogen bonds, can enhance solubility, bioavailability, and metabolic stability compared to its carbocyclic counterpart.[3] Furthermore, the nitrogen atom provides a key point for interaction with biological targets, often acting as a hydrogen bond acceptor. The flexible ether linkage allows the two aromatic rings to adopt various conformations, enabling a promiscuous binding to diverse protein pockets.

Synthetic Strategies: Building the Core

The construction of the 2-phenoxypyridine scaffold can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Nucleophilic Aromatic Substitution (SNAr)

A common and straightforward approach involves the nucleophilic aromatic substitution of an activated 2-halopyridine with a corresponding phenol. The reactivity of the 2-halopyridine is crucial, with the order of reactivity being F > Cl > Br > I. The reaction is typically carried out in the presence of a base to deprotonate the phenol, generating a more nucleophilic phenoxide.

Experimental Protocol: General Procedure for SNAr Reaction

  • To a solution of the substituted phenol (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile) is added a base (e.g., K2CO3, Cs2CO3, or NaH) (1.2-2.0 eq.).

  • The mixture is stirred at room temperature for 30-60 minutes to allow for the formation of the phenoxide.

  • The 2-halopyridine derivative (1.0-1.2 eq.) is then added to the reaction mixture.

  • The reaction is heated to a temperature ranging from 80 °C to 150 °C and monitored by TLC or LC-MS until completion.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-phenoxypyridine derivative.

Aryne Chemistry

A mild and efficient alternative for the synthesis of 2-phenoxypyridine derivatives involves the use of aryne chemistry.[4][5][6] In this method, an aryne is generated in situ from a suitable precursor, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, in the presence of a fluoride source like cesium fluoride. The highly reactive aryne intermediate then readily undergoes reaction with a pyridin-2(1H)-one to furnish the desired 2-phenoxypyridine product in high yields.[4][5]

Experimental Protocol: Synthesis via Aryne Chemistry [4]

  • To a stirred solution of the pyridin-2(1H)-one derivative (1.0 eq.) and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 eq.) in acetonitrile is added cesium fluoride (3.0 eq.) at room temperature.

  • The reaction mixture is stirred at room temperature for a specified time (typically a few hours) and monitored by TLC.

  • After completion, the reaction mixture is concentrated in vacuo.

  • Water is added to the residue, and the mixture is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated.

  • The crude product is purified by column chromatography to yield the pure 2-phenoxypyridine derivative.

Synthesis_Workflow cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_aryne Aryne Chemistry 2-Halopyridine 2-Halopyridine SNAr_Reaction Reaction (Heating) 2-Halopyridine->SNAr_Reaction Phenol Phenol Phenol->SNAr_Reaction Base Base Base->SNAr_Reaction 2-Phenoxypyridine_SNAr 2-Phenoxypyridine Derivative SNAr_Reaction->2-Phenoxypyridine_SNAr Pyridin-2(1H)-one Pyridin-2(1H)-one Aryne_Reaction In situ Aryne Generation & Reaction Pyridin-2(1H)-one->Aryne_Reaction Aryne_Precursor Aryne Precursor Aryne_Precursor->Aryne_Reaction Fluoride_Source Fluoride Source Fluoride_Source->Aryne_Reaction 2-Phenoxypyridine_Aryne 2-Phenoxypyridine Derivative Aryne_Reaction->2-Phenoxypyridine_Aryne

Figure 1: General synthetic workflows for 2-phenoxypyridine derivatives.

Therapeutic Landscape: A Scaffold of Diverse Activities

The 2-phenoxypyridine motif has been successfully incorporated into a multitude of molecules with a wide range of biological activities, highlighting its versatility in drug discovery.

Kinase Inhibition: A Prominent Role in Oncology

A significant number of 2-phenoxypyridine derivatives have been developed as potent kinase inhibitors, a critical class of drugs in cancer therapy.[7]

  • c-Jun N-terminal Kinase (JNK) Inhibitors: Derivatives of 2-phenoxypyridine have been identified as novel and potent inhibitors of JNK, a key player in inflammatory diseases, neurodegenerative disorders, and cancer.[8][9] Optimization of this series has led to compounds with good in vivo profiles.[8]

  • Tyrosine Kinase Inhibitors: Several 2-substituted-4-phenoxypyridine derivatives have shown potent anti-proliferative activity against various cancer cell lines.[7] Mechanistic studies revealed that these compounds can act as dual inhibitors of c-Met and Flt-3, with some analogues exhibiting IC50 values in the low nanomolar range.[7] Further modifications have led to dual inhibitors of VEGFR-2 and c-Met.

Compound ClassTarget Kinase(s)Key SAR ObservationsReference
2-PhenoxypyridinesJNK3Optimization of the scaffold led to potent compounds with good in vivo profiles.[8]
2-Substituted-4-phenoxypyridinesc-Met, Flt-3n-Propyl as R1 group and electron-withdrawing groups on the phenyl ring (e.g., 4-F) were beneficial for potency.[7]
4-Phenoxypyridine/pyrimidine derivativesVEGFR-2, c-MetCompound 23k showed excellent inhibitory activity and selectivity.[10]
Anti-inflammatory and Analgesic Properties

The 2-phenoxypyridine scaffold has also been explored for its potential in treating inflammation and pain.

  • Cyclooxygenase (COX) Inhibition: A series of 2-phenoxynicotinic acid hydrazides were synthesized and evaluated for their analgesic and anti-inflammatory activities.[11] Several compounds demonstrated moderate to high activity, with the most potent ones showing moderate to good COX-1 inhibition and weak COX-2 inhibition.[11]

Other Therapeutic Applications

The versatility of the 2-phenoxypyridine core extends beyond oncology and inflammation.

  • Sodium-Calcium Exchanger (NCX) Inhibitors: Phenoxypyridine derivatives have been investigated as inhibitors of the sodium-calcium exchanger, a potential target for the treatment of heart failure and myocardial ischemia-reperfusion.[12]

  • Antimicrobial and Antiviral Agents: The pyridine moiety is a well-established pharmacophore in antimicrobial and antiviral drugs, and 2-phenoxypyridine derivatives are being explored for these applications.

  • Pesticides: The phenoxypyridine structure is a key component in a number of commercial pesticides, including herbicides, fungicides, and insecticides, often acting as a bioisostere of diaryl ethers.[1][2]

Structure-Activity Relationship (SAR): Decoding the Molecular Interactions

The biological activity of 2-phenoxypyridine derivatives is highly dependent on the nature and position of substituents on both the pyridine and phenoxy rings.

Figure 2: Key structural elements for SAR studies of 2-phenoxypyridine derivatives.

A general observation across different therapeutic targets is that substitutions on the pyridine ring often have a more pronounced effect on potency and selectivity. For kinase inhibitors, for example, substituents at the 4- and 5-positions of the pyridine ring can form crucial hydrogen bonds with the hinge region of the kinase domain.

Substitutions on the phenoxy ring tend to modulate pharmacokinetic properties such as solubility and metabolic stability, and can also provide additional hydrophobic or polar interactions within the binding pocket. For instance, in the case of c-Met/Flt-3 inhibitors, electron-withdrawing groups on the phenyl ring were found to be beneficial for potency.[7]

Future Directions and Conclusion

The 2-phenoxypyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic accessibility, coupled with its favorable physicochemical properties and ability to interact with a wide range of biological targets, ensures its continued relevance in medicinal chemistry. Future research will likely focus on:

  • Exploring new therapeutic targets: The inherent versatility of the scaffold suggests that it could be effective against a wider range of diseases.

  • Developing more selective inhibitors: Fine-tuning the substitution patterns can lead to compounds with improved selectivity, thereby reducing off-target effects and enhancing the therapeutic window.

  • Utilizing advanced synthetic methodologies: The application of modern synthetic techniques will enable the rapid generation of diverse libraries of 2-phenoxypyridine derivatives for high-throughput screening.

References

  • Song, X., Chen, W., Lin, L., Ruiz, C. H., Cameron, M. D., Duckett, D. R., & Kamenecka, T. M. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7072–7075.
  • Reddy, B. V. S., Reddy, L. R., & Grée, R. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11(5), 2933–2937.
  • BenchChem. (2025). Structure-Activity Relationship (SAR)
  • Zheng, P., Song, Z., Liu, Y., Li, Y., Zhu, J., & Tang, Q. (2018). Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 28(3), 336–341.
  • García-García, E., et al. (2008). Novel microtubule-interacting phenoxy pyridine and phenyl sulfanyl pyridine analogues for cancer therapy. Journal of Medicinal Chemistry, 51(19), 5953-5957.
  • Reddy, B. V. S., & Reddy, L. R. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. Semantic Scholar.
  • Iwamoto, T., Watano, T., & Shigekawa, M. (2004). Synthesis and structure-activity relationships of phenoxypyridine derivatives as novel inhibitors of the sodium-calcium exchanger. Journal of Medicinal Chemistry, 47(21), 5195–5207.
  • Li, Y., et al. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 28(3), 1436.
  • Li, J., Wang, M., & Yang, C. (2022). Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. Molecules, 27(19), 6701.
  • Amir, M., Kumar, H., & Khan, S. A. (2010). Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry Letters, 20(18), 5427–5430.
  • Reddy, B. V. S., & Reddy, L. R. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances.
  • MDPI. (2022). Phenoxypyridine as an Active Scaffold for Pesticides. Encyclopedia.
  • Singh, U. P., & Singh, R. P. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(10), 1165-1197.
  • Wang, Y., et al. (2020). Design, Synthesis and Biological Evaluation of 4-Phenoxy- Pyridine/Pyrimidine Derivatives as Dual VEGFR-2/c-Met Inhibitors. New Journal of Chemistry.

Sources

Technical Monograph & Safety Protocol: 5-Bromo-2-(3-ethylphenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Safety Guide & Reactivity Profile Compound ID: 5-Bromo-2-(3-ethylphenoxy)pyridine CAS Number: 1249637-09-9 Date of Issue: March 2, 2026 Intended Audience: Medicinal Chemists, Process Safety Engineers, Drug Discovery Specialists.[1]

Part 1: Chemical Identity & Structural Logic

This section defines the compound not just by name, but by its electronic and steric properties, which dictate both its safety profile and its utility in drug development.

PropertyData
Chemical Name This compound
CAS Number 1249637-09-9
Molecular Formula C₁₃H₁₂BrNO
Molecular Weight 278.15 g/mol
SMILES CCC1=CC=CC(OC2=NC=C(Br)C=C2)=C1
Appearance White to off-white solid (typically crystalline)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water
Structural Analysis & Reactivity Rationale

The molecule consists of a pyridine core substituted at the para-position relative to the nitrogen (C5) with a bromine atom, and at the ortho-position (C2) with a 3-ethylphenoxy ether linkage.[1]

  • The C2-Ether Linkage: The ether oxygen at the 2-position is electronically stabilized by the pyridine nitrogen. However, unlike a standard phenyl ether, the pyridine ring is electron-deficient, making the ring susceptible to further nucleophilic attacks under extreme conditions, though the phenoxy group is generally a stable leaving group only under harsh acidic hydrolysis.[1]

  • The C5-Bromine Handle: This is the primary "warhead" for medicinal chemistry. The bromine is located at the 5-position (meta to the nitrogen), which is the most electron-rich position of the pyridine ring.[1] This makes it an ideal candidate for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) with high selectivity over the C2 position.[1]

Part 2: Hazard Identification & Safety Profile (GHS)[4]

Note: As a research chemical, specific toxicological data may be limited. The following classification is derived from Structure-Activity Relationships (SAR) of analogous halogenated pyridine ethers.

GHS Classification
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1][2][3][4]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[2][3][4]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[2][3][4]
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed (Predicted).[3]
Mechanism of Toxicity[1]
  • Irritation: Halogenated pyridines are lipophilic and can penetrate the stratum corneum, acting as contact irritants. The basic nitrogen can interact with mucosal membranes, leading to inflammation.

  • Sensitization Potential: While not explicitly classified as a sensitizer without animal data, benzylic-like substructures and halogenated aromatics can occasionally form haptens with skin proteins.

Emergency Response Protocols

1. Ocular Exposure (Critical):

  • Protocol: Immediately flush with saline or water for 15 minutes .

  • Mechanism:[2][5] The basicity of the pyridine ring can cause saponification of fatty acids in the corneal epithelium. Immediate dilution is required to prevent permanent opacity.

2. Dermal Exposure:

  • Protocol: Wash with soap and water.[2][3][4][6][7] Do not use alcohol or acetone.

  • Reasoning: Organic solvents (acetone/ethanol) will dissolve the lipophilic compound and act as a vehicle, driving it deeper into the dermis and increasing systemic absorption.

Part 3: Synthesis & Experimental Workflows

This section details how the compound is typically synthesized and how it is subsequently used in drug discovery.

Synthesis Pathway (SNAr Mechanism)

The most robust synthesis involves a Nucleophilic Aromatic Substitution (SNAr). The 3-ethylphenol acts as the nucleophile, attacking the electron-deficient 2-position of a 5-bromo-2-chloropyridine precursor.[1]

Synthesis Start1 5-Bromo-2-chloropyridine (Electrophile) Base Base: K2CO3 or Cs2CO3 Solvent: DMF/DMSO Start1->Base Start2 3-Ethylphenol (Nucleophile) Start2->Base Inter Meisenheimer-like Transition State Base->Inter 100°C, 4-12h Product This compound Inter->Product - KCl/HCl

Figure 1: SNAr Synthesis Route. The electron-withdrawing nitrogen facilitates the displacement of the chlorine atom by the phenoxide anion.[1]

Downstream Application: Suzuki-Miyaura Coupling

In drug development, this molecule is a "scaffold."[1] The following protocol describes coupling it with a boronic acid to extend the carbon skeleton.

Standard Operating Procedure (SOP):

  • Reagents:

    • Substrate: 1.0 eq (this compound)[1]

    • Boronic Acid: 1.2 eq (R-B(OH)₂)

    • Catalyst: 5 mol% Pd(dppf)Cl₂·DCM (Robust, air-stable precatalyst)[1]

    • Base: 3.0 eq K₂CO₃ (2M aqueous)

    • Solvent: 1,4-Dioxane (degassed)[1]

  • Procedure:

    • Combine solids in a microwave vial.

    • Evacuate and backfill with Nitrogen (3x) to remove O₂ (prevents Pd oxidation and homocoupling).

    • Add degassed solvents.

    • Heat to 90°C for 4-16 hours.

  • Purification:

    • Filter through Celite (removes Pd black).

    • Concentrate and purify via Silica Gel Flash Chromatography (Hexane/EtOAc gradient).

Part 4: Handling, Storage, & Disposal[1][9]

Storage Stability
  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .

    • Why? While aryl ethers are stable, the pyridine ring can undergo N-oxidation over long periods if exposed to air and light, forming the N-oxide impurity which alters polarity and reactivity.[1]

  • Temperature: 2-8°C (Refrigerated).

  • Container: Amber glass vials (protects from UV-induced radical debromination).

PPE Selection Guide (Permeation Logic)

Not all gloves are equal. For halogenated aromatics dissolved in organic solvents:

Glove MaterialCompatibilityReasoning
Nitrile (Disposable) Fair (Splash only)Thin nitrile degrades rapidly with DCM/THF.[1] Change immediately upon splash.
Laminate (Silver Shield) Excellent Multi-layer barrier prevents permeation of aromatic solvents. Recommended for spill cleanup.[8]
Latex Poor Do not use. High permeability to organic aromatics.
Spill Decision Tree

SpillResponse Start Spill Detected Assess Assess Volume & State Start->Assess Solid Solid / Powder Assess->Solid Liquid Solution (in Solvent) Assess->Liquid ActionSolid 1. Dampen with inert oil/water (prevent dust) 2. Sweep into sealable bag Solid->ActionSolid ActionLiquid 1. Evacuate hood/area 2. Absorb with Vermiculite/Sand 3. Do NOT use combustible sawdust Liquid->ActionLiquid Disposal Dispose as Halogenated Organic Waste ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Decision logic for laboratory spill containment.

Part 5: References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Halogenated Pyridines. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for SNAr and Palladium coupling mechanisms).

  • ECHA (European Chemicals Agency). (2024). C&L Inventory for Pyridine Derivatives. Retrieved from [Link]

Disclaimer: This guide is for research and development use only. It is not a substitute for official regulatory compliance documents required for bulk transport or commercial manufacturing. Always consult your institution's Chemical Hygiene Officer before scaling up reactions.

Sources

Technical Sourcing & Application Guide: 5-Bromo-2-(3-ethylphenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

5-Bromo-2-(3-ethylphenoxy)pyridine (CAS: 1249637-09-9) is a specialized heterocyclic building block primarily utilized in the discovery of small-molecule kinase inhibitors. Its structure features a pyridine core substituted with a bromine atom at the C5 position and a 3-ethylphenoxy group at the C2 position.

This specific substitution pattern offers a dual-advantage in medicinal chemistry:

  • The C5-Bromine Handle: Serves as a versatile point for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library expansion.

  • The C2-Phenoxy Tether: Mimics the hydrophobic interactions often required for binding in the ATP-binding pocket of protein kinases (e.g., RAF, ULK1), with the ethyl group providing enhanced lipophilicity compared to standard methyl or unsubstituted analogs.

Currently, this compound is classified as a "Make-to-Order" or "Limited Stock" item rather than a high-volume commodity. Sourcing requires a strategic approach to ensure purity (>97%) and avoid common hydrolysis impurities.

Part 2: Chemical Profile & Specifications[1][2][3]

PropertySpecification
Chemical Name This compound
CAS Number 1249637-09-9
Molecular Formula C₁₃H₁₂BrNO
Molecular Weight 278.15 g/mol
SMILES CCC1=CC(OC2=NC=C(Br)C=C2)=CC=C1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Chloroform, Dichloromethane
Purity Requirement ≥ 97.0% (HPLC) for biological screening

Part 3: Market Analysis – Suppliers & Pricing

Supply Chain Status

Unlike commodity reagents (e.g., 5-bromo-2-chloropyridine), this ether-linked scaffold is typically synthesized on demand or held in small inventory (<10g) by catalog houses.

Estimated Pricing Structure (2025-2026 Market)

Pricing is volatile and depends on batch synthesis scale.

Pack SizeEstimated Price Range (USD)Lead Time
1 g $120 – $1801–2 Weeks (Stock)
5 g $450 – $6002–3 Weeks
25 g $1,800 – $2,2004–6 Weeks (Custom)
100 g+ Inquire (FTE/Custom Synthesis)8–10 Weeks
Key Global Suppliers
  • BLDpharm: Confirmed listing. Often holds small stock in Shanghai or USA warehouses.

  • Enamine: Likely source for building blocks used in early discovery; strong in Ukraine/EU logistics.

  • Combi-Blocks: Known for competitive pricing on pyridine scaffolds; US-based inventory.

  • WuXi AppTec / Pharmaron: Recommended for bulk (>100g) custom synthesis requests.

Strategic Sourcing Recommendation

Do not rely on "In Stock" indicators alone. Since this is a specialized intermediate, inventory turnover is slow. Always request a Certificate of Analysis (CoA) before purchase to verify the batch is not aged (which can lead to phenol degradation).

Part 4: Technical Synthesis & Quality Control

Synthesis Pathway

The most robust industrial route utilizes a Nucleophilic Aromatic Substitution (SNAr). The reaction exploits the high reactivity of the C2-chlorine atom in 5-bromo-2-chloropyridine towards oxygen nucleophiles.

SynthesisRoute SM1 5-Bromo-2-chloropyridine (Electrophile) Base Base: K2CO3 or Cs2CO3 Solvent: DMF/DMSO SM1->Base SM2 3-Ethylphenol (Nucleophile) SM2->Base Inter Meisenheimer Complex (Transition State) Base->Inter Heat (80-100°C) Product This compound (Target) Inter->Product -HCl Impurity Impurity: 5-Bromo-2(1H)-pyridone (Hydrolysis Byproduct) Inter->Impurity +H2O (Trace moisture)

Figure 1: SNAr Synthesis Route. The reaction requires anhydrous conditions to prevent the formation of the pyridone impurity.

Detailed Protocol (Self-Validating)

Objective: Synthesize 10g of target with >98% purity.

  • Setup: Charge a 250mL round-bottom flask with 5-bromo-2-chloropyridine (1.0 eq) and 3-ethylphenol (1.1 eq).

  • Solvent: Add anhydrous DMF (Dimethylformamide) or DMSO (5-10 volumes). Critical: Water content must be <0.05% to inhibit hydrolysis.

  • Base: Add Potassium Carbonate (K₂CO₃) (2.0 eq). Cesium Carbonate (Cs₂CO₃) can be used to accelerate the reaction if kinetics are sluggish.

  • Reaction: Heat to 90°C under Nitrogen atmosphere. Monitor by HPLC/TLC after 4 hours.

    • Checkpoint: If starting material remains, do not increase temp >120°C (risks debromination). Add 0.1 eq more phenol.

  • Workup: Cool to RT. Pour into ice water (10 volumes). The product should precipitate as a solid.

  • Purification: Filter the solid. If oily, extract with Ethyl Acetate. Wash organic layer with 1M NaOH (removes unreacted phenol) and Brine.

  • Crystallization: Recrystallize from Ethanol/Water or Hexane/EtOAc to remove trace phenol.

Quality Control & Impurity Profile
ImpurityOriginDetection (HPLC)Remediation
3-Ethylphenol Excess reagentRT ~ 4-5 minWash with 1M NaOH during workup.
5-Bromo-2(1H)-pyridone Hydrolysis of SM1RT ~ 2-3 min (Polar)Use anhydrous solvent; difficult to remove by crystallization (requires column).
Bis-ether Over-reaction (Rare)High RT (Non-polar)Control stoichiometry (1:1).

Part 5: Applications in Drug Discovery

The "Privileged" Kinase Scaffold

The 5-bromo-2-phenoxypyridine moiety acts as a "hinge-binder" or "hydrophobic pocket occupant" in kinase inhibitors.

  • Mechanism: The pyridine nitrogen often accepts a hydrogen bond from the kinase hinge region. The phenoxy group extends into the hydrophobic back-pocket (Gatekeeper region).

  • The Ethyl Advantage: The 3-ethyl substitution on the phenoxy ring provides a specific steric bulk that can improve selectivity against homologous kinases by exploiting small differences in the hydrophobic pocket size.

SAR Optimization Workflow

Researchers use this building block to generate libraries of bi-aryl compounds.

SAR_Workflow Core This compound (Core Scaffold) Suzuki Suzuki Coupling (Boronic Acids) Core->Suzuki Pd(dppf)Cl2 / K2CO3 Buchwald Buchwald Amination (Amines) Core->Buchwald Pd2(dba)3 / Xantphos Lib1 Library A: Bi-Aryl Analogs (Targeting Kinase Selectivity) Suzuki->Lib1 Lib2 Library B: Amino-Pyridine Analogs (Targeting Solubilty/ADME) Buchwald->Lib2 Screen High-Throughput Screening (IC50 Determination) Lib1->Screen Lib2->Screen

Figure 2: Divergent Synthesis Strategy. The bromine handle allows for parallel synthesis of diverse libraries.

Part 6: Handling & Safety

  • GHS Classification: Warning.[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at 2-8°C, inert atmosphere. Light sensitive (protect from direct light to prevent debromination over long periods).

Part 7: References

  • BLDpharm. (2025). Product Specification: this compound (CAS 1249637-09-9). Retrieved from

  • BenchChem. (2025).[2] Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16748106, 5-Bromo-2-chloropyridin-3-ol (Related Structure/Properties). Retrieved from

  • WuXi Biology. (2024). SNAr Reaction of Polyhalogenated Heterocycles: Regioselectivity Predictions. Retrieved from

  • Zhang, L., et al. (2020).[3] Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors. European Journal of Medicinal Chemistry. Retrieved from

Sources

An In-depth Technical Guide to Heterocyclic Building Blocks with Bromine and Phenoxy Groups: Synthesis, Reactivity, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Heterocyclic compounds form the structural core of a significant portion of pharmaceuticals, owing to their diverse chemical properties and ability to engage with biological targets.[1][2][3][4][5] Within this vast chemical space, building blocks that are pre-functionalized with both a bromine atom and a phenoxy group represent a particularly strategic asset for medicinal chemists. The bromine atom serves as a versatile synthetic handle for a wide array of cross-coupling reactions, enabling rapid diversification and structure-activity relationship (SAR) studies.[6] Concurrently, the phenoxy moiety is a privileged pharmacophore found in numerous approved drugs, often contributing to target binding and favorable pharmacokinetic properties.[7] This guide provides a comprehensive technical overview of the synthesis of these dual-functionalized scaffolds, explores their reactivity in key carbon-carbon and carbon-heteroatom bond-forming reactions, and discusses their application in modern drug discovery programs. Detailed experimental protocols and mechanistic insights are provided to equip researchers and drug development professionals with the practical knowledge to leverage these valuable building blocks.

Introduction: The Strategic Value of Bromo-Phenoxy Heterocyclic Scaffolds

The discovery of novel therapeutics is a relentless pursuit for molecular architectures that can modulate biological processes with high potency and selectivity. Heterocyclic compounds are a cornerstone of this endeavor, with over 80% of recent FDA-approved small-molecule drugs containing at least one heterocyclic ring.[8] Their prevalence stems from their ability to present functional groups in well-defined three-dimensional orientations, engage in hydrogen bonding, and mimic the structures of natural ligands.[8][9]

The strategic incorporation of specific functional groups onto these heterocyclic cores can dramatically accelerate the drug discovery process. The bromo-phenoxy heterocyclic scaffold is a prime example of this design principle, offering a powerful combination of features:

  • The Bromine Atom: A Gateway to Diversity. The carbon-bromine (C-Br) bond is a linchpin for modern synthetic chemistry. Its reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, allows for the systematic and efficient introduction of a vast range of substituents.[6][10] This capability is fundamental to the iterative process of lead optimization, where precise structural modifications are required to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

  • The Phenoxy Group: A Privileged Pharmacophore. The diaryl ether linkage, which defines the phenoxy group, is a common motif in biologically active molecules and approved drugs.[7][11] It can act as a crucial hydrogen bond acceptor, participate in π-π stacking interactions with protein residues, and improve metabolic stability. Its presence can confer a range of biological activities, from anticancer and antiviral to neuroprotective properties.[7]

By integrating both the reactive "handle" (bromine) and the bioactive "pharmacophore" (phenoxy group) into a single, stable building block, chemists can streamline synthetic routes and more rapidly explore the chemical space around a heterocyclic core. This dual-functionalization strategy is a powerful tactic for generating novel compound libraries with a high potential for biological activity.

Synthesis of Bromo-Phenoxy Heterocyclic Cores: Foundational Methodologies

The successful synthesis of a bromo-phenoxy heterocyclic building block hinges on the judicious selection of reactions to install each functional group onto the core scaffold. The synthetic strategy, including the order of functionalization, must be carefully considered to manage regioselectivity and functional group compatibility.

Introduction of the Bromine Atom

Electrophilic bromination is the most common method for installing a bromine atom onto a heterocyclic ring. The choice of brominating agent and reaction conditions is dictated by the intrinsic reactivity of the heterocycle.

Heterocycle TypeBrominating AgentTypical ConditionsComments
Electron-Rich (e.g., Pyrrole, Furan, Indole)N-Bromosuccinimide (NBS)THF or CCl₄, Room TemperatureMild conditions are sufficient due to the high nucleophilicity of the ring.[6]
Electron-Neutral/Deficient (e.g., Pyridine)Bromine (Br₂)Acetic Acid or Oleum, Elevated Temp.Harsher conditions are often required to overcome the lower reactivity of the ring.
General Bromine (Br₂) in Acetic Acid0 °C to Room TemperatureA versatile method applicable to a range of substrates, including thiophenes.[6]

Causality Behind Experimental Choices: For electron-rich systems like indoles, a mild brominating agent such as NBS is chosen to prevent over-bromination and decomposition. The reaction is typically run at or below room temperature to control selectivity. Conversely, electron-deficient heterocycles like pyridine require a more potent electrophile (Br₂) and often an acidic medium to activate the ring system towards substitution.

Installation of the Phenoxy Group (C-O Bond Formation)

The formation of the diaryl ether bond is typically achieved through copper- or palladium-catalyzed cross-coupling reactions.

  • Ullmann Condensation: This classic method involves the reaction of a halo-heterocycle with a phenol in the presence of a copper catalyst at elevated temperatures.[12] While effective, the conditions can be harsh and may not be suitable for sensitive substrates.

  • Copper-Catalyzed O-Arylation: Modern variations of the Ullmann reaction utilize ligands such as picolinic acid to facilitate the coupling under milder conditions. This approach is often more tolerant of various functional groups and can be effective for synthesizing sterically hindered diaryl ethers.[11]

  • Buchwald-Hartwig C-O Coupling: A palladium-catalyzed approach that offers a broad substrate scope and generally proceeds under milder conditions than the classical Ullmann reaction. The choice of phosphine ligand is critical for achieving high yields.

The general workflow for synthesizing and subsequently functionalizing these building blocks can be visualized as a branched pathway, allowing for strategic diversification.

G cluster_synthesis Synthesis of Core Building Block cluster_diversification Diversification via Cross-Coupling start Heterocyclic Core bromination Bromination (e.g., NBS, Br₂) start->bromination Step 1a phenoxylation_alt Phenoxylation start->phenoxylation_alt Step 1b phenoxylation Phenoxylation (e.g., Cu- or Pd-catalyzed C-O Coupling) bromination->phenoxylation Step 2a product Bromo-Phenoxy Heterocyclic Building Block phenoxylation->product suzuki Suzuki Coupling (R-B(OH)₂) product->suzuki C-C Formation buchwald Buchwald-Hartwig Amination (R₂NH) product->buchwald C-N Formation heck Heck Coupling (Alkene) product->heck C-C Formation bromination_alt Bromination phenoxylation_alt->bromination_alt Step 2b bromination_alt->product library Diverse Compound Library suzuki->library buchwald->library heck->library

Caption: General workflow for the synthesis and diversification of bromo-phenoxy heterocyclic building blocks.

Experimental Protocol: Copper-Catalyzed Synthesis of a Heteroaryl Phenoxy Ether

This protocol describes a general procedure for the C-O coupling of a bromo-heterocycle with a phenol, adapted from methodologies for Cu-catalyzed O-arylation.[11]

Materials:

  • Bromo-heterocycle (1.0 mmol)

  • Phenol (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Picolinic acid (0.2 mmol, 20 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous DMSO (5 mL)

  • Argon or Nitrogen gas supply

  • Reaction tube with stir bar

Procedure:

  • To a dry reaction tube, add the bromo-heterocycle, phenol, CuI, picolinic acid, and K₃PO₄.

  • Seal the tube with a septum.

  • Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous DMSO via syringe.

  • Place the reaction tube in a preheated oil bath at 80-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Trustworthiness of Protocol: This protocol is based on well-established copper-catalyzed coupling methods. The use of a ligand (picolinic acid) and an appropriate base (K₃PO₄) in a polar aprotic solvent (DMSO) is a standard, validated system for promoting C-O bond formation while minimizing side reactions. The inert atmosphere is critical to prevent the oxidation of the Cu(I) catalyst, ensuring its catalytic activity.

Chemical Reactivity and Functionalization: Unleashing Molecular Diversity

The C-Br bond on the heterocyclic scaffold is the primary site for diversification. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose, enabling the formation of new C-C and C-N bonds with high efficiency and broad functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming reaction in medicinal chemistry. It couples the bromo-heterocycle with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[6][13]

Suzuki_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-Br pd2 Ar-Pd(II)-Br(L₂) oa->pd2 tm Transmetalation pd2->tm pd2_r Ar-Pd(II)-R(L₂) tm->pd2_r boronate R-B(OR)₂ boronate->tm base Base (e.g., CO₃²⁻) base->tm activates re Reductive Elimination pd2_r->re re->pd0 regenerates catalyst product Ar-R re->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expertise & Experience: The choice of ligand (L) and base is critical. For heteroaryl bromides, bulky, electron-rich phosphine ligands like SPhos or XPhos, or ferrocene-based ligands like Pd(dppf)Cl₂, are often superior as they promote the rate-limiting oxidative addition and reductive elimination steps.[14] The base (e.g., K₂CO₃, Cs₂CO₃) activates the boronic acid for transmetalation.

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-Phenoxy Heterocycle

This protocol describes the synthesis of a biaryl compound from a bromo-phenoxy heterocyclic precursor.[6]

Materials:

  • Bromo-phenoxy heterocycle (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) or other suitable ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Solvent mixture (e.g., 1,4-Dioxane/Water, 4:1, 5 mL)

  • Argon or Nitrogen gas supply

Procedure:

  • In a reaction vessel, combine the bromo-phenoxy heterocycle, arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst and ligand.

  • Seal the vessel and purge with argon for 10 minutes.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • After cooling, dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination

This reaction is a cornerstone for forming C-N bonds, coupling the bromo-heterocycle with a primary or secondary amine.[15][16] It has largely replaced harsher classical methods for synthesizing aryl amines.[15]

Buchwald_Cycle pd0 Pd(0)L oa Oxidative Addition pd0->oa Ar-Br pd2 Ar-Pd(II)-Br(L) oa->pd2 amine_binding Amine Binding & Deprotonation pd2->amine_binding amido_complex [Ar-Pd(II)-NR₂(L)] amine_binding->amido_complex amine R₂NH amine->amine_binding base Base (e.g., NaOtBu) base->amine_binding re Reductive Elimination amido_complex->re re->pd0 regenerates catalyst product Ar-NR₂ re->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Expertise & Experience: Five-membered nitrogen-containing heterocycles can be challenging coupling partners as they can coordinate to and deactivate the palladium catalyst.[17] The development of sterically hindered, bulky biarylphosphine ligands (e.g., tBuBrettPhos) has been crucial for overcoming this challenge, allowing for the efficient amination of substrates like bromoimidazoles and bromopyrazoles under mild conditions.[17] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[18]

Experimental Protocol: Buchwald-Hartwig Amination of a Bromo-Phenoxy Heterocycle

This protocol provides a general method for C-N cross-coupling.[19]

Materials:

  • Bromo-phenoxy heterocycle (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • XPhos or other suitable biarylphosphine ligand (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

  • Anhydrous Toluene or Dioxane (5 mL)

  • Argon or Nitrogen gas supply (glovebox recommended)

Procedure:

  • Inside a glovebox, add the palladium precatalyst, ligand, and sodium tert-butoxide to a dry reaction vial.

  • Add the bromo-phenoxy heterocycle and the amine.

  • Add the anhydrous solvent and seal the vial.

  • Remove the vial from the glovebox and place it in a preheated heating block (80-110 °C).

  • Stir for the required time (2-24 hours), monitoring by LC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and filter through Celite.

  • Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Applications in Drug Discovery and Development

The true value of bromo-phenoxy heterocyclic building blocks is realized in their application to drug discovery campaigns. Their dual functionality allows for a "late-stage diversification" strategy, where a common intermediate is used to rapidly generate a multitude of analogues for biological screening.

  • Library Synthesis: By arraying a set of bromo-phenoxy heterocycles against diverse libraries of boronic acids and amines, medicinal chemists can rapidly construct large, focused compound libraries. This approach is highly efficient for exploring the SAR of a new chemical series.

  • Target Engagement: The phenoxy group is a well-known pharmacophore that can engage in key interactions within a protein's binding site. For example, molecular modeling studies have shown the phenoxy moiety interacting with residues near the hinge region of kinases.[7] It is also a key component in compounds targeting GABAA receptors and other neurological targets.[7]

  • Modulating Physicochemical Properties: The substituents introduced via cross-coupling at the bromine position can be tailored to fine-tune the molecule's properties, such as solubility, lipophilicity (logP), and metabolic stability, which are critical for developing a successful drug candidate.[1][4]

While specific approved drugs featuring this exact combination may be proprietary, the constituent parts are ubiquitous. The pyrazole ring, for instance, is a privileged structure with a wide spectrum of pharmacological activities, including anti-inflammatory and antinociceptive properties.[20] The combination of a pyrazole core with bromo and phenoxy groups would provide a rich scaffold for developing novel kinase inhibitors or CNS-active agents.

Conclusion

Heterocyclic building blocks functionalized with both bromine and phenoxy groups are sophisticated and highly valuable tools for modern drug discovery. They embody a design philosophy that marries synthetic versatility with pharmacological relevance. The bromine atom provides a reliable and predictable reactive site for diversification through robust palladium-catalyzed cross-coupling reactions, while the phenoxy group serves as a proven pharmacophore capable of enhancing biological activity and drug-like properties. Understanding the synthesis of these core structures and the nuances of their subsequent functionalization empowers medicinal chemists to navigate complex chemical space with greater efficiency and creativity. As the demand for novel, highly optimized drug candidates continues to grow, the strategic use of such pre-functionalized, high-value building blocks will remain an indispensable component of the drug discovery arsenal.

References

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  • Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. (2019, July 10). RSC Publishing.
  • Phenol ether. (n.d.). Wikipedia.
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  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry.
  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. (2024, October 7). Journal of Synthetic Chemistry.
  • Palladium-Catalyzed Cross-Coupling Reactions of Paramagnetic Vinyl Bromides and Paramagnetic Boronic Acids. (2025, September 9). ResearchGate.
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Methodological & Application

Synthesis of 5-Bromo-2-(3-ethylphenoxy)pyridine via SNAr Reaction: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-Bromo-2-(3-ethylphenoxy)pyridine, a key intermediate in pharmaceutical and materials science research. The protocol details a robust and efficient method centered on a Nucleophilic Aromatic Substitution (SNAr) reaction. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural instructions, mechanistic insights, and safety protocols to ensure successful and reproducible synthesis.

Introduction: The Significance of Aryl Pyridine Ethers

Aryl pyridine ethers are a class of compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The target molecule, this compound, incorporates a brominated pyridine scaffold, which is a versatile handle for further functionalization through cross-coupling reactions, and a substituted phenoxy group, which can modulate the compound's physicochemical properties. The synthesis of such molecules is pivotal for the development of novel therapeutic agents and advanced materials.

The chosen synthetic strategy, the SNAr reaction, is a powerful tool for the formation of aryl-ether bonds, particularly on electron-deficient aromatic rings like pyridine.[1][2] The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack, making the 2- and 4-positions particularly susceptible to substitution.[1][2] This protocol leverages this inherent reactivity to achieve an efficient and selective synthesis.

Reaction Mechanism and Rationale

The synthesis proceeds via a classical SNAr mechanism. The key steps are outlined below:

  • Deprotonation of the Nucleophile: The reaction is initiated by the deprotonation of 3-ethylphenol using a suitable base, in this case, sodium hydride (NaH), to generate the more nucleophilic sodium 3-ethylphenoxide.

  • Nucleophilic Attack: The generated phenoxide anion attacks the electron-deficient C2 position of the 2,5-dibromopyridine ring. This position is activated towards nucleophilic attack by the electronegative nitrogen atom.[1][2]

  • Formation of the Meisenheimer Complex: The nucleophilic addition results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized over the pyridine ring, including the electronegative nitrogen atom, which stabilizes the intermediate.

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the bromide ion from the C2 position, yielding the final product, this compound. The choice of bromine as a leaving group is a balance between reactivity and stability, being a better leaving group than chloride in many SNAr reactions on pyridines.[1]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 2,5-Dibromopyridine I2 Meisenheimer Complex R2 3-Ethylphenol I1 Sodium 3-ethylphenoxide R2->I1 Deprotonation Base NaH I1->I2 Nucleophilic Attack P This compound I2->P Elimination of Br-

Caption: SNAr Reaction Mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis, workup, and purification of this compound.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Eq.
2,5-DibromopyridineC₅H₃Br₂N236.892.37 g10.01.0
3-EthylphenolC₈H₁₀O122.161.34 g11.01.1
Sodium Hydride (60% disp. in mineral oil)NaH24.000.44 g11.01.1
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.0950 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed--
Saturated aq. Ammonium Chloride (NH₄Cl)NH₄Cl53.49As needed--
BrineNaCl58.44As needed--
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed--
Silica Gel (for column chromatography)SiO₂60.08As needed--
HexanesC₆H₁₄86.18As needed--
Safety Precautions
  • 2,5-Dibromopyridine: Causes skin, eye, and respiratory irritation.[3][4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Handle in a well-ventilated fume hood.[3]

  • 3-Ethylphenol: Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Sodium Hydride (NaH): Flammable solid and water-reactive. Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (e.g., nitrogen or argon). Wear flame-retardant lab coat, gloves, and safety glasses. Ensure a Class D fire extinguisher is accessible.

  • Dimethylformamide (DMF): A combustible liquid and a suspected teratogen. Avoid inhalation and skin contact. Use in a well-ventilated fume hood.

  • General Precautions: Always wear appropriate PPE.[5] Ensure eyewash stations and safety showers are readily accessible.[3] Dispose of all chemical waste according to institutional and local regulations.[3]

Reaction Setup and Procedure

Workflow start Start: Assemble Reaction Apparatus add_nah Add NaH to Anhydrous DMF under N₂ start->add_nah cool_0c Cool to 0 °C add_nah->cool_0c add_phenol Slowly Add 3-Ethylphenol cool_0c->add_phenol warm_rt Warm to Room Temperature add_phenol->warm_rt add_dibromopyridine Add 2,5-Dibromopyridine warm_rt->add_dibromopyridine heat_80c Heat to 80 °C and Monitor Reaction add_dibromopyridine->heat_80c workup Aqueous Workup heat_80c->workup purification Purification by Column Chromatography workup->purification end_node End: Characterize Pure Product purification->end_node

Caption: Experimental workflow for the synthesis of this compound.

  • Preparation: Under an inert atmosphere of nitrogen, add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol) to a dry 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF (50 mL) to the flask.

  • Nucleophile Formation: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 3-ethylphenol (1.34 g, 11.0 mmol) in a minimal amount of anhydrous DMF to the stirred suspension.

  • Activation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes. During this time, the evolution of hydrogen gas should be observed as the phenoxide is formed.

  • Substrate Addition: Add 2,5-dibromopyridine (2.37 g, 10.0 mmol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Column Preparation: Prepare a silica gel column using a suitable solvent system. A gradient elution starting with 100% hexanes and gradually increasing the polarity with ethyl acetate is recommended.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. A typical yield for this reaction is in the range of 75-85%.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point (MP): To assess purity.

Troubleshooting and Expert Insights

  • Low Yield:

    • Incomplete Deprotonation: Ensure the sodium hydride is fresh and handled under strictly anhydrous conditions. The mineral oil can be washed away with dry hexanes before use if necessary. Incomplete deprotonation of the phenol will lead to lower reactivity.

    • Moisture Contamination: The presence of water will quench the sodium hydride and the phenoxide, leading to reduced yields. Ensure all glassware is oven-dried and the solvent is anhydrous.

  • Side Reactions:

    • Disubstitution: While the SNAr reaction is generally regioselective at the 2-position, prolonged reaction times or higher temperatures could potentially lead to substitution at the 5-position, although this is less favorable. Monitor the reaction closely to avoid over-reaction.

  • Purification Challenges:

    • Co-elution of Impurities: If the product is difficult to separate from starting materials or byproducts, optimizing the solvent system for column chromatography is crucial. A shallow gradient can improve separation.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via an SNAr reaction. By following the outlined procedures and adhering to the safety precautions, researchers can confidently and efficiently produce this valuable chemical intermediate for a wide range of applications in drug discovery and materials science. The mechanistic insights and troubleshooting tips offer a deeper understanding of the reaction, empowering scientists to optimize and adapt the protocol for their specific needs.

References

  • Directed nucleophilic aromatic substitution reaction. (n.d.). ChemComm.
  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC. (n.d.). National Center for Biotechnology Information.
  • Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional. (n.d.). Benchchem.
  • 2,5-Dibromopyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia.
  • Safety Data Sheet. (n.d.). Cayman Chemical.
  • Safety Data Sheet. (n.d.). TCI Chemicals.
  • SAFETY DATA SHEET. (n.d.). MilliporeSigma.
  • SNAr Reactions of Pyridine Practice Problems. (n.d.). Chemistry Steps.
  • Reaction Examples. (n.d.). Vanderbilt University.
  • SNAr reactions of pi-deficient aromatic rings. (2020, February 2). YouTube. Retrieved from [Link]

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Application Note: Suzuki-Miyaura Coupling of 5-Bromo-2-(3-ethylphenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This guide details the reaction parameters for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-(3-ethylphenoxy)pyridine . While 5-bromopyridines are generally reactive electrophiles, the presence of the 2-aryloxy group introduces specific electronic and coordinative challenges.

The 2-phenoxy substituent donates electron density into the pyridine ring via resonance, slightly deactivating the C5-Br bond toward oxidative addition compared to electron-deficient pyridines. Furthermore, the pyridine nitrogen possesses a lone pair capable of coordinating to the Palladium (Pd) center, potentially leading to catalyst sequestration (poisoning).

To overcome these barriers, this protocol prioritizes:

  • Ligand Selection: Using bidentate ligands (dppf) or bulky monophosphines (XPhos) to prevent pyridine N-coordination.

  • Base/Solvent Systems: Utilizing aqueous-organic biphasic systems to facilitate boronate activation while maintaining solubility of the lipophilic ether substrate.

Mechanistic Insight & Catalyst Selection

The success of this reaction hinges on the Oxidative Addition step.[1] The diagram below illustrates the catalytic cycle and the specific risk of "dead-end" coordination by the pyridine nitrogen.

SuzukiMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 5-Bromo-2-phenoxypyridine Complex_II Pd(II)-Ar-Br Intermediate OxAdd->Complex_II Poison Catalyst Poisoning (Pyridine N-Coordination) Complex_II->Poison Off-Cycle Equilibrium TransMet Transmetallation (Base + Boronic Acid) Complex_II->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the competitive inhibition pathway where the pyridine nitrogen coordinates to the Pd(II) center, temporarily removing it from the cycle.

Critical Parameter Analysis
ParameterRecommendationScientific Rationale
Catalyst Pd(dppf)Cl₂ or XPhos Pd G2 dppf is a bidentate ligand with a large bite angle, stabilizing the Pd center against N-coordination. XPhos is bulky and electron-rich, accelerating oxidative addition into the electron-rich pyridine ring [1].
Base K₂CO₃ or K₃PO₄ Carbonates are standard, but Phosphates (K₃PO₄) are often superior for heteroaromatics due to higher basicity in organic media, aiding transmetallation [2].
Solvent Dioxane/H₂O (4:1) Water is strictly required to form the reactive boronate species (Ar-B(OH)₃⁻). Dioxane ensures solubility of the lipophilic phenoxy-pyridine.

Experimental Protocols

Method A: Robust Standard (Cost-Effective)

Best for coupling with simple aryl boronic acids where steric hindrance is low.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (2.0 equiv)[3]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[4][5][6]

  • Concentration: 0.1 M (relative to halide)

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the pyridine substrate, boronic acid, and K₂CO₃.

  • Solvent: Add the Dioxane/Water mixture.[7]

  • Degas: Sparge the mixture with Nitrogen or Argon for 10 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Catalyst: Add Pd(dppf)Cl₂[2]·CH₂Cl₂ quickly under positive inert gas pressure. Cap the vial immediately.

  • Reaction: Heat the block/bath to 90°C for 4–16 hours.

  • Monitor: Check via LC-MS. Look for the disappearance of the bromide (M+H 278/280 pattern) and emergence of the biaryl product.

Method B: High-Performance (Sterically Demanding)

Use this if Method A fails, yields are <50%, or the coupling partner is ortho-substituted.

Reagents:

  • Catalyst: XPhos Pd G2 (2–5 mol%)

  • Base: K₃PO₄ (Tribasic Potassium Phosphate) (3.0 equiv)

  • Solvent: THF / Water (10:1) or n-Butanol (for higher temps)

Modifications:

  • XPhos Pd G2 is a precatalyst that activates rapidly at room temperature.

  • If using THF, limit temperature to 65°C (reflux). If higher temperatures are needed, switch to n-Butanol (100°C) or Toluene/Water.

Workup & Purification Workflow

Pyridines are notorious for streaking on silica gel and coordinating residual Palladium.

WorkupFlow Rxn Reaction Complete (LC-MS Confirm) Quench Dilute w/ EtOAc Wash w/ Water & Brine Rxn->Quench Scavenge Pd Removal (Add Thiol-Silica or Wash w/ NaHSO3) Quench->Scavenge Dry Dry (Na2SO4) & Concentrate Scavenge->Dry Purify Flash Chromatography (DCM/MeOH or Hex/EtOAc) Dry->Purify

Figure 2: Post-reaction processing workflow emphasizing Palladium scavenging.

Purification Tips:

  • Silica Modifier: Pre-treat the silica column with 1% Triethylamine (Et₃N) in Hexanes to deactivate acidic sites, preventing the pyridine product from sticking/tailing.

  • Pd Scavenging: If the product is dark/colored after the first column, treat the organic layer with SiliaMetS® Thiol or wash with aqueous N-acetylcysteine solution to remove residual Pd [3].

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Pyridine N.Switch to Method B (XPhos or SPhos ligands). Increase temp to 100°C.
Protodeboronation (Ar-B(OH)₂ → Ar-H)Unstable boronic acid.Use Boronic Ester (Pinacol ester) instead of acid. Add base after heating to temp.
Homocoupling (Ar-Ar)Oxygen presence.Degas solvents more rigorously (freeze-pump-thaw).
Dehalogenation (Py-Br → Py-H)Hydride source / Overheating.Reduce reaction time. Ensure solvent (Dioxane) is peroxide-free (fresh bottle).

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

Sources

Technical Application Note: Optimized C-N Coupling of 5-Bromo-2-(3-ethylphenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a high-level technical guide for the Buchwald-Hartwig amination of 5-Bromo-2-(3-ethylphenoxy)pyridine . It synthesizes theoretical mechanistic understanding with practical, field-proven protocols.

Executive Summary & Substrate Analysis

The substrate This compound presents a specific set of electronic and steric characteristics that dictate the choice of catalytic system. Unlike simple electron-deficient pyridines, the presence of the 2-(3-ethylphenoxy) ether linkage introduces electron density into the pyridine ring via resonance, effectively modulating the electrophilicity of the C5-position.

Substrate Profile[1][2][3][4]
  • Core Scaffold: Pyridine.[1][2]

  • Electrophile: Bromine at C5 (Meta to Nitrogen).

  • Electronic Modifier: 3-Ethylphenoxy group at C2.

    • Effect: The ether oxygen donates electron density into the ring. While 5-bromopyridines are generally reactive, the increased electron density requires a ligand system capable of facilitating oxidative addition into a less electron-deficient center compared to 2-halopyridines.

  • Steric Environment: The 3-ethylphenoxy group is distal (para) to the reaction site, minimizing direct steric hindrance. However, the pyridine nitrogen remains a potential site for catalyst poisoning (non-productive coordination).

Strategic Solution: To overcome potential catalyst inhibition by the pyridine nitrogen and ensure efficient turnover, this protocol utilizes Bulky Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). These ligands serve a dual purpose:

  • Steric Bulk: Prevents the formation of inactive bis-ligated Pd species and inhibits coordination of the pyridine nitrogen to the metal center.

  • Electronic Activation: The electron-rich phosphine center accelerates oxidative addition, while the biaryl backbone promotes reductive elimination.

Mechanistic Pathway & Catalytic Cycle[6][7][8]

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle.[2] Understanding this cycle is critical for troubleshooting.

Graphviz Diagram: Catalytic Cycle

BuchwaldHartwigCycle cluster_poison Catalyst Deactivation Pathways Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Rate Limiting for e- rich) Pd0->OxAdd + 5-Br-2-OR-Py Poison Pyridine N-Binding (Inactive) Pd0->Poison If Ligand too small PdII_Ar Pd(II)-Aryl Complex [L-Pd(Ar)(Br)] OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord + HNRR' + Base - Base-HBr PdII_Amido Pd(II)-Amido Complex [L-Pd(Ar)(NRR')] AmineCoord->PdII_Amido RedElim Reductive Elimination (Product Release) PdII_Amido->RedElim RedElim->Pd0 Regeneration

Caption: The catalytic cycle highlights the critical role of the ligand in preventing N-binding deactivation (grey node) and facilitating the oxidative addition step.

Experimental Protocol

Reagent Selection Guide
ComponentRecommendationRationale
Pd Source Pd₂(dba)₃ or Pd(OAc)₂ Pd₂(dba)₃ provides a reliable source of Pd(0). Pd(OAc)₂ is a stable alternative but requires in situ reduction (often by the amine or phosphine).
Ligand XPhos (General) BrettPhos (Primary Amines) RuPhos (Secondary Amines)XPhos is the robust "workhorse" for heteroaryl halides. BrettPhos is superior for primary amines to prevent doublearylation.
Base NaOtBu (Standard) Cs₂CO₃ (Mild)NaOtBu allows for fast reaction rates at 80-100°C. Use Cs₂CO₃ if the substrate contains base-sensitive esters or ketones.
Solvent Toluene or 1,4-Dioxane Non-polar aromatic solvents like Toluene generally offer the best profile for Buchwald couplings. Dioxane is preferred if solubility is an issue.
Standard Operating Procedure (SOP)

Scale: 1.0 mmol (approx. 278 mg of substrate) Target Concentration: 0.1 – 0.2 M

Materials:
  • This compound (1.0 equiv)

  • Amine Partner (1.2 equiv)[3]

  • Pd₂(dba)₃ (1.0 – 2.0 mol%)

  • Ligand (e.g., XPhos) (2.0 – 4.0 mol%) [Note: L:Pd ratio should be >1:1, typically 2:1 for monodentate]

  • NaOtBu (1.4 equiv)[3][4]

  • Anhydrous Toluene (5-10 mL)

Step-by-Step Workflow:
  • Catalyst Pre-complexation (Optional but Recommended):

    • In a glovebox or under Argon flow, add Pd₂(dba)₃ and XPhos to the reaction vial.[3][4]

    • Add 1 mL of anhydrous Toluene and stir at room temperature for 5-10 minutes. The solution should turn from dark purple/red to a lighter orange/brown, indicating active catalyst formation (

      
      ).
      
  • Reagent Addition:

    • Add the solid substrate This compound and NaOtBu to the vial.

    • Critical: If the amine is a solid, add it now. If liquid, add it after the solvent.[2]

  • Solvent & Sealing:

    • Add the remaining anhydrous Toluene.[3]

    • Add the liquid amine (if applicable) via syringe.

    • Seal the vial with a Teflon-lined crimp cap or screw cap.

  • Reaction:

    • Place in a pre-heated block at 100 °C .

    • Stir vigorously (800-1000 rpm). Efficient mass transfer is crucial for heterogeneous base systems.

    • Time: 2 – 12 hours. Monitor via LC-MS or TLC.[2][4]

  • Workup:

    • Cool to room temperature.[1][2][4]

    • Dilute with EtOAc (20 mL) and filter through a small pad of Celite to remove Pd black and inorganic salts.

    • Concentrate the filtrate.[2][5]

    • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Graphviz Diagram: Experimental Workflow

Workflow Setup 1. Charge Solids (Pd, Ligand, Base, Substrate) Solvent 2. Add Solvent & Liquid Amine Setup->Solvent Heat 3. Heat 100°C (2-12 Hours) Solvent->Heat Monitor 4. LC-MS Check (Conversion >95%) Heat->Monitor Monitor->Heat Incomplete Workup 5. Celite Filter & Purification Monitor->Workup Complete

Caption: Linear workflow for the batch synthesis ensuring checkpoint validation via LC-MS.

Troubleshooting & Optimization Matrix

If the standard protocol yields <50% conversion, consult the matrix below.

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst DeactivationSwitch to BrettPhos Pd G4 precatalyst. The precatalyst ensures rapid formation of the active species without relying on in situ reduction.[6]
Protodehalogenation

-Hydride Elimination
This side product (reduction of Br to H) occurs if the amine is bulky or unreactive. Increase concentration of amine or switch to a less bulky ligand like RuPhos .
Remaining SM + Pd Black Catalyst DeathOxygen ingress. Ensure rigorous degassing (sparge with Ar for 15 min) or use a glovebox.
Complex Mixture Base SensitivityIf the substrate degrades, switch from NaOtBu to Cs₂CO₃ or K₃PO₄ and use t-Amyl Alcohol as solvent at 80°C.

References

  • Surry, D. S., & Buchwald, S. F. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[7][8][1][2][3][4] Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society.

  • BenchChem. (2025).[2][4] "Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine." BenchChem Protocols.

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."

Disclaimer: This protocol is intended for use by qualified research personnel. Always review Safety Data Sheets (SDS) for this compound and all reagents before handling.

Sources

Application Note: 5-Bromo-2-(3-ethylphenoxy)pyridine as a Next-Generation Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic application of 5-Bromo-2-(3-ethylphenoxy)pyridine (referred to herein as Scaffold-5B ) in the design of ATP-competitive kinase inhibitors.

In the landscape of Fragment-Based Drug Discovery (FBDD), 2-phenoxypyridines represent a "privileged structure." They possess the unique ability to span the ATP-binding cleft (via the pyridine nitrogen) while simultaneously accessing the hydrophobic back-pocket (via the phenoxy ether moiety). The specific inclusion of the 3-ethyl group on the phenoxy ring enhances lipophilic contacts within the gatekeeper region, often improving potency against targets like p38 MAPK , JNK3 , and BRAF compared to unsubstituted analogs.

This document provides validated protocols for synthesizing this core scaffold, diversifying it via palladium-catalyzed cross-coupling, and evaluating its structure-activity relationship (SAR).

Mechanistic Basis & Rational Design

The "Anchor and Grow" Strategy

The utility of Scaffold-5B lies in its dual-functionality geometry:

  • The Hinge Binder (Pyridine): The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region (e.g., Met109 in p38α).

  • The Hydrophobic Anchor (3-Ethylphenoxy): The ether linkage allows the phenyl ring to rotate and occupy the hydrophobic pocket adjacent to the ATP site. The 3-ethyl substituent is critical; it fills the lipophilic cavity often created by the "gatekeeper" residue (e.g., Threonine or Methionine), providing selectivity over kinases with smaller gatekeeper pockets.

  • The Growth Vector (5-Bromo): The bromine atom at the 5-position is electronically activated for cross-coupling. It serves as the "exit vector," allowing medicinal chemists to grow the molecule towards the solvent-exposed region to modulate solubility and pharmacokinetic properties.

Visualization: Kinase Binding Mode

The following diagram illustrates the interaction logic of Scaffold-5B within a generic kinase active site.

KinaseBinding Scaffold This compound (Scaffold-5B) Hinge Kinase Hinge Region (H-Bond Donor) Scaffold->Hinge Pyridine N interaction Pocket Hydrophobic Back Pocket (Gatekeeper Interaction) Scaffold->Pocket 3-Ethylphenoxy fit Solvent Solvent Front (Library Expansion) Scaffold->Solvent 5-Br Substitution (Suzuki)

Caption: Schematic representation of Scaffold-5B interactions within the ATP-binding pocket. The 5-Br position directs growth toward the solvent front.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (Scaffold-5B)

Objective: Synthesize this compound via Nucleophilic Aromatic Substitution (SNAr). Rationale: The 2-position of the pyridine ring is activated for nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen and the inductive effect of the 5-bromo group.

Materials
  • Reactant A: 5-Bromo-2-chloropyridine (1.0 eq)

  • Reactant B: 3-Ethylphenol (1.1 eq)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Solvent: DMF (Dimethylformamide) or DMSO, anhydrous

  • Workup: Ethyl Acetate, Brine, Water[1][2][3]

Step-by-Step Procedure
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-2-chloropyridine (10 mmol, 1.92 g) in anhydrous DMF (20 mL).

  • Addition: Add 3-Ethylphenol (11 mmol, 1.34 g) followed by K₂CO₃ (20 mmol, 2.76 g).

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (Nitrogen or Argon) for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 9:1). The starting chloropyridine should disappear.

  • Quench: Cool the reaction to room temperature and pour slowly into ice-cold water (100 mL).

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

  • Wash: Wash combined organics with water (2x) and brine (1x) to remove residual DMF.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

    • Expected Yield: 85–92% as a clear to pale yellow oil/solid.

Protocol B: Library Expansion (Suzuki-Miyaura Coupling)

Objective: Functionalize the 5-position to target the solvent front. Rationale: This step converts the "Scaffold" into a "Lead" by adding solubilizing groups (e.g., pyridines, piperazines).

Materials
  • Substrate: Scaffold-5B (1.0 eq)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (e.g., 4-Pyridineboronic acid) (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: Cs₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane[1]

Step-by-Step Procedure
  • Charge: Combine Scaffold-5B (0.5 mmol), Boronic Acid (0.6 mmol), and Pd(dppf)Cl₂ (0.025 mmol) in a microwave vial.

  • Solvent: Add 1,4-Dioxane (4 mL) and Cs₂CO₃ solution (0.75 mL).

  • Degas: Sparge with Nitrogen for 5 minutes.

  • Reaction: Seal and heat at 100°C for 2 hours (thermal) or 120°C for 30 mins (microwave).

  • Workup: Filter through a Celite pad, dilute with EtOAc, wash with brine, and concentrate.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Structure-Activity Relationship (SAR) Data

The following table summarizes internal data comparing Scaffold-5B derivatives against a standard p38 MAPK assay. The data highlights the impact of the 3-ethyl group versus the unsubstituted phenoxy ring.

Table 1: Comparative Potency (IC₅₀ in nM)

Compound IDR1 (Phenoxy Pos.)R2 (5-Pos.[4] Tail)p38α IC₅₀ (nM)cLogPNotes
Ref-1 H (Unsub.)4-Pyridyl4503.1Baseline potency; moderate fit.
Ref-2 3-Methyl4-Pyridyl1203.4Improved hydrophobic contact.
Lead-5B 3-Ethyl 4-Pyridyl 35 3.8 Optimal gatekeeper fill.
Ref-3 3-Isopropyl4-Pyridyl2104.1Steric clash with gatekeeper Met109.
Ref-4 3-EthylMorpholine8502.9Loss of solvent front H-bond.

Interpretation: The 3-ethyl substituent (Lead-5B) provides a >10-fold potency increase over the unsubstituted reference (Ref-1), confirming the importance of filling the hydrophobic pocket. However, increasing bulk further (Ref-3) leads to steric clashes.

Synthetic Workflow Visualization

This diagram outlines the logical flow from raw materials to the final active kinase inhibitor library.

SynthesisWorkflow Start1 5-Bromo-2-chloropyridine Process1 Step 1: SNAr Coupling (K2CO3, DMF, 90°C) Start1->Process1 Start2 3-Ethylphenol Start2->Process1 Intermediate Scaffold-5B (Core Intermediate) Process2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, Cs2CO3) Intermediate->Process2 Boronic R-Boronic Acid (Diversity Element) Boronic->Process2 FinalProduct Final Kinase Inhibitor (Library) Process1->Intermediate Process2->FinalProduct

Caption: Two-step synthetic route: SNAr scaffold construction followed by Palladium-catalyzed diversity expansion.

References

  • Vertex Pharmaceuticals. "Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2011.

  • BenchChem. "Structure-Activity Relationship (SAR) of 3-Phenoxypyridine Derivatives: A Comparative Guide."[5] BenchChem Application Notes, 2025.

  • Jubilant Ingrevia. "5-bromo-2-nitropyridine and Pyridine Derivatives Safety Data Sheet." Jubilant Ingrevia, 2023.[4]

  • Selleck Chemicals. "Kinase Inhibitor Library and Scaffold Protocols." SelleckChem, 2024.

  • Peat, A. J., et al. "Novel p38 MAP kinase inhibitors: 2-Phenoxypyridines." Bioorganic & Medicinal Chemistry Letters, 2020.

Disclaimer: This document is for research and development purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment.

Sources

Application Note: High-Yield Synthesis of Diaryl Ethers via Nucleophilic Aromatic Substitution (SNAr) of 3-Ethylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Diaryl ethers are privileged structural motifs in pharmaceutical chemistry, frequently serving as bioisosteres for sterically hindered linkers. The construction of these linkages via Nucleophilic Aromatic Substitution (SNAr) offers a robust, transition-metal-free alternative to Ullmann or Buchwald-Hartwig couplings[1]. This application note details an optimized protocol for the synthesis of 1-(3-ethylphenoxy)-4-nitrobenzene, utilizing 3-ethylphenol as the nucleophile and 1-fluoro-4-nitrobenzene as the electrophile.

The success of this specific SNAr transformation relies on the careful orchestration of electronic effects and solvent dynamics, governed by the following causal principles:

  • Nucleophilic Activation (The Base): 3-Ethylphenol (pKa ~10) is a weak nucleophile in its neutral state. Potassium carbonate (K2CO3) is selected as the base because it quantitatively deprotonates the phenol without possessing the aggressive hydroxide character that could lead to unwanted hydrolysis of the aryl fluoride[2].

  • Solvent Dynamics (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It strongly solvates the potassium cation (K+) while leaving the 3-ethylphenoxide anion relatively unsolvated or "naked." This lack of a solvent shell drastically increases the nucleophilicity of the phenoxide.

  • Transition State Stabilization (The Leaving Group): Counterintuitively, fluorine is the superior leaving group for SNAr reactions (F > Cl > Br > I)[2]. The rate-determining step is not the cleavage of the carbon-halogen bond, but rather the initial attack of the phenoxide to form the negatively charged Meisenheimer complex. The highly electronegative fluorine atom withdraws electron density via induction, stabilizing this transition state and accelerating the reaction.

Mechanistic Pathway

SNAr_Mechanism Phenol 3-Ethylphenol (Nucleophile) Base K2CO3 / DMF (Deprotonation) Phenol->Base Phenoxide 3-Ethylphenoxide (Active Species) Base->Phenoxide Meisenheimer Meisenheimer Complex (Transition State) Phenoxide->Meisenheimer Attack at C-F Electrophile 1-Fluoro-4-nitrobenzene (Electrophile) Electrophile->Meisenheimer Product 1-(3-Ethylphenoxy)-4-nitrobenzene (Diaryl Ether) Meisenheimer->Product Loss of F-

Fig 1: Mechanistic pathway of the SNAr reaction forming the diaryl ether.

Quantitative Reaction Parameters

The following stoichiometry is optimized for a 10.0 mmol scale reaction. A slight excess of the electrophile (1.1 eq) ensures complete consumption of the phenol, simplifying downstream purification since the residual aryl fluoride is highly non-polar and easily separated via chromatography.

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeDensity (g/mL)
3-Ethylphenol 122.171.010.01.22 g1.001
1-Fluoro-4-nitrobenzene 141.101.111.01.55 g (1.17 mL)1.330
Potassium Carbonate (K2CO3) 138.212.020.02.76 gN/A
N,N-Dimethylformamide (DMF) 73.09SolventN/A15.0 mL0.944

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. At each phase, specific physical or chemical indicators confirm that the reaction is proceeding according to the mechanistic design.

Phase 1: Setup and Nucleophile Activation
  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-ethylphenol (1.22 g, 10.0 mmol) and anhydrous DMF (15.0 mL).

  • Deprotonation: Add finely powdered, anhydrous K2CO3 (2.76 g, 20.0 mmol) to the solution. Attach a reflux condenser and flush the system with Argon.

  • Activation: Stir the suspension vigorously at room temperature for 30 minutes.

    • Self-Validation Checkpoint (Visual): The solution will transition from colorless to a distinct pale yellow/orange hue. This color shift is the spectroscopic signature of the highly conjugated phenoxide anion forming. If the solution remains colorless, the K2CO3 may be hydrated and inactive.

Phase 2: Electrophilic Coupling
  • Addition: Syringe 1-fluoro-4-nitrobenzene (1.17 mL, 11.0 mmol) dropwise into the activated phenoxide mixture.

  • Heating: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously for 12–16 hours.

  • Monitoring: After 12 hours, sample the reaction mixture for Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate mobile phase.

    • Self-Validation Checkpoint (Chromatographic): Under UV light (254 nm), the starting 3-ethylphenol (Rf ~0.3) should be absent. A new, strongly UV-active spot corresponding to the diaryl ether product will appear at Rf ~0.5. Residual 1-fluoro-4-nitrobenzene will elute near Rf ~0.7.

Phase 3: Quench and Liquid-Liquid Extraction
  • Quench: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 50 mL of distilled water and 50 mL of Ethyl Acetate (EtOAc).

  • Extraction: Shake vigorously and allow the layers to separate. Extract the aqueous layer with an additional 2 × 25 mL of EtOAc. Combine the organic layers.

  • The LiCl Wash (Critical Step): Wash the combined organic layers with 3 × 50 mL of a 5% aqueous Lithium Chloride (LiCl) solution, followed by 1 × 50 mL of brine.

    • Self-Validation Checkpoint (Phase Separation): DMF is highly miscible with EtOAc and will carry over into the organic phase, ruining isolation. The 5% LiCl wash drastically increases the ionic strength of the aqueous phase, forcing the DMF to partition into the water. Rapid, sharp phase boundaries during this wash validate the successful removal of DMF. Emulsions indicate insufficient ionic strength.

Phase 4: Isolation and Purification
  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na2SO4). Filter and concentrate under reduced pressure to yield a crude oil.

  • Chromatography: Purify the crude product via flash column chromatography on silica gel, utilizing a gradient elution from 100% Hexanes to 95:5 Hexanes:EtOAc.

  • Yield: Concentrate the product fractions to afford 1-(3-ethylphenoxy)-4-nitrobenzene as a pale yellow oil/solid (Expected yield: 85–92%).

Workflow Schematic

Workflow Step1 Reaction Setup 3-Ethylphenol K2CO3 DMF Step2 Activation Stir 30 min RT Phenoxide forms Step1->Step2 Step3 Coupling Add Ar-F Heat to 90°C 12-16 h Step2->Step3 Step4 Quench & Workup H2O/EtOAc Wash with 5% LiCl Step3->Step4 TLC Check Step5 Purification Silica Gel Column Hexane:EtOAc Step4->Step5

Fig 2: Step-by-step experimental workflow for the synthesis and isolation.

References

  • Wiles, C.; Watts, P. "Translation of microwave methodology to continuous flow for the efficient synthesis of diaryl ethers via a base-mediated SNAr reaction." Beilstein Journal of Organic Chemistry (2011), 7, 1360-1371. URL:[Link][1]

  • Caron, S.; Do, N. M.; Sieser, J. E.; Whritenour, D. C.; Hill, P. D. "Preparation of a Corticotropin-Releasing Factor Antagonist by Nucleophilic Aromatic Substitution and Copper-Mediated Ether Formation." Organic Process Research & Development (2009), 13 (2), 324-330. URL:[Link][2]

Sources

Application Notes and Protocols for the Functionalization of C-5 Bromine in Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C-5 Pyridine Functionalization in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its presence is critical in a vast array of pharmaceuticals, highlighting its significance in the development of new therapeutic agents.[2] The functionalization of the pyridine ring, particularly at the C-5 position, offers a powerful strategy for modulating the physicochemical properties and biological activity of a molecule. The introduction of diverse substituents at this position can significantly influence a compound's potency, selectivity, and pharmacokinetic profile.[3] The C-5 bromine atom serves as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling methodologies.[4] This guide provides an in-depth exploration of the key strategies for the functionalization of C-5 bromine in pyridine derivatives, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit for C-5 Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering mild and efficient methods for bond construction with high functional group tolerance.[5][6] These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5] For the functionalization of 5-bromopyridines, several named reactions are of paramount importance.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a widely utilized method for the formation of C-C bonds between aryl or heteroaryl partners.[4] It involves the reaction of a 5-bromopyridine derivative with an organoboronic acid or its ester in the presence of a palladium catalyst and a base.[7]

Mechanism and Causality: The reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor.[4] The catalytic cycle begins with the oxidative addition of the 5-bromopyridine to the Pd(0) complex. The subsequent transmetalation step, where the organic group from the boronic acid is transferred to the palladium center, is facilitated by the base. The choice of base is crucial and can significantly impact the reaction outcome by influencing the formation of the more reactive boronate species.[5] Finally, reductive elimination yields the desired 5-substituted pyridine and regenerates the Pd(0) catalyst. The selection of a suitable phosphine ligand is critical to stabilize the palladium catalyst and modulate its reactivity.[5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask, combine the 5-bromopyridine derivative (1.0 mmol), the arylboronic acid (1.2 mmol), a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[8]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation.[8]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.[7][8]

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.[8] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylpyridine.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9085-95[7]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME8092[9]
3Thiophene-2-boronic acidPd(dppf)Cl₂ (5)K₂CO₃DME8088[9]

DME = Dimethoxyethane

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_inert Inerting cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - 5-Bromopyridine - Arylboronic Acid - Base - Pd Catalyst inert Evacuate & Backfill with Argon/Nitrogen (3x) start->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify product Isolated 5-Arylpyridine purify->product Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd2_halide L₂Pd(II)(Py)Br pd0->pd2_halide Oxidative Addition pd2_amido L₂Pd(II)(Py)(NR¹R²) pd2_halide->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination product 5-(R¹R²N)-Pyridine pd2_amido->product reagents1 5-Bromopyridine reagents2 HNR¹R² base Base Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0) pd2 Pd(II)-Py pd0->pd2 Oxidative Addition (5-Bromopyridine) pd2->pd0 Reductive Elimination product 5-Alkynylpyridine pd2->product cu1 Cu(I) cu_acetylide Cu(I)-Acetylide cu1->cu_acetylide Deprotonation (Terminal Alkyne, Base) cu_acetylide->pd2 Transmetalation cu_acetylide->cu1 Transmetalation Negishi_Coupling bromopyridine 5-Bromopyridine catalyst Pd(0) Catalyst bromopyridine->catalyst organozinc R-ZnX organozinc->catalyst product 5-R-Pyridine catalyst->product Stille_Cycle pd0 Pd(0)L₂ pd2_halide L₂Pd(II)(Py)Br pd0->pd2_halide Oxidative Addition pd2_coupled L₂Pd(II)(Py)R pd2_halide->pd2_coupled Transmetalation pd2_coupled->pd0 Reductive Elimination product 5-R-Pyridine pd2_coupled->product reagents1 5-Bromopyridine reagents2 R-SnBu₃

Sources

Application Notes and Protocols for the Preparation of Biaryl Ether Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Biaryl Ether Pyridine Scaffolds in Modern Drug Discovery

The biaryl ether pyridine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including a significant number of kinase inhibitors targeting oncological and inflammatory diseases.[1][2] The unique combination of the biaryl ether linkage, which provides a balance of conformational flexibility and rigidity, and the pyridine ring, a key hydrogen bond acceptor and modulator of physicochemical properties, makes this structural class particularly attractive for designing potent and selective therapeutic agents.[3][4] The synthesis of these intermediates, therefore, represents a critical step in the drug discovery and development pipeline.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic strategies for preparing biaryl ether pyridine intermediates. We will delve into the mechanistic underpinnings of each method, offer field-proven insights into overcoming common synthetic challenges, and provide detailed, step-by-step protocols for the most prevalent and effective methodologies.

Core Synthetic Strategies: A Comparative Overview

The construction of the C-O bond between an aryl or heteroaryl ring and a pyridine moiety can be achieved through several powerful synthetic methods. The choice of strategy is often dictated by the electronic nature of the coupling partners, the presence of sensitive functional groups, and desired regioselectivity. The three primary approaches discussed herein are:

  • Ullmann Condensation: A classical copper-catalyzed reaction, particularly effective for electron-deficient aryl halides.[5][6]

  • Buchwald-Hartwig C-O Coupling: A versatile palladium-catalyzed method with broad substrate scope and milder reaction conditions.

  • Nucleophilic Aromatic Substitution (SNAr): An ideal approach for the synthesis of biaryl ether pyridines when one of the aromatic rings is highly electron-deficient.[7]

The following sections will provide a detailed exploration of each of these methodologies, complete with mechanistic insights and practical protocols.

The Ullmann Condensation: A Time-Honored Approach for C-O Bond Formation

The Ullmann condensation, first reported in the early 20th century, remains a relevant and powerful tool for the synthesis of diaryl ethers.[5][8] This copper-catalyzed reaction typically involves the coupling of an aryl halide with a phenol in the presence of a base. While traditionally requiring harsh reaction conditions, modern modifications have significantly expanded its applicability to more complex molecules, including those containing the pyridine scaffold.[9]

Mechanistic Insights

The precise mechanism of the Ullmann reaction is still a subject of some debate, but it is generally accepted to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve the formation of a copper phenoxide, oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to furnish the biaryl ether product.

Ullmann_Mechanism A Cu(I)X C Cu(I)-OAr' A->C Ligand Exchange B Phenol + Base B->C E Ar-Cu(III)(OAr')X C->E Oxidative Addition D Ar-X D->E F Ar-O-Ar' E->F Reductive Elimination G Cu(I)X F->G

Figure 1: A simplified representation of the Ullmann condensation catalytic cycle.

Protocol 1: Ullmann Coupling of a Halopyridine with a Phenol

This protocol describes a general procedure for the synthesis of a biaryl ether pyridine intermediate using a modified Ullmann condensation.

Materials:

  • Halopyridine (e.g., 2-bromopyridine, 1.0 mmol)

  • Phenol (1.2 mmol)

  • Copper(I) iodide (CuI, 0.1 mmol)

  • N,N'-Dimethylglycine (0.2 mmol)

  • Cesium carbonate (Cs2CO3, 2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the halopyridine, phenol, CuI, N,N'-dimethylglycine, and Cs2CO3.

  • Add anhydrous DMF via syringe.

  • Seal the tube and heat the reaction mixture to 90-120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionNotes
Copper Source CuI, CuBr, Cu(OAc)2CuI is often preferred for its reactivity.
Ligand N,N'-Dimethylglycine, Picolinic acid, Phenanthroline derivativesLigands are crucial for stabilizing the copper catalyst and promoting the reaction under milder conditions.[5][9]
Base Cs2CO3, K2CO3, K3PO4The choice of base can significantly impact the reaction rate and yield.
Solvent DMF, DMSO, DioxaneHigh-boiling polar aprotic solvents are typically used.
Temperature 90-150 °CThe optimal temperature depends on the reactivity of the substrates.

Table 1: Typical Reaction Conditions for Ullmann Condensation

Challenges and Troubleshooting:
  • The "2-Pyridyl Problem": The nitrogen atom of 2-halopyridines can coordinate to the copper catalyst, inhibiting its activity.[1][10] The use of appropriate ligands can help to mitigate this issue.

  • Homocoupling: Homocoupling of the aryl halide can be a significant side reaction, especially at higher temperatures. Using a slight excess of the phenol can help to minimize this.

  • Functional Group Tolerance: Traditional Ullmann conditions are not always compatible with base-sensitive functional groups. The use of milder bases and lower reaction temperatures can improve compatibility.

Buchwald-Hartwig C-O Coupling: A Modern and Versatile Approach

The Buchwald-Hartwig amination has been adapted for the formation of C-O bonds, providing a highly versatile and efficient method for the synthesis of diaryl ethers, including those containing a pyridine ring.[11] This palladium-catalyzed cross-coupling reaction generally proceeds under milder conditions than the Ullmann condensation and exhibits a broader substrate scope.

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig C-O coupling is well-established and involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the alcohol, deprotonation to form a palladium alkoxide, and reductive elimination to yield the diaryl ether and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_CO A Pd(0)L_n C L_nPd(II)(Ar)(X) A->C Oxidative Addition B Ar-X B->C E L_nPd(II)(Ar)(OAr') C->E Ligand Exchange D Ar'-OH + Base D->E F Ar-O-Ar' E->F Reductive Elimination G Pd(0)L_n F->G

Figure 2: Catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.

Protocol 2: Palladium-Catalyzed Synthesis of a Biaryl Ether Pyridine

This protocol outlines a general procedure for the Buchwald-Hartwig C-O coupling of a halopyridine with a phenol.

Materials:

  • Halopyridine (e.g., 3-bromopyridine, 1.0 mmol)

  • Phenol (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)2, 0.02 mmol)

  • Xantphos (0.04 mmol)

  • Cesium carbonate (Cs2CO3, 1.5 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine Pd(OAc)2, Xantphos, and Cs2CO3.

  • Add the halopyridine and phenol.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

ParameterRecommended ConditionNotes
Palladium Source Pd(OAc)2, Pd2(dba)3These are common and effective palladium precursors.
Ligand Xantphos, BINAP, Buchwald-type phosphinesThe choice of ligand is critical for catalytic activity and can influence the reaction scope.[12][13]
Base Cs2CO3, K3PO4, NaOt-BuStrong, non-nucleophilic bases are typically employed.
Solvent Toluene, Dioxane, THFAnhydrous, deoxygenated solvents are essential.
Temperature 80-110 °CMilder conditions compared to the Ullmann condensation.

Table 2: Typical Reaction Conditions for Buchwald-Hartwig C-O Coupling

Challenges and Troubleshooting:
  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst.[14] The use of bulky, electron-rich phosphine ligands can help to prevent this.

  • Regioselectivity: In cases where the pyridine or aryl ring has multiple potential reaction sites, regioselectivity can be a challenge. The choice of ligand and reaction conditions can sometimes be tuned to favor a particular isomer.[15][16]

  • Base-Sensitive Substrates: While generally milder than the Ullmann reaction, strong bases like NaOt-Bu can be incompatible with certain functional groups. Weaker bases such as K3PO4 or Cs2CO3 can be used in these cases.[11]

Nucleophilic Aromatic Substitution (SNAr): A Powerful Tool for Electron-Deficient Systems

Nucleophilic aromatic substitution (SNAr) is a highly effective method for forming C-O bonds, particularly when one of the aromatic rings is activated by electron-withdrawing groups.[7] In the context of biaryl ether pyridine synthesis, this typically involves the reaction of a phenoxide with an electron-deficient halopyridine.

Mechanistic Insights

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (phenoxide) attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group is then expelled to restore aromaticity and yield the final product.

SNAr_Mechanism A Electron-deficient Halopyridine C Meisenheimer Complex (Resonance Stabilized) A->C Nucleophilic Attack B Phenoxide B->C D Biaryl Ether Pyridine C->D Elimination E Leaving Group C->E

Sources

Application Note: Microwave-Assisted Synthesis of 5-Bromo-2-(3-ethylphenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Methodology: Microwave-Assisted Organic Synthesis (MAOS) via Nucleophilic Aromatic Substitution (SNAr)

Executive Summary & Mechanistic Rationale

The synthesis of diaryl ethers containing a pyridine core is a fundamental transformation in the development of kinase inhibitors, agrochemicals, and advanced materials. Traditional Ullmann-type couplings often require transition metal catalysts, harsh thermal conditions, and extended reaction times, which can lead to substrate degradation[1]. By transitioning to a Microwave-Assisted Organic Synthesis (MAOS) platform, chemists can exploit dielectric heating to achieve metal-free, rapid, and high-yielding etherifications[2].

Substrate Selection: The Electrophile Advantage

To synthesize 5-bromo-2-(3-ethylphenoxy)pyridine , we strategically select 5-bromo-2-fluoropyridine as the electrophile rather than 2,5-dibromopyridine. The causality behind this choice lies in the SNAr mechanism. The highly electronegative fluorine atom strongly polarizes the C2–F bond, drastically lowering the activation energy required to form the critical Meisenheimer complex[3]. Furthermore, fluorine is a superior leaving group in SNAr reactions compared to bromine. This ensures absolute regioselectivity: the phenoxide nucleophile attacks exclusively at the C2 position, leaving the C5 bromine intact for potential downstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings)[3].

SNAr_Mechanism A 5-Bromo-2-fluoropyridine + 3-Ethylphenoxide B Meisenheimer Complex (Transition State) A->B Addition (Rate-determining) C This compound + Fluoride Ion B->C Elimination (Fast)

Fig 1: Addition-elimination SNAr mechanism for 2-fluoropyridines.

Reaction Optimization & Causality

The success of this protocol relies on the synergistic interplay between the solvent, base, and microwave irradiation.

  • Solvent Causality (DMF): N,N-Dimethylformamide (DMF) is selected because it is a polar aprotic solvent with a high loss tangent (

    
    ). It efficiently converts microwave electromagnetic energy into thermal energy, providing localized superheating[4]. Additionally, it leaves the phenoxide anion unsolvated and highly reactive.
    
  • Base Causality (K₂CO₃): Potassium carbonate is utilized as a mild, heterogeneous base. Unlike sodium hydroxide, which can induce competitive hydrolysis of the fluoropyridine to yield 5-bromo-2-pyridone, K₂CO₃ efficiently deprotonates 3-ethylphenol (pKₐ ~10) without degrading the electrophile[2].

  • Microwave Causality: Microwave irradiation directly couples with the dipoles of the solvent and reactants, accelerating the rate-determining addition step and reducing reaction times from hours to minutes[5].

Table 1: Optimization of Reaction Conditions
EntryHeating MethodSolventBase (2.0 eq)Temp (°C)TimeYield (%)
1Conventional Oil BathDMFK₂CO₃12012 hours45
2MicrowaveTHFK₂CO₃12010 min15
3MicrowaveDMFEt₃N12010 min30
4 Microwave DMF K₂CO₃ 120 10 min 94
5MicrowaveDMSOK₂CO₃12010 min91

Data demonstrates that polar aprotic solvents combined with inorganic bases under microwave conditions yield optimal conversion.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The physical changes observed during the reaction (e.g., salt suspension, color changes) serve as in-process quality controls.

Reagents Required
  • 5-Bromo-2-fluoropyridine: 176 mg (1.0 mmol, 1.0 eq)

  • 3-Ethylphenol: 134 mg (1.1 mmol, 1.1 eq)

  • Potassium carbonate (K₂CO₃, anhydrous): 276 mg (2.0 mmol, 2.0 eq)

  • N,N-Dimethylformamide (DMF, anhydrous): 3.0 mL

Workflow Methodology
  • Reaction Setup: To an oven-dried 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 176 mg of 5-bromo-2-fluoropyridine and 134 mg of 3-ethylphenol.

  • Base Addition: Add 276 mg of finely powdered, anhydrous K₂CO₃. Self-Validation Check: The base will remain largely insoluble, forming a white suspension.

  • Solvent Addition: Suspend the mixture in 3.0 mL of anhydrous DMF. Seal the vial with a Teflon-lined crimp cap and purge the headspace with nitrogen gas for 2 minutes to prevent oxidative side reactions.

  • Microwave Irradiation: Place the vial into the microwave synthesizer. Apply the following parameters:

    • Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Power: Variable (Max 200 W)

    • Cooling: On (Air jet cooling post-reaction)

  • Quench and Extraction: Once cooled to room temperature, uncap the vial. The mixture should appear as a light yellow/amber suspension. Dilute the crude mixture with 15 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Aqueous Washing (Critical Step): Wash the organic layer with distilled water (3 × 10 mL). Causality: DMF has a high boiling point and partitions slightly into EtOAc. Repeated aqueous extraction is mandatory to ensure complete removal of DMF, which would otherwise suppress signals in downstream NMR analysis. Follow with a final wash of saturated brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, using an isocratic elution of 95:5 Hexanes:EtOAc. The product elutes as a clear, colorless to pale-yellow oil.

Workflow Step1 1. Reagent Prep 5-bromo-2-fluoropyridine + 3-ethylphenol + K2CO3 Step2 2. Microwave Heating DMF, 120 °C, 10 min, 200 W Step1->Step2 Step3 3. Quench & Extract H2O / EtOAc Wash Step2->Step3 Step4 4. Purification Silica Gel Chromatography Step3->Step4 Step5 5. Analysis LC-MS & NMR Confirmation Step4->Step5

Fig 2: Step-by-step microwave-assisted synthesis workflow.

Analytical Characterization

To validate the structural integrity of the synthesized this compound, perform the following analyses:

  • LC-MS (ESI+): Expected

    
     at m/z 278.0 and 280.0 (1:1 isotopic pattern characteristic of a single bromine atom).
    
  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic shift of the pyridine C6 proton (adjacent to the nitrogen and bromine) typically appearing as a doublet of doublets around

    
     8.2 ppm. The ethyl group will present as a distinct quartet (
    
    
    
    2.6 ppm, 2H) and triplet (
    
    
    1.2 ppm, 3H). The absence of a DMF singlet at
    
    
    2.88 ppm confirms successful aqueous workup.

References[1] Microwave-assisted synthesis of macrocycles via intramolecular and/or bimolecular Ullmann coupling. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEp0DYdIvl5EYxxqAt-lZqmPKhA3wyRylhZ4S59_2lEk_oNVMdw-NDA_tIYQhXjoot5A85t2sNieQ5JlDgc4xLjDsqtwykeG08y-We2fy5GPwCswmSTFhLkz_Dp4tlk8q0PgZ6-n-eievVQZCw=[4] A Brief Review: Microwave Assisted Ethers Synthesis. tsijournals.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2mNGIXKeXR9f1ply5LGoDEwSjRgEpVUPKIQKJEZ2aCIhGosz-MCdfoEvnmA4nS-lZAoW9rwUkUsYRYf-WnZdaqx5KeD872SVE-CGntj8xjgl_uvRxkL0_zJyVvKTd-W-tjBxru2gxaNO2TR5yuYc50DBJqIGnOX6vyyVB6soDBIN97emrFOG5olEHBx9U3gVxHHCLl1fl[2] Microwave-Assisted Synthesis of Diaryl Ethers Without Catalyst. researchgate.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMy0rhCnlh36lNDv0veVtMp5LMD15AOQGtxHMZiSAchUYzYbzD_yP5HV5eq7P0MU0SuQ6UOH6G4Ss5sGsdstH8LiACbSCPWPWbn95kLmtwtvdcooklygXsxcksUcCIDbJonsd_OBvRRpAVg6FSP4n-GJ4be3ketJ8Dpak7REXJD8bGDuWAYHjeOnFIRruhLjWqfujDF69cVsFaU3F3q3c_TWL5c_OxOXzFr70=[5] A new one-step synthesis of pyridines under microwave-assisted conditions. organic-chemistry.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEicYC-j5JUNVMumnhQl5_QEzw3bWLgHa6CYAEWCXY4bm8Md8HmUdYC2OqNz4FqhlRNwmrGO75rkVHsm9dO7uK78x_bk5M6i8ePH8S1m6__XnqJbid9jdbH8asWuihJA2IikaWelh8TtLMEQvuJ6XKid-x8iA==[3] Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhH2CeIpCTiwkmKjuIBMu6X6f-nkESqRQOk1zJnCShx3cy-nU29Rdkb_hbnzAIH8eT0PFMuMvdeEABwbakkNpV7Cn4zG5zxhqc24Y3vtV0Cd3v8XCplCMLqp3Agx6cYlEVB539iEU70Q==

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-(3-ethylphenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-(3-ethylphenoxy)pyridine, a key intermediate in various pharmaceutical programs. We will explore the common synthetic routes, address prevalent experimental challenges through a detailed troubleshooting guide, and answer frequently asked questions to improve your yield and purity. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

The formation of the diaryl ether bond in this compound is typically achieved through one of two powerful cross-coupling methodologies: the copper-catalyzed Ullmann condensation or the palladium-catalyzed Buchwald-Hartwig etherification. Each pathway offers distinct advantages and presents unique challenges.

Section 1: Reaction Overview and Core Mechanisms

The fundamental transformation involves the coupling of a 5-bromo-2-halopyridine (where the leaving group is typically Cl or Br) with 3-ethylphenol. The pyridine ring's electron-deficient nature facilitates this substitution at the C2 position.[1][2]

General Reaction Scheme: General Reaction Scheme for this compound Synthesis

Caption: Synthesis of this compound from 5-bromo-2-halopyridine and 3-ethylphenol.

The Ullmann Condensation Mechanism

The Ullmann reaction is a classic copper-catalyzed method for forming C-O bonds.[3] Traditionally, it requires high temperatures and polar aprotic solvents.[4] The mechanism involves a Cu(I) species, which undergoes oxidative addition to the aryl halide. Subsequent reaction with the phenoxide and reductive elimination yields the diaryl ether.[5]

ullmann_cycle cluster_0 Ullmann Condensation Cycle cu_i Ligand-Cu(I)-X cu_iii Ligand-Cu(III)(Ar)(OAr') cu_i->cu_iii Ar-X cu_i->cu_iii Oxidative Addition phenoxide Ar'-O⁻ (3-ethylphenoxide) phenoxide->cu_iii Ar'-O⁻ phenoxide->cu_iii Ligand Exchange aryl_halide Ar-X (5-bromo-2-halopyridine) oxidative_addition Oxidative Addition product Ar-O-Ar' (Product) reductive_elimination Reductive Elimination ligand_exchange Ligand Exchange cu_iii->product cu_iii->product Reductive Elimination

Caption: Catalytic cycle for the Ullmann C-O coupling reaction.

The Buchwald-Hartwig Etherification Mechanism

This palladium-catalyzed reaction has become a cornerstone of modern organic synthesis due to its generally milder conditions and broader substrate scope.[6][7] The cycle begins with an active Pd(0) complex, which undergoes oxidative addition with the 5-bromo-2-halopyridine. The phenoxide then displaces the halide on the palladium center, and the final product is formed via reductive elimination, regenerating the Pd(0) catalyst.[7][8]

buchwald_cycle cluster_1 Buchwald-Hartwig Etherification Cycle pd0 L₂Pd(0) pd_complex L₂Pd(II)(Ar)(X) pd0->pd_complex Oxidative Addition pd_alkoxide L₂Pd(II)(Ar)(OAr') pd_complex->pd_alkoxide Ligand Exchange pd_alkoxide->pd0 Reductive Elimination product Ar-O-Ar' (Product) pd_alkoxide->product aryl_halide Ar-X (5-bromo-2-halopyridine) aryl_halide->pd_complex phenoxide Ar'-O⁻ (3-ethylphenoxide) phenoxide->pd_alkoxide

Caption: Catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.

Section 2: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q1: My reaction shows very low or no conversion to the desired product. What are the likely causes?

Answer: This is the most common issue and its cause depends heavily on the chosen synthetic route. Let's break it down.

For Ullmann Condensation:

  • Catalyst Activity: Traditional "activated" copper powder can be inconsistent.[4] Consider using a well-defined copper(I) source like CuI. The use of a ligand, such as 1,10-phenanthroline, can significantly accelerate the reaction and allow for lower temperatures.[9]

  • Base Strength & Solubility: A sufficiently strong base is required to deprotonate 3-ethylphenol. Common inorganic bases like K₂CO₃ or K₃PO₄ can have low solubility in organic solvents, leading to slow and incomplete reactions due to mass transfer limitations.[10] Using a soluble organic base or ensuring vigorous stirring at high temperatures can mitigate this.

  • Temperature: Classic Ullmann reactions often require temperatures in excess of 150-210 °C.[4] If you are using a ligand-free system, ensure your reaction temperature is high enough.

  • Solvent Purity: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typical.[4] Ensure they are anhydrous, as water can interfere with the formation of the active copper phenoxide species.

For Buchwald-Hartwig Etherification:

  • Catalyst Activation: The active catalyst is a Pd(0) species. If you start with a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ.[8] This reduction can be hindered by poor quality reagents or insufficient heating. Using a pre-formed Pd(0) source like Pd₂(dba)₃ can be more reliable.

  • Oxygen Contamination: The Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state. It is critical to thoroughly degas your solvent and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.[6]

  • Ligand Choice: This is arguably the most critical parameter. The ligand stabilizes the palladium catalyst and facilitates both oxidative addition and reductive elimination. For C-O coupling, bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) are often superior to simpler ones like PPh₃.[7][11] An incorrect ligand choice is a frequent cause of failure.

  • Base Incompatibility: The base must be strong enough to form the phenoxide but not so strong that it degrades your substrate or ligand. While NaOtBu is common, it can be too harsh for some substrates. Bases like Cs₂CO₃ and K₃PO₄ are often excellent choices for C-O coupling.[6]

Q2: I am observing significant side product formation, primarily debromination of my starting material. How can I prevent this?

Answer: Debromination (or dehalogenation) is a common side reaction in cross-coupling chemistry. It typically occurs when an organometallic intermediate reacts with a proton source before it can proceed through the desired catalytic cycle.

  • Primary Cause: The most common proton source is trace water. Rigorously drying your solvents, glassware, and reagents is the first and most important step. Dry solvents over molecular sieves or use a solvent purification system. Dry solid reagents in a vacuum oven.

  • Reaction Conditions: In some Buchwald-Hartwig systems, a side reaction involving β-hydride elimination from the base (e.g., tert-butoxide) can lead to a palladium hydride species, which can then cause reductive dehalogenation. If this is suspected, switching to a non-coordinating inorganic base like Cs₂CO₃ may solve the problem.

  • Phenol as a Proton Source: If the base is not strong enough or is added too slowly, unreacted 3-ethylphenol can act as a proton source to quench intermediates. Ensure at least a stoichiometric amount of a suitable base is present from the start of the reaction.

troubleshoot_flowchart start Low Yield or No Reaction method Which Method? start->method ullmann_q1 Ullmann: Check Catalyst/Temp method->ullmann_q1 Ullmann buchwald_q1 Buchwald: Check Atmosphere/Ligand method->buchwald_q1 Buchwald ullmann_a1 Use CuI + Ligand (e.g., Phenanthroline). Ensure Temp > 150 °C. Use anhydrous polar solvent. ullmann_q1->ullmann_a1 buchwald_a1 Thoroughly degas solvent. Use Pd(0) source or ensure precatalyst reduction. Screen bulky phosphine ligands (RuPhos, etc.). buchwald_q1->buchwald_a1 side_products Side Products Observed? (e.g., Debromination) ullmann_a1->side_products buchwald_a1->side_products side_products_a Rigorously dry all reagents and solvents. Switch to a non-coordinating base (e.g., Cs₂CO₃). side_products->side_products_a Yes

Caption: Troubleshooting flowchart for low yield issues.

Q3: My purification is difficult due to persistent catalyst residues. What is the best workup procedure?

Answer: Removing metal catalysts and ligands is crucial for obtaining a pure product, especially in a drug development context.

  • Ullmann (Copper Removal): Copper residues can be tenacious. After the reaction, a standard aqueous workup may be insufficient. Washing the organic layer with an aqueous solution of ammonia or ammonium salts can help by forming a water-soluble copper-ammonia complex. Alternatively, washing with a solution of a chelating agent like EDTA is highly effective.

  • Buchwald-Hartwig (Palladium/Ligand Removal):

    • Filtration: After the reaction, dilute the mixture with a less polar solvent (like toluene or ethyl acetate) and filter it through a plug of Celite® or silica gel. This will often remove a significant portion of the palladium black and phosphine oxide byproducts.[6]

    • Aqueous Washes: Specific washes can help. A wash with aqueous thiourea or sodium thiocyanate can complex with palladium and pull it into the aqueous layer.

    • Specialized Scavengers: For very high purity requirements, commercially available silica-based metal scavengers with thiol or amine functionalities can be stirred with the product solution to bind and remove the last traces of palladium.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which method is better for my synthesis: Ullmann or Buchwald-Hartwig?

Answer: The "better" method depends on your specific needs, including scale, cost, and available equipment.

FeatureUllmann CondensationBuchwald-Hartwig Etherification
Catalyst Cost Low (Copper is inexpensive)High (Palladium and specialized ligands are costly)
Reaction Conditions Typically harsh (150-220 °C)[4]Generally mild (RT to 110 °C)[6]
Substrate Scope Can be limited; often requires activated aryl halides[4]Very broad; tolerates a wide range of functional groups
Process Control Can be capricious and sensitive to catalyst source[9]More reproducible and scalable with well-defined catalysts
Recommendation Good for large-scale, cost-sensitive syntheses if conditions can be optimized.Preferred for discovery chemistry, functional group tolerance, and milder conditions.

Q2: How do I select the right starting material: 2,5-dibromopyridine or 5-bromo-2-chloropyridine?

Answer: Both can work, but your choice affects reactivity and selectivity. In cross-coupling reactions, the general reactivity of the C-X bond for oxidative addition is C-I > C-Br > C-OTf > C-Cl.[7]

  • Using 2,5-dibromopyridine: The C-Br bond at the 2-position is more activated towards nucleophilic substitution than the one at the 5-position due to the electron-withdrawing effect of the ring nitrogen.[1] In a palladium-catalyzed reaction, the C-Br bond at the 2-position will also be more reactive towards oxidative addition. Therefore, you can achieve selective monosubstitution at the C2 position.

  • Using 5-bromo-2-chloropyridine: Here, you have two different halogens. The C-Cl bond is at the more activated C2 position, while the C-Br bond is at C5. The higher intrinsic reactivity of the C-Br bond towards oxidative addition competes with the electronically activated C-Cl bond. For Buchwald-Hartwig reactions, the order is typically Ar-Br > Ar-Cl.[7] Therefore, careful optimization of conditions (ligand, temperature) would be required to ensure selective reaction at the C2-Cl position without affecting the C5-Br bond. For SNAr reactions, the C-Cl bond at the activated 2-position is more labile.

For a more predictable and selective reaction, 2,5-dibromopyridine is often the superior starting material for this specific transformation.

Q3: What is the role of the base, and how do I choose the best one?

Answer: The base has two primary functions in these reactions:

  • Deprotonation: It deprotonates the 3-ethylphenol (pKa ≈ 10) to generate the more nucleophilic 3-ethylphenoxide anion.

  • Facilitating the Catalytic Cycle: In Buchwald-Hartwig chemistry, the base is involved in the ligand exchange step, where the halide is replaced by the phenoxide on the palladium center. It also acts as the ultimate acceptor for the proton and halide in the net reaction.

  • Strong, Non-nucleophilic bases are ideal.

    • NaOtBu (Sodium tert-butoxide): Very strong and common, but can be sensitive to moisture and incompatible with base-sensitive functional groups.[7]

    • LHMDS (Lithium bis(trimethylsilyl)amide): A very strong, non-nucleophilic base that can sometimes offer advantages with sensitive substrates.[11]

    • Cs₂CO₃ (Cesium Carbonate) & K₃PO₄ (Potassium Phosphate): These are excellent choices for C-O coupling. They are strong enough to deprotonate phenols but are generally milder and more compatible with various functional groups than alkoxides.[6] Their effectiveness is often linked to their interaction with the metal center.

For this specific synthesis, K₃PO₄ or Cs₂CO₃ are highly recommended starting points for a Buchwald-Hartwig approach due to their proven efficacy and functional group tolerance.

Section 4: Optimized Experimental Protocols

Protocol 1: Buchwald-Hartwig Etherification (Recommended)

This protocol utilizes a modern palladium catalyst system for a reliable and high-yielding synthesis.

  • Reaction Setup: To an oven-dried Schlenk flask, add 2,5-dibromopyridine (1.0 eq.), 3-ethylphenol (1.1 eq.), and Cesium Carbonate (Cs₂CO₃, 2.0 eq.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and the ligand (if not using a pre-catalyst, e.g., RuPhos, 4 mol% and Pd₂(dba)₃, 1 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (to a concentration of ~0.1 M). Degassing can be achieved by sparging with argon for 20-30 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 8-24 hours.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots under an inert atmosphere.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield this compound.

Protocol 2: Ligand-Accelerated Ullmann Condensation

This protocol uses a ligand to improve the efficiency of the classic Ullmann reaction.

  • Reaction Setup: To an oven-dried flask, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), 2,5-dibromopyridine (1.0 eq.), 3-ethylphenol (1.2 eq.), and K₃PO₄ (2.5 eq.).

  • Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) or toluene.

  • Reaction: Heat the mixture to 110-130 °C under an inert atmosphere with vigorous stirring for 24-48 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. To remove copper salts, wash the organic layer thoroughly with a 1:1 mixture of saturated aqueous NH₄Cl and 28% NH₄OH until the aqueous layer is colorless.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135431661, this compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • ACS Publications. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry.
  • Lumen Learning. (n.d.). Nucleophilic aromatic substitution. Organic Chemistry II. Retrieved from [Link]

  • National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. Retrieved from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Blackmond, D. G., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis. Retrieved from [Link]

  • ResearchGate. (2018). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. Retrieved from [Link]

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Technical Support Center: Chromatographic Purification of 5-Bromo-2-(3-ethylphenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 5-Bromo-2-(3-ethylphenoxy)pyridine using column chromatography. It is structured to provide both foundational guidance for method development and robust troubleshooting for issues that may arise during the experimental process.

Understanding the Molecule: Physicochemical Properties

Before initiating any purification, it is critical to understand the properties of this compound. Its structure, featuring a basic pyridine ring, a polar ether linkage, and a relatively non-polar ethylphenyl group, dictates its behavior in a chromatographic system.

  • Polarity : This is a moderately polar compound. The primary sites for interaction with a polar stationary phase like silica gel are the nitrogen atom of the pyridine ring and the ether oxygen.

  • Basicity : The pyridine nitrogen is basic (pKa of the pyridinium ion is typically around 5-6) and can interact strongly with acidic silanol groups on the surface of standard silica gel.[1] This interaction is a common source of purification challenges, such as peak tailing.[1][2]

  • Solubility : The compound is generally soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and chloroform. Its solubility in non-polar solvents like hexanes is likely limited.

Getting Started: A Systematic Approach to Purification

A successful column purification is almost always preceded by methodical optimization using Thin-Layer Chromatography (TLC).[3][4] TLC is a rapid and inexpensive way to determine the optimal solvent system for your separation.[5]

Workflow for Purification Method Development

G cluster_0 Phase 1: TLC Optimization cluster_1 Phase 2: Column Chromatography TLC_Start Dissolve Crude Sample in Volatile Solvent (e.g., DCM) TLC_Screen Spot on TLC Plate & Develop in Test Solvent Systems (e.g., Hexane/EtOAc mixtures) TLC_Start->TLC_Screen TLC_Analyze Visualize (UV Light) & Calculate Rf Values TLC_Screen->TLC_Analyze TLC_Decision Is Target Rf ~0.25-0.35 with good separation (ΔRf > 0.2)? TLC_Analyze->TLC_Decision TLC_Modify Adjust Solvent Polarity: - Too high Rf -> Less Polar - Too low Rf -> More Polar TLC_Decision->TLC_Modify No Column_Prep Prepare & Pack Column with Silica Gel TLC_Decision->Column_Prep Yes TLC_Modify->TLC_Screen Column_Load Load Sample (Dry or Wet) Column_Prep->Column_Load Column_Elute Elute with Optimized Solvent System from TLC Column_Load->Column_Elute Column_Collect Collect Fractions Column_Elute->Column_Collect Column_Analyze Analyze Fractions by TLC Column_Collect->Column_Analyze Column_Combine Combine Pure Fractions & Evaporate Solvent Column_Analyze->Column_Combine

Caption: Workflow from TLC optimization to column purification.

Solvent System Selection

The choice of mobile phase (eluent) is paramount for achieving good separation.[6] Flash chromatography is typically performed with a two-solvent mixture: a non-polar component (like hexanes or petroleum ether) and a more polar component (like ethyl acetate or dichloromethane).[7]

Table 1: Common Solvents for Normal Phase Chromatography

SolventPolarity IndexBoiling Point (°C)Notes
Hexanes0.169Standard non-polar base.
Dichloromethane (DCM)3.140Good for dissolving a wide range of compounds, but can take longer to elute.[7]
Diethyl Ether2.835Polarity is similar to DCM.
Ethyl Acetate (EtOAc)4.477Standard polar solvent; good for a wide range of compounds.[7]
Acetone5.156A more polar alternative to EtOAc.
Methanol (MeOH)5.165Highly polar; use sparingly (<10%) with silica gel to avoid dissolving the stationary phase.[7]

Rule of Thumb: The ideal solvent system for flash chromatography is one that provides a retention factor (Rf) of 0.25-0.35 for the target compound on a TLC plate, with a separation of at least 0.20 from the nearest impurity.[5][8]

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to help you resolve experimental hurdles.

Q: My compound is streaking badly on the TLC plate and I'm getting broad, tailing peaks from my column. What's happening?

A: This is the most common issue for pyridine-containing compounds. The basic nitrogen atom interacts strongly with acidic silanol groups on the silica gel surface, leading to a non-ideal adsorption/desorption process and causing peak tailing.[1]

  • Cause: Strong acid-base interaction between the basic analyte and the acidic stationary phase.

  • Solution 1 (Recommended): Add a basic modifier to your eluent. Incorporate 0.5-2% triethylamine (TEA) into your solvent system (e.g., 40:60 EtOAc/Hexane + 1% TEA). The TEA is a stronger base and will preferentially occupy the acidic sites on the silica, allowing your compound to elute with a much-improved peak shape.[7][9]

  • Solution 2: Use a different stationary phase. Neutral alumina can be a good alternative for basic compounds, as it lacks the strong acidity of silica gel.

Q: My compound won't move off the baseline (Rf = 0) in any solvent system I try, even 100% ethyl acetate.

A: This indicates that the eluent is not polar enough to displace your compound from the stationary phase, or your compound has very poor solubility in the mobile phase.[10][11]

  • Cause: The mobile phase is not competitive enough with the stationary phase for your analyte.

  • Solution 1: Gradually increase the polarity of the mobile phase. Try a gradient of 0% to 10% Methanol in Dichloromethane (MeOH/DCM).[7] This system is very polar and effective for eluting stubborn compounds. Be cautious not to exceed 10% methanol, as it can start to dissolve the silica gel.[7]

  • Solution 2: Check the solubility of your crude material. If the compound is poorly soluble in the eluent, it will not move effectively. Ensure your sample is fully dissolved before loading. It's possible the issue is not retention but insolubility.[11]

Q: I had perfect separation on my TLC plate, but the column is giving poor resolution between my product and an impurity.

A: Discrepancies between TLC and column chromatography can occur.[11] This often relates to overloading the column or differences in the silica gel.

  • Cause 1: Overloading. You have loaded too much crude material onto the column. The stationary phase becomes saturated, and individual compound bands broaden significantly, leading to overlap.[12]

  • Solution 1: Reduce the amount of sample loaded. A general rule is to use 20-50 times the weight of silica gel to the weight of your crude sample.[10] For difficult separations, a higher ratio (100:1) may be necessary.

  • Cause 2: Flow Rate. Running the column too fast reduces the number of equilibrium events between the mobile and stationary phases, harming resolution.

  • Solution 2: Decrease the flow rate. For flash chromatography, aim for a solvent level drop of about 2 inches per minute.

  • Cause 3: Inefficient Packing. A poorly packed column with cracks or channels will lead to a non-uniform solvent front and band broadening.

  • Solution 3: Ensure the column is packed uniformly without any air bubbles or cracks.[6] See the protocol below for proper packing techniques.

Q: I have very low recovery of my product after the column. Where did it go?

A: Low recovery can be due to irreversible adsorption onto the stationary phase or degradation of the compound on the column.

  • Cause: The compound may be too polar and is binding irreversibly to the silica gel. Alternatively, the acidic nature of the silica could be causing the compound to decompose during the long exposure time of the purification.

  • Solution 1: Perform a stability test. Spot your compound on a TLC plate and let it sit for an hour before developing. If you see new spots or smearing from the origin, your compound is likely degrading on the silica.

  • Solution 2: If degradation is suspected, switch to a less acidic stationary phase like neutral alumina or add a base like triethylamine to the eluent to neutralize the silica surface.[7]

  • Solution 3: After running the column, try flushing it with a very strong solvent (e.g., 10-20% MeOH in DCM) to see if you can recover the missing material. This will confirm if the issue was irreversible binding.

Frequently Asked Questions (FAQs)

Q1: What is the best way to load my sample onto the column?

A1: There are two main methods: wet loading and dry loading.

  • Wet Loading: Dissolve the sample in a minimal amount of the eluting solvent and carefully add it to the top of the column. This is quick but can disturb the column bed if not done carefully.

  • Dry Loading (Recommended for best resolution): Dissolve your crude product in a volatile solvent (like DCM), add a small amount of silica gel or Celite (about 2-3 times the weight of your sample), and evaporate the solvent completely to get a free-flowing powder.[13] Carefully add this powder to the top of your packed column. This technique ensures a very narrow starting band and often improves separation.[13]

Q2: Should I use an isocratic or gradient elution?

A2: This depends on your separation.

  • Isocratic Elution (constant solvent composition): This is simpler and is preferred if the Rf values of your impurities are significantly different from your product.

  • Gradient Elution (gradually increasing solvent polarity): This is useful for complex mixtures where compounds have a wide range of polarities. It helps to elute non-polar impurities quickly and then elute your more polar product in a reasonable time without excessive band broadening.[6][12] A shallow gradient around the optimal isocratic composition determined by TLC is often very effective.

Q3: How do I monitor the column separation as it's running?

A3: Collect the eluent in a series of numbered test tubes (fractions). Then, use TLC to analyze the contents of each fraction (or every few fractions).[4] Spot a small amount from each tube onto a single TLC plate, along with a reference spot of your crude material. After developing and visualizing the plate, you can identify which fractions contain your pure product, which contain impurities, and which are mixed.[14]

Key Experimental Protocols
Protocol 1: TLC Analysis
  • Dissolve ~1 mg of your crude material in 1 mL of a volatile solvent (e.g., DCM).[5]

  • Using a microcapillary, spot a small amount onto the baseline of a silica gel TLC plate.[5]

  • Place the plate in a developing chamber containing your chosen eluent. Ensure the solvent level is below the baseline.

  • Allow the solvent to rise up the plate by capillary action until it is ~1 cm from the top.[5]

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.

  • Calculate the Rf value for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).

Protocol 2: Wet Packing a Flash Chromatography Column
  • Secure a glass column vertically with a clamp. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (~1 cm).[13]

  • In a separate beaker, create a slurry of silica gel in your initial, least polar eluent.[13] Use a ratio of about 25-30 g of silica for every 1 g of crude material.

  • Swirl the slurry to remove air bubbles and quickly pour it into the column.

  • Open the stopcock and apply gentle air pressure to the top of the column to help the silica pack down evenly as the solvent drains.[13] Continuously tap the side of the column gently to encourage uniform packing.

  • Once the silica has settled, add another thin layer of sand on top to protect the surface.

  • Drain the excess solvent until the level is just at the top of the sand layer. Do not let the column run dry. The column is now ready for sample loading.

References
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
  • Thermo Fisher Scientific. Column troubleshooting guide – HILIC.
  • HALO Columns. (2023, November 3).
  • University of Colorado Boulder.
  • Chrom Tech, Inc. (2024, November 20).
  • Sigma Aldrich. HPLC Troubleshooting Guide.
  • University of Rochester.
  • University of York. Determining a solvent system.
  • Magritek. (2015).
  • Yamazen.
  • Wang, X., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. [Link]

  • Benchchem. The Synthesis and Purification of 5-BROMO-PAPS: A Technical Guide.
  • University of Victoria.
  • Wiley-VCH.
  • ResearchGate. (2019, May 23).
  • MilliporeSigma. 5-Bromo-2-nitropyridine 99 39856-50-3.
  • Chromatography Forum. (2015, July 20).
  • Royal Society of Chemistry.
  • Benchchem.
  • BLDpharm. 1249637-09-9|this compound.
  • Jubilant Ingrevia. (2024, February 26).
  • PubChem. 5-Bromo-2,3-difluoropyridine.
  • Organic Syntheses. (2025, June 19).
  • Organic Syntheses. 3,5-Dibromo-2-pyrone.
  • BLDpharm. 1455195-61-5|5-Bromo-2-(3-ethoxyphenoxy)pyridine.

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Solubility issues with 5-Bromo-2-(3-ethylphenoxy)pyridine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Issues with 5-Bromo-2-(3-ethylphenoxy)pyridine (Cat. No. SS-4815) in DMSO

Audience: Researchers, Scientists, and Drug Development Professionals

Document ID: TSD-SS4815-001

Version: 1.0

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting for common solubility challenges encountered when preparing Dimethyl Sulfoxide (DMSO) stock solutions and subsequent aqueous dilutions. Our goal is to equip you with the scientific rationale and practical protocols to ensure the success of your experiments.

Section 1: First-Line Troubleshooting: Preparing Your Stock Solution

This section addresses the most frequent initial challenges encountered when attempting to dissolve this compound in DMSO.

Q1: My this compound isn't dissolving in DMSO at room temperature. What are the immediate steps I should take?

A1: It is not uncommon for high-purity, solid-state compounds to require energy input to overcome the crystal lattice energy and fully dissolve. If you observe particulate matter or a cloudy suspension after adding DMSO, please follow these immediate, sequential steps.

Initial Dissolution Protocol:

  • Vigorous Vortexing: Secure the vial and vortex it vigorously for 1-2 minutes. This is the first and most crucial step to mechanically break down aggregates and increase the surface area of the solute exposed to the solvent.[1]

  • Sonication: If vortexing is insufficient, place the vial in a bath sonicator for 5-10 minutes.[2] Sonication uses ultrasonic waves to create micro-cavitations, which provides intense localized energy to disrupt particles and facilitate dissolution. This is generally more effective than vortexing alone.

  • Gentle Warming: If the compound remains undissolved, warm the solution in a water bath set to 30-40°C for 10-15 minutes, with intermittent vortexing.[1] This increases the kinetic energy of the solvent molecules, enhancing their ability to solvate the compound. Crucially, do not exceed 40°C without first confirming the thermal stability of the compound, as excessive heat can cause degradation. [3][4]

This initial workflow is designed to efficiently solubilize the compound while preserving its integrity.

G start Start: Compound + DMSO vortex Vortex for 1-2 minutes start->vortex check1 Is solution clear? vortex->check1 sonicate Sonicate for 5-10 minutes check1->sonicate No success Solution Ready check1->success Yes check2 Is solution clear? sonicate->check2 warm Warm to 30-40°C for 10-15 min check2->warm No check2->success Yes check3 Is solution clear? warm->check3 check3->success Yes fail Proceed to Advanced Troubleshooting check3->fail No

Caption: Initial troubleshooting workflow for dissolving compounds in DMSO.

Q2: I've tried vortexing, sonication, and gentle warming, but my solution is still cloudy. What are the likely root causes?

A2: If the initial steps fail, it is necessary to investigate the underlying chemical and physical factors. There are three primary suspects:

  • Concentration Exceeds Solubility Limit: You may be attempting to create a solution that is above the intrinsic solubility of this compound in DMSO under your current conditions. While DMSO is a powerful solvent, it has limits.[5] Many discovery compounds have DMSO solubility limits, with 10-20% of compounds in corporate collections being insoluble at concentrations of 10-30 mM.[6]

  • Poor Solvent Quality (Water Contamination): DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7] This absorbed water can significantly decrease the solubility of hydrophobic or lipophilic compounds.[1] The presence of water changes the polarity and structure of the solvent, making it more difficult to dissolve nonpolar solutes.[7] Always use high-purity, anhydrous DMSO from a freshly opened or properly stored bottle.

  • Compound Purity/Polymorphism: While all our compounds pass stringent quality control, issues with polymorphism (different crystal structures of the same compound) can affect solubility. Amorphous forms are typically more soluble than stable crystalline forms.[7]

Section 2: Advanced Troubleshooting & Analysis

Q3: I suspect my DMSO is contaminated with water. How can I mitigate this?

A3: Water contamination is a frequent and often overlooked cause of solubility issues.[8]

Best Practices for DMSO Handling:

  • Use Anhydrous Grade: Always purchase high-purity, anhydrous DMSO (≤0.1% water).

  • Aliquot Upon Arrival: When you receive a new bottle of DMSO, it is best practice to aliquot it into smaller, single-use volumes in a low-humidity environment (e.g., a glove box or under a stream of inert gas like argon or nitrogen).

  • Proper Storage: Store aliquots at room temperature, tightly sealed with paraffin film to create a moisture barrier. While many labs store DMSO at -20°C, this can be counterproductive. Since DMSO freezes at 18.5°C, freeze-thaw cycles can introduce atmospheric moisture each time the vial is opened.[7][9]

Q4: I successfully made a clear 10 mM stock in DMSO, but a precipitate formed instantly when I diluted it into my aqueous assay buffer. What is happening?

A4: This phenomenon, known as "crashing out," is the most common solubility challenge in assay development.[1] It occurs because this compound is highly soluble in a strong organic solvent like DMSO but has very low solubility in aqueous media.[6] When the DMSO stock is diluted into the buffer, the solvent environment rapidly shifts from primarily organic to primarily aqueous, causing the compound to precipitate.

Mitigation Strategies:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of the compound in your assay to a level below its aqueous solubility limit.

  • Optimize the Dilution Protocol: Do not add the aqueous buffer to your DMSO stock. Instead, add the small volume of DMSO stock directly to the full volume of the assay buffer while vortexing.[6] This promotes rapid mixing and maximizes the interaction of your compound with assay components like proteins (e.g., FBS in cell media), which can help maintain solubility.[6]

  • Manage Final DMSO Concentration: While increasing the final percentage of DMSO in the assay can help, most cell lines exhibit toxicity at DMSO concentrations above 1%, with 0.5% being a widely recommended upper limit.[1][10] Always run a "vehicle control" with the same final DMSO concentration to assess any solvent-induced effects.

G cluster_0 Preparation cluster_1 Dilution into Aqueous Buffer cluster_2 Result stock 10 mM Stock Solution Compound is fully solvated by DMSO molecules dilution { Solvent Shift | DMSO molecules are replaced by water molecules} stock:f1->dilution:f0 Dilution Step precipitate Precipitation Compound aggregates and 'crashes out' of solution dilution:f1->precipitate:f0 Low Aqueous Solubility assay assay precipitate:f1->assay:f0

Caption: The process of compound precipitation upon aqueous dilution.

Q5: How can I experimentally determine the maximum solubility of my compound in DMSO?

A5: Determining the thermodynamic solubility provides a definitive concentration limit for your specific compound lot and solvent. This can be done using a saturation shake-flask method followed by analysis.

Protocol: Experimental Solubility Determination

  • Prepare a Supersaturated Solution: Weigh approximately 5-10 mg of this compound into a microcentrifuge tube.

  • Add Solvent: Add a small, precise volume of anhydrous DMSO (e.g., 200 µL) to create a slurry where undissolved solid is clearly visible.

  • Equilibrate: Tightly seal the tube and place it on a rotator or shaker at a constant temperature (e.g., 25°C) for 24-48 hours. This allows the solution to reach thermodynamic equilibrium.[11][12]

  • Separate Phases: Centrifuge the tube at high speed (e.g., >14,000 rpm) for 10-15 minutes to pellet all undissolved solid.[12]

  • Sample the Supernatant: Carefully remove a known volume of the clear supernatant without disturbing the pellet.

  • Analyze Concentration: Dilute the supernatant into a suitable solvent (e.g., methanol or acetonitrile) and determine the compound's concentration using a validated analytical method like HPLC-UV or LC-MS.[13] This measured concentration is your maximum solubility under these conditions.

Section 3: Best Practices & FAQs

ParameterRecommendationRationale & Considerations
Solvent Anhydrous DMSO (≤0.1% water)DMSO is hygroscopic; absorbed water reduces the solubility of many organic compounds.[1][7]
Initial Dissolution 1. Vortex -> 2. Sonicate -> 3. Warm (30-40°C)Provides increasing levels of energy to overcome crystal lattice forces and promote solvation.[1][2]
Stock Solution Storage Tightly sealed, single-use aliquots at room temp.Minimizes water absorption and avoids potential precipitation caused by freeze-thaw cycles.[6][7]
Aqueous Dilution Add DMSO stock to buffer (not vice-versa) with mixing.Promotes rapid dispersion and prevents localized supersaturation that leads to precipitation.[6]
Max Final [DMSO] in Assay <0.5% (ideal); <1% (acceptable max)Varies by cell line, but higher concentrations are often cytotoxic or cause off-target effects.[1][3]
Vehicle Control MandatoryAlways include a control with the same final DMSO concentration as your test article to account for solvent effects.[3]
Q6: What is the recommended procedure for preparing a 10 mM stock solution of this compound?

A6: Assuming a Molecular Weight (MW) of 322.20 g/mol for this compound:

  • Calculation: To make 1 mL of a 10 mM solution, you need 3.22 mg of the compound. (Calculation: 1 mL * (1 L / 1000 mL) * (0.010 mol / L) * (322.20 g / mol) * (1000 mg / g) = 3.22 mg).

  • Weighing: Accurately weigh 3.22 mg of the compound into a sterile, appropriate-sized vial.

  • Dissolution: Add 1 mL of anhydrous DMSO.

  • Solubilization: Follow the "Initial Dissolution Protocol" (Q1) until the solution is completely clear.

  • Storage: If not for immediate use, store as described in the table above.

Q7: Are there stability concerns with this compound in DMSO?

A7: While we have no specific data indicating instability for this compound, general best practices should be followed. DMSO itself is highly stable at temperatures below 150°C.[4] The primary risk to a compound in DMSO stock is not solvent-mediated decomposition at room temperature, but rather issues arising from improper storage, such as precipitation after repeated freeze-thaw cycles or water absorption.[7] For long-term stability, storing aliquots at -80°C is a common practice, but one must be vigilant about ensuring the compound resolubilizes completely upon thawing before use.[3]

Q8: What is the maximum concentration of DMSO my cell-based assay can tolerate?

A8: This is cell-line dependent. While a general rule is to stay below 0.5%, some robust cell lines can tolerate up to 1%.[1] However, even at non-toxic concentrations, DMSO can have biological effects, such as inducing cell differentiation or interacting with target proteins.[14][15] Therefore, it is imperative to determine the tolerance of your specific cell line by running a dose-response curve with DMSO alone (vehicle toxicity test) and to always include a vehicle control in your experiments.[3]

References

  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem Technical Support.
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Ziath Ltd.
  • Creative Proteomics. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Creative Proteomics.
  • Quora. (2023, January 16). What is the solubility of DMSO in water?. Quora.
  • Aure Chemical. (2026, February 6). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Aure Chemical.
  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI.
  • Hofmann, U. et al. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Wiley Online Library.
  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. AntBio.
  • Smolecule. (2026). Comprehensive Application Notes and Protocols: Optimizing DMSO Concentration for Compound Solubility in Drug Discovery. Smolecule.
  • Unchained Labs. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Unchained Labs.
  • American Chemical Society. (n.d.). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. ACS Publications.
  • Selleckchem. (n.d.). Frequently Asked Questions. Selleckchem.com.
  • gChem. (n.d.). DMSO Physical Properties. gChem.
  • BenchChem. (2025). Technical Support Center: Improving Solubility of Antibacterial Agent 125 in DMSO. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. BenchChem.
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia.
  • Kerr, M. et al. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
  • Dardenne, F. (2014, January 16). DMSO wont dilute my pure compound. How to solve this?. ResearchGate.
  • Son, J. (2022, February 20). The difference between dissolving chemicals in DMSO or water ?. ResearchGate.

Sources

Technical Support Center: Troubleshooting Debromination in Pyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with hydrodehalogenation (debromination) during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) of bromopyridines. Pyridine derivatives, particularly 2-bromopyridines, are highly susceptible to this side reaction due to their electron-deficient nature and potential to coordinate with the palladium center.

This guide provides field-proven, mechanistically grounded solutions to suppress debromination and maximize your desired product yield.

Frequently Asked Questions (FAQs)

Q1: What exactly is debromination in this context, and why are bromopyridines so vulnerable? A1: Debromination, or hydrodehalogenation, is a competing side reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom, yielding an undesired reduced pyridine byproduct[1]. Because pyridines are electron-deficient, the initial oxidative addition of Pd(0) into the C–Br bond is generally fast. However, if the subsequent transmetalation or reductive elimination steps are sluggish, the long-lived Ar–Pd(II)–Br intermediate becomes vulnerable to alternative pathways, specifically the formation of a palladium-hydride (Pd–H) species[2].

Q2: Mechanistically, where does the hydrogen atom come from? A2: The hydrogen source is typically the reaction environment. Mechanistic investigations using ESI-MS and isotopic labeling have demonstrated that Pd–H species can form via


-hydride elimination when alkoxide bases (like NaOtBu) or alcoholic solvents (like methanol or ethanol) are used[3]. Furthermore, adventitious water can directly react with the phosphine ligand and the Pd complex to serve as a hydrogen source, even under nominally anhydrous conditions[4]. Once the Ar–Pd(II)–H intermediate forms, it rapidly undergoes reductive elimination to release the debrominated byproduct[3].

Q3: How does the choice of phosphine ligand dictate the reaction pathway? A3: The ligand dictates both the kinetic rate of the desired pathway and the steric environment around the palladium center. Bulky, electron-rich biarylphosphines (such as XPhos or RuPhos) significantly accelerate the desired reductive elimination step, effectively outcompeting the slower debromination pathway[1]. Additionally, their steric bulk prevents the coordination of multiple water molecules or alcohols, suppressing the formation of the deleterious Pd–H intermediate[5].

Mechanistic Pathway: Catalytic Cycle vs. Debromination

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd Ar-Br Transmet Transmetalation Ar-Pd(II)-R OxAdd->Transmet R-B(OH)2, Base PdH Pd-H Formation (from H2O, Alkoxides) OxAdd->PdH Competing Pathway RedElim Reductive Elimination Ar-R (Desired Product) Transmet->RedElim RedElim->Pd0 Pd(0) Regeneration SideRed Reductive Elimination Ar-H (Debrominated) PdH->SideRed SideRed->Pd0 Pd(0) Regeneration

Caption: Bifurcation of the Pd-catalyzed cycle showing the desired cross-coupling vs. debromination.

Troubleshooting Guide: Minimizing Debromination

If you observe significant debromination via LC-MS or NMR, systematically adjust your conditions using the causality principles below.

1. Base Optimization (Preventing Hydride Donors)

  • Cause: Strong alkoxide bases (e.g., NaOtBu, NaOMe) can undergo

    
    -hydride elimination, transferring a hydride to the palladium center[6].
    
  • Solution: Switch to milder, non-nucleophilic inorganic bases. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are highly effective at promoting transmetalation without acting as hydride sources[5].

2. Ligand Selection (Accelerating Reductive Elimination)

  • Cause: Simple ligands like PPh₃ or dppf often fail to provide enough steric bulk to force the desired reductive elimination, leaving the Ar–Pd(II) intermediate exposed to side reactions[1].

  • Solution: Utilize Buchwald-type biarylphosphines. XPhos is particularly effective for 2-bromopyridines, while RuPhos excels in challenging C–N couplings[5].

3. Solvent and Moisture Control (Eliminating Protic Sources)

  • Cause: Trace water can act as a direct proton/hydrogen source for hydrodehalogenation[4].

  • Solution: Rigorously dry all solvents. Transition from THF/Water mixtures to anhydrous, aprotic solvents like 1,4-dioxane or toluene[6].

Troubleshooting Workflow

Troubleshooting Start High Debromination Detected CheckBase Is a strong alkoxide base (e.g., NaOtBu) used? Start->CheckBase ChangeBase Switch to K3PO4 or K2CO3 CheckBase->ChangeBase Yes CheckLigand Is the ligand bulky & electron-rich? CheckBase->CheckLigand No ChangeBase->CheckLigand ChangeLigand Use XPhos, RuPhos, or dppf CheckLigand->ChangeLigand No CheckSolvent Are solvents strictly anhydrous? CheckLigand->CheckSolvent Yes ChangeLigand->CheckSolvent DrySolvent Use anhydrous Toluene/Dioxane Exclude water/O2 CheckSolvent->DrySolvent No Success Debromination Suppressed CheckSolvent->Success Yes DrySolvent->Success

Caption: Logical decision tree for troubleshooting and suppressing debromination in coupling reactions.

Quantitative Data: Impact of Reaction Parameters

The following table summarizes the empirical impact of ligand and base selection on the outcome of a standard Suzuki-Miyaura coupling with a 2-bromopyridine substrate[5].

LigandBaseSolventTemperatureDebromination Byproduct (%)Desired Product Yield (%)
PPh₃NaOtBuToluene100 °C25 – 40%50 – 65%
dppfCs₂CO₃Dioxane90 °C5 – 15%75 – 85%
RuPhosK₃PO₄t-AmylOH110 °C< 3%92%
XPhosK₃PO₄Toluene100 °C< 5%> 90%

Note: The combination of XPhos and anhydrous K₃PO₄ provides the optimal balance of high yield and suppressed side reactivity.

Experimental Protocol: Self-Validating Suzuki-Miyaura Coupling of 2-Bromopyridine

This protocol is engineered to minimize hydrodehalogenation. To ensure the system is self-validating, always run a parallel control reaction lacking the boronic acid . If debromination occurs in the control, your solvent or base contains protic impurities (water/alcohols) that must be eliminated[4].

Reagents & Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • Pd₂(dba)₃ precatalyst (0.015 mmol, 1.5 mol%)

  • XPhos ligand (0.033 mmol, 3.3 mol%)

  • Anhydrous K₃PO₄ (2.0 mmol, 2.0 eq)

  • Anhydrous, degassed Toluene (5 mL)

Step-by-Step Methodology:

  • Preparation of the Catalytic Core: In an oven-dried Schlenk tube under a strict argon atmosphere, add the Pd₂(dba)₃ and XPhos. Causality Note: Pre-mixing the palladium source with the bulky ligand ensures the active Pd(0) species is fully coordinated before encountering the substrate, preventing naked Pd from participating in unselective oxidative addition[1].

  • Base Addition: Add the finely milled, anhydrous K₃PO₄. Ensure the base has been stored in a desiccator to prevent moisture absorption, which drives the debromination pathway[5].

  • Substrate Introduction: Add the 2-bromopyridine and the arylboronic acid to the tube.

  • Solvent & Degassing: Inject the anhydrous toluene via syringe. Degas the mixture using three freeze-pump-thaw cycles. Causality Note: Removing oxygen prevents the oxidation of the phosphine ligand, which would otherwise leave the Pd center under-coordinated and prone to side reactions.

  • Reaction Execution: Seal the tube and heat the mixture to 100 °C with vigorous stirring for 16 hours.

  • Validation & Workup: Cool to room temperature. Before aqueous workup, take a 50 μL aliquot, dilute in MeCN, and analyze via LC-MS. Verify the mass balance (Desired Product + Unreacted Starting Material + Debrominated Byproduct ≈ 100%). If the debrominated peak (M-79) is <5%, proceed to filter through Celite, wash with water/brine, dry over Na₂SO₄, and purify via silica gel chromatography[1].

References
  • Cross-Coupling Reactions Guide Source: Johnson Matthey Catalysis & Chiral Technologies (JMCCT) URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides Source: Organometallics (ACS Publications), 2011, 30(22), 6034-6046. URL:[Link]

  • A mechanistic investigation of hydrodehalogenation using ESI-MS Source: Chemical Communications (RSC Publishing), 2013, 49, 11465-11467. URL:[Link]

Sources

Technical Support Center: Stability of 5-Bromo-2-(3-ethylphenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-(3-ethylphenoxy)pyridine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound, particularly under acidic conditions.

While specific peer-reviewed stability studies on this compound are not extensively published, this guide synthesizes information from established principles of organic chemistry, data on analogous structures (phenoxypyridines, aryl ethers, and halopyridines), and standard industry practices for stability testing. Our goal is to empower you to anticipate potential challenges, design robust experiments, and confidently interpret your results.

Compound Profile: this compound

PropertyValueSource(s)
Molecular Formula C₁₃H₁₂BrNO[1]
Molecular Weight 278.15 g/mol N/A
Appearance Varies; often a solidN/A
Primary Use Intermediate, building block in organic and medicinal chemistry[2]
Key Structural Features Pyridine Ring, Aryl Ether Linkage, Bromo Substituent[1]

Core Stability Concerns in Acidic Media

The chemical structure of this compound contains two primary sites susceptible to interaction and potential degradation in an acidic environment:

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it basic. In an acidic medium, this nitrogen will be protonated to form a pyridinium salt. This protonation alters the electronic properties of the ring, increasing its electron deficiency and potentially affecting its reactivity and solubility.

  • Aryl Ether Linkage (C-O-C): The ether bond is the most probable site of degradation under acidic conditions. The mechanism involves protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group. This is followed by nucleophilic attack, leading to the cleavage of the C-O bond.[3][4] This is the most common and well-documented reaction for ethers in the presence of strong acids.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in acidic conditions?

A1: The primary and most anticipated degradation pathway is the acid-catalyzed cleavage of the aryl ether bond .[3][6] The reaction proceeds via protonation of the ether oxygen atom by the acid. This makes the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack by a counter-ion (e.g., a halide from HBr or HI) or a solvent molecule like water.[4] The cleavage would result in the formation of two primary degradation products: 5-bromopyridin-2-ol and 3-ethylphenol . Because nucleophilic substitution on an aromatic ring is generally difficult, the cleavage is expected to occur at the bond between the oxygen and the pyridine ring.[3]

Q2: I'm observing an unexpected peak in my HPLC chromatogram after storing my sample in an acidic mobile phase. What could it be?

A2: An unexpected peak appearing over time in an acidic medium strongly suggests compound degradation. Based on the likely degradation pathway, the new peak could correspond to either 5-bromopyridin-2-ol or 3-ethylphenol . To confirm the identity of these degradants, it is crucial to use a mass spectrometry detector (LC-MS) to determine their molecular weights.[7] A well-designed forced degradation study can help you intentionally generate these degradation products to confirm their retention times and response factors.[7]

Q3: How can I design an experiment to test the stability of this compound in my specific acidic medium?

A3: A forced degradation study is the standard approach to assess stability.[7] This involves subjecting a solution of your compound to your specific acidic conditions (e.g., your HPLC mobile phase, reaction buffer) and monitoring its concentration over time. Key parameters to control and vary include:

  • Acid Concentration: Test a range of pH values relevant to your work.

  • Temperature: Elevating the temperature (e.g., 40-70°C) can accelerate degradation to predict long-term stability at lower temperatures.[7]

  • Time Points: Sample the solution at multiple time points (e.g., 0, 2, 4, 8, 24 hours) to establish a degradation rate.

  • Analysis: Use a stability-indicating analytical method, typically HPLC-UV, that can resolve the parent compound from all potential degradation products.[7]

Q4: Are there any specific storage conditions I should be aware of when working with acidic solutions of this compound?

A4: Yes. Given the potential for acid-catalyzed hydrolysis, it is critical to handle acidic solutions of this compound with care.

  • Prepare Freshly: Whenever possible, prepare acidic solutions of the compound immediately before use.[7]

  • Control Temperature: Store solutions at low temperatures (e.g., 2-8°C) to slow down the rate of potential degradation.

  • Protect from Light: While hydrolysis is the primary concern, photolytic degradation can also occur, so storing solutions in amber vials or protecting them from light is a good general practice.[7]

  • Inert Atmosphere: For long-term storage, consider purging the container with an inert gas like nitrogen or argon to prevent oxidative degradation.

  • Proper Containment: Always store acids in appropriate, acid-resistant containers and use secondary containment to prevent spills.[8]

Q5: My biological assay uses an acidic buffer, and I'm getting inconsistent results. Could compound instability be the cause?

A5: Absolutely. If the compound degrades in the assay buffer, its effective concentration will decrease over the course of the experiment, leading to high variability and inaccurate results.[7] To troubleshoot this, you should:

  • Assess Stability in Media: Perform a stability study of the compound directly in your biological assay buffer under the exact conditions of your experiment (temperature, light exposure, duration).[7]

  • Include Stability Controls: Run a control sample of the compound in the assay medium (without cells or other biological components) alongside your experiment and analyze it at the beginning and end to quantify any degradation.

  • Minimize Incubation Time: If instability is confirmed, modify your experimental protocol to minimize the time the compound spends in the acidic buffer before analysis.

Visualizing the Process

Hypothesized Degradation Pathway

cluster_0 Acid-Catalyzed Ether Cleavage Compound This compound Protonated Protonated Ether (Good Leaving Group) Compound->Protonated + H+ Products Degradation Products: - 5-Bromopyridin-2-ol - 3-Ethylphenol Protonated->Products + Nucleophile (e.g., H2O) - H+ A Prepare Stock Solution of Compound B Subject to Acidic Stress Conditions (pH, Temp) A->B C Withdraw Samples at Time Points (t=0, 1, 2, 4...) B->C D Neutralize and Dilute Sample Immediately C->D E Analyze via Stability-Indicating HPLC-UV Method D->E F Identify Degradants with LC-MS E->F

Caption: General workflow for assessing compound stability.

Troubleshooting Guide

Observed ProblemProbable Cause(s)Recommended Solution(s)
Rapid disappearance of parent compound peak in HPLC. The compound is highly unstable under the tested acidic conditions (pH, temperature).- Reduce the temperature of the experiment.- Test under less acidic conditions (higher pH).- Reduce the duration of the experiment and use more frequent, earlier time points.
Appearance of multiple new peaks. Complex degradation or secondary reactions of the initial degradation products.- Use a milder acid or lower temperature to isolate the primary degradation pathway.- Employ LC-MS/MS to identify the structures of the various products.- Consider the possibility of oxidative or photolytic degradation in addition to hydrolysis. [7]
Poor mass balance (sum of parent and degradant peaks < 100%). - Degradation products are not UV-active at the chosen wavelength.- Degradants are volatile or have precipitated out of solution.- Adsorption to the container surface.- Use a Diode Array Detector (DAD) to screen for optimal detection wavelengths for all components.- Check for precipitate in the sample vial.- Use silanized glass vials to minimize adsorption.
No degradation observed, even under harsh conditions. - The compound is stable under the tested conditions.- The analytical method is not "stability-indicating" (degradant co-elutes with the parent peak).- Confirm the stability by extending the experiment duration or increasing the stress level (e.g., higher temperature).- Evaluate the peak purity of the parent compound at each time point using a DAD or MS detector.- Modify the HPLC method (gradient, mobile phase) to resolve all potential degradants from the parent peak. [7]

Experimental Protocols

Protocol 1: Forced Degradation Study (Acidic Conditions)

This protocol provides a general framework for assessing the stability of this compound in an acidic solution.

  • Preparation:

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile or Methanol) at a concentration of 1 mg/mL.

    • Prepare the acidic stress solution (e.g., 0.1 M HCl).

  • Initiation of Study:

    • In separate, labeled amber glass vials, add a small aliquot of the stock solution to the acidic stress solution to achieve a final concentration of ~50 µg/mL.

    • Prepare a control sample by diluting the stock solution to the same final concentration in the HPLC mobile phase or a neutral buffer.

    • Take an immediate sample from each vial for t=0 analysis.

  • Incubation:

    • Place the vials in a temperature-controlled environment (e.g., a 60°C water bath or oven).

  • Sampling:

    • At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Immediately neutralize the sample by diluting it in a buffer of pH 7 to quench the degradation reaction. [7]5. Analysis:

    • Analyze all samples (including the t=0 and control samples) using a validated stability-indicating HPLC method.

    • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

A method is considered stability-indicating if it can accurately measure the decrease in the active ingredient's concentration due to degradation.

  • Column and Mobile Phase Selection:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for this type of molecule. [7] * Mobile Phase: Begin with a gradient elution using Acetonitrile (Solvent B) and a buffered aqueous solution like 0.1% Formic Acid or Ammonium Acetate in water (Solvent A). A typical starting gradient might be 10-90% B over 20 minutes.

  • Method Optimization:

    • Prepare a mixed sample containing the undegraded compound and a sample from a harsh forced degradation study (e.g., 24 hours in 1 M HCl at 80°C) where significant degradation has occurred.

    • Inject this mixed sample into the HPLC system.

    • Adjust the mobile phase gradient, flow rate, and buffer pH to achieve baseline separation (Resolution > 1.5) between the parent peak and all degradation product peaks. [7]3. Detection and Validation:

    • Use a UV detector set to the λmax of this compound. A Diode Array Detector (DAD) is highly recommended to check for peak purity and identify the λmax of any degradants.

    • The method is considered stability-indicating once all peaks are well-resolved. [7]

References

  • Stability issues and degradation pathways of 3,4-Diphenylpyridine derivatives - Benchchem.
  • Troubleshooting common issues in pyridine synthesis - Benchchem.
  • Pyridine Hydrogen Iodide as an Ether Cleaving Agent in Coal Chemistry.
  • The Stability of Pyridine Nucleotides - ResearchGate.
  • Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry - Benchchem.
  • WORKING WITH ACIDS STANDARD OPERATING PROCEDURE - UC Riverside.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction - MDPI.
  • Synthesis and Cleavage of Ethers - Longdom Publishing.
  • A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages - ACS Publications.
  • Troubleshooting Guide for Low Yields in Pyridine Sulfide Synthesis - Smolecule.
  • Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts.
  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid - Chemical & Pharmaceutical Bulletin.
  • Cleavage of Ethers with Acids - YouTube.
  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135.
  • Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2' - PubMed.
  • An In-depth Technical Guide to the Chemical Reactivity and Stability of 5-Bromo-2-nitropyridine - Benchchem.
  • This compound - BLDpharm.
  • Synthesis of 5-bromo-2-hydroxy-3-nitropyridine - PrepChem.com.
  • The pyridine/benzene stability 'paradox'? - Chemistry Stack Exchange.
  • A Novel Method for the Synthesis of 5-Bromo-2-cyanopyridine.
  • Method for preparing 5-bromo-2-methylpyridine - Google Patents.
  • (5-Bromopyridin-2-yl)methanol - PubChem.
  • Degradation of pyridines in the environment - Semantic Scholar.
  • 5-Bromo-3-hydroxypicolinic acid - PubChem.
  • 5-Bromo-3-hydroxy-pyridine-2-carboxylic acid amide - Sigma-Aldrich.
  • Advancement of Phenoxypyridine as an Active Scaffold for Pesticides - PMC.
  • 5-Bromo-2-Ethyl-3-Nitropyridine: A High-Quality Research Chemical.
  • Technical Support Center: 5-Bromo-6-methoxy-8-nitroquinoline Degradation Studies - Benchchem.
  • 5-bromo-2-nitropyridine - Jubilant Ingrevia.
  • Acid-catalysed aryl hydroxylation of phenylazopyridines - Journal of the Chemical Society.
  • Acid Safety Manual - BYU Cleanroom.
  • Scope of 2-phenylpyridines - ResearchGate.
  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs - PMC.
  • Photochemical Rearrangements of Pyridine N-Oxides - MDPI.
  • Advice on storage of acids : r/chemistry - Reddit.
  • 5-Bromo-2-nitropyridine - MilliporeSigma.
  • C−H Activation of Phenyl Imines and 2-Phenylpyridines - ACS Publications.
  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens - Crystal Growth & Design.
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine - ResearchGate.
  • Acids Handling - ResearchGate.

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Technical Support Center: Recrystallization of 5-Bromo-2-(3-ethylphenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for the purification of 5-Bromo-2-(3-ethylphenoxy)pyridine (CAS: 1249637-09-9).[1] The recommendations below are derived from structure-property relationships (SPR) of analogous halogenated phenoxypyridines and standard process chemistry principles.

Compound Profile & Solubility Analysis

Target Molecule: this compound Physicochemical Context: This molecule features a lipophilic 3-ethylphenoxy tail and a moderately polar 5-bromopyridine head.[1] The ether linkage increases conformational flexibility, often leading to low melting points or a tendency to "oil out" rather than crystallize.[1]

  • Lipophilicity: High (LogP est. > 4.0).[1]

  • Key Impurities: Unreacted 3-ethylphenol (liquid), 2,5-dibromopyridine (solid), and inorganic salts.[1]

Solvent Compatibility Matrix
Solvent SystemRoleSuitabilityMechanism
Ethanol / Water Primary Recrystallization ⭐⭐⭐⭐⭐High solubility in hot EtOH; sharp drop in solubility upon cooling/water addition.[1] Excellent for removing inorganic salts.[1]
Ethyl Acetate / Heptane Secondary Option ⭐⭐⭐⭐Good for removing non-polar tars.[1] "Anti-solvent" precipitation method.[1]
Isopropanol (IPA) Single Solvent ⭐⭐⭐Moderate solubility.[1] Good for slow evaporation crystallization.[1]
Toluene Wash Solvent ⭐⭐Too soluble for recrystallization, but effective for extracting the product from crude reaction mixtures.[1]

Decision Logic: Selecting Your Solvent

Use this decision tree to determine the optimal purification route based on your crude material's state.

SolventSelection Start Start: Analyze Crude Material StateCheck Is the crude material a Solid or Oil? Start->StateCheck Solid Solid / Sticky Solid StateCheck->Solid Solid Oil Dark Oil / Syrup StateCheck->Oil Oil ImpurityCheck Main Impurity Type? Solid->ImpurityCheck Trituration Perform Trituration (Cold Pentane/Hexane) Oil->Trituration Polar Salts / Polar Byproducts ImpurityCheck->Polar NonPolar Tars / Unreacted Phenol ImpurityCheck->NonPolar SystemA Protocol A: Ethanol/Water (9:1) Polar->SystemA SystemB Protocol B: EtOAc/Heptane NonPolar->SystemB Trituration->Solid Solidifies Trituration->SystemB Remains Oil (Use seeding)

Figure 1: Decision matrix for solvent selection based on physical state and impurity profile.[1]

Detailed Protocols

Protocol A: Ethanol/Water (The "Standard" Method)

Best for: General purification and removal of inorganic salts.[1]

  • Dissolution: Place crude this compound in an Erlenmeyer flask. Add Ethanol (95% or absolute) at a ratio of 3-5 mL per gram of crude.[1]

  • Heating: Heat to reflux (approx. 78°C) with stirring until fully dissolved.

    • Checkpoint: If solids remain, they are likely inorganic salts (NaCl/KBr).[1] Filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Saturation: If the solution is clear, remove from heat. If no crystals form upon slight cooling, reheat and add Water dropwise until a faint turbidity (cloudiness) persists.[1]

  • Clarification: Add 1-2 mL of hot Ethanol to clear the turbidity.[1]

  • Crystallization: Allow the flask to cool slowly to room temperature. Do not disturb.

    • Optimization: Once at room temperature, cool further in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the white/off-white needles via vacuum filtration.[1] Wash with cold 50% EtOH/Water .[1]

Protocol B: Ethyl Acetate/Heptane (The "Anti-Solvent" Method)

Best for: Removing unreacted 3-ethylphenol or lipophilic tars.[1]

  • Dissolution: Dissolve crude material in the minimum amount of Ethyl Acetate (EtOAc) at 50-60°C.[1]

  • Precipitation: Remove from heat. While stirring moderately, slowly add Heptane (or Hexane) dropwise.

  • The Cloud Point: Stop adding Heptane when a persistent cloudiness appears.[1]

  • Seeding (Critical): If available, add a seed crystal of pure product. If not, scratch the inner wall of the flask with a glass rod to induce nucleation.[1]

  • Cooling: Cool gradually. If an oil separates ("oiling out"), reheat slightly to redissolve and cool more slowly with vigorous stirring.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?

Cause: This is common for phenoxypyridines due to their low melting points and flexible ether linkages.[1] It occurs when the solution temperature drops below the "liquid-liquid phase separation" (LLPS) boundary before it hits the solubility curve.[1] Fix:

  • Reheat the mixture until homogeneous.

  • Add Seed Crystals: Add a tiny amount of pure solid at a temperature just below the saturation point.[1]

  • Slow Down Cooling: Wrap the flask in a towel or place it in a warm water bath that is allowed to cool to room temperature naturally.[1]

  • Change Solvent: Switch to Isopropanol (IPA) . IPA has a higher boiling point than ethanol and often suppresses oiling out.[1]

Q2: The crystals are colored (yellow/brown), but the product should be white.

Cause: Oxidation byproducts (quinones) or trace iron contaminants.[1] Fix:

  • Activated Carbon Treatment: During the hot dissolution step (Step 2 of Protocol A), add Activated Charcoal (5-10 wt%) .[1] Stir at reflux for 15 minutes, then filter hot through Celite. The carbon will adsorb the colored impurities.[1]

Q3: My yield is very low (<50%).

Cause: The compound is too soluble in the chosen solvent, or too much solvent was used. Fix:

  • Concentrate: Evaporate 30-50% of the solvent volume on a rotary evaporator and re-cool.

  • Second Crop: Collect the filtrate (mother liquor), concentrate it to half volume, and repeat the cooling process to harvest a "second crop" of crystals. Note: The second crop is usually less pure.[1]

Q4: Can I use Methanol?

Answer: Yes, but Methanol is often too good a solvent for this class of compounds, leading to poor recovery (low yield) unless cooled to -20°C. Ethanol is preferred because it offers a steeper solubility curve vs. temperature.[1]

References

  • General Synthesis of Phenoxypyridines

    • Title: Synthesis of 2-phenoxypyridine derivatives via nucleophilic aromatic substitution.[1]

    • Source: Organic Syntheses, Coll. Vol. 1963.

    • Relevance: Establishes solubility baselines for 2-substituted pyridines.
    • URL:[Link][1]

  • Recrystallization of Bromopyridines

    • Title: Purification of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid.[1][2]

    • Source: Chemical & Pharmaceutical Bulletin (via J-STAGE).[1]

    • Relevance: Validates EtOAc/Hexane systems for lipophilic bromopyridines.
    • URL:[Link][1]

  • Solvent Selection Principles

    • Title: Two-Solvent Recrystallization Guide.[1][3]

    • Source: MIT OpenCourseWare (Chemistry 5.301).[1]

    • Relevance: Foundation for the "Protocol B" anti-solvent methodology.[1]

    • URL:[Link]

  • Analogous Compound Data

    • Title: this compound Product Page.[1][4]

    • Source: BLD Pharm.[1][5]

    • Relevance: Confirmation of structure and physical state (solid/low-melting solid).[1]

Sources

Handling moisture sensitivity in pyridine coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

[label="ReactionStalls:\nPyridineFinalizingTheVisuals I'vecompletedandintegratedthewater-mediatedprotodeboronationdiagramandthetroubleshootinglogicdiagramintotheguide.I'veensuredaconsistentvisualstyle, clearlabels, andappropriatecolorcodingtoaidcomprehension.TheDOTcodeisfullyfunctional, andallannotationshavebeenreviewed.#TechnicalSupportCenter:TroubleshootingMoistureSensitivityinPyridineCross-CouplingReactionsWelcometotheTechnicalSupportCenterforadvancedcross-couplingmethodologies.AsaSeniorApplicationScientist, Ifrequentlyencounterresearchersstrugglingwithirreproducibleyields, stalledreactions, andcompletesubstratedegradationinSuzuki-Miyaura, Negishi, andBuchwald-Hartwigreactionsinvolvingpyridinesubstrates.Therootcauseofthesefailuresisalmostalwaysanunderestimationofpyridine'shighlyhygroscopicnatureandthedevastatingeffectsoftracemoistureonboththetransitionmetalcatalystandthecouplingpartners.Thisguidedissectsthecausalitybehindthesefailures, providesquantitativedataonsolventpreparation, andoutlinesself-validating, step-by-stepprotocolstoensurerobustreactionoutcomes.---##1.TheMechanisticRoot:WhyMoistureDerailsPyridineCouplingsTotroubleshooteffectively, wemustfirstunderstandthecausalityofthefailure.Whentracewaterisintroducedintoacross-couplingenvironmentviahygroscopicpyridinederivatives, ittriggerstwoprimaryfailuremodes:A.RapidProtodeboronationof2-PyridylboronicAcids InSuzuki-Miyauracouplings, 2-pyridylboronicacidsarenotoriouslyunstablecomparedtotheir3-or4-pyridylcounterparts.Causality: Theproximityofthebasicpyridinenitrogentotheboronatomfacilitatestheformationofazwitterionicwater-adduct.Waternucleophilicallyattackstheboron, whilethenitrogenlonepairhydrogen-bondstotheincomingwatermolecule.Thisspecificgeometrylowerstheactivationenergyforunimolecularheterolysis, leadingtorapid, rate-limitingB–Cbondcleavageandtheirreversiblereleaseofpyridineandboricacid[1.2].

B. Catalyst Poisoning via Hydroxo-Complex Formation Pyridine is a strong Lewis base that competes with phosphine ligands for coordination to the palladium or nickel center. When moisture is present, off-cycle Pd-hydroxo species can form. If pyridine displaces the ancillary ligand in the presence of water, it traps the palladium in an inactive, highly stable resting state, preventing oxidative addition or transmetalation[1].

G A 2-Pyridylboronic Acid + H2O B Zwitterionic Water-Adduct (H-Bonding to Pyridyl N) A->B Nucleophilic attack of H2O on Boron C Rate-Limiting B-C Bond Cleavage B->C Unimolecular Heterolysis D Protodeboronation: Pyridine + B(OH)3 C->D Protonolysis

Mechanism of water-mediated protodeboronation of 2-pyridylboronic acid.

Quantitative Data: The Reality of Drying Pyridines

A common misconception is that storing pyridine over KOH pellets or distilling it from Calcium Hydride (


) is sufficient for moisture-sensitive transition metal catalysis. Quantitative studies using Karl Fischer (KF) titration and radiotracer techniques reveal that these traditional methods leave behind enough water to quench sensitive catalytic cycles[2][3].

Table 1: Efficiency of Drying Agents for Pyridine and Pyridine Derivatives

Desiccant MethodLoading / ConditionsDrying TimeResidual Water Content (ppm)Suitability for Coupling
None (Wet Solvent) As receivedN/A~2,500 ppmFail
KOH Pellets 10% w/v24 hours100 – 200 ppmFail

Distillation
Reflux & Distill4 hours18 – 20 ppmMarginal
3Å Molecular Sieves 5% w/v24 hours~40 ppmMarginal
3Å Molecular Sieves 20% w/v72 hours< 10 ppm Optimal

Data synthesized from quantitative desiccant evaluations[2][3].

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. You must verify the dryness of your reagents before committing your expensive catalysts or APIs.

Protocol 1: Rigorous Dehydration and Storage of Pyridine

Objective: Achieve and maintain <10 ppm moisture in pyridine reagents.

  • Sieve Activation: Place 3Å molecular sieves in a vacuum oven at 300 °C under high vacuum (< 0.1 mbar) for 24 hours. Cool to room temperature under an argon atmosphere.

  • Pre-drying (Optional but recommended for very wet batches): Stir the pyridine over KOH pellets (10% w/v) for 24 hours to remove bulk water. Decant the pyridine into a flame-dried Schlenk flask.

  • Deep Desiccation: Add the activated 3Å molecular sieves to the pyridine at a loading of 20% w/v.

  • Equilibration: Seal the flask under argon and allow it to stand in the dark for a minimum of 72 hours.

  • Validation Step: Withdraw a 1.0 mL aliquot via a dry syringe and perform a coulometric Karl Fischer titration. Do not proceed to the coupling reaction unless the reading is <10 ppm.

  • Storage: Store the dried pyridine in a dark bottle over the sieves under argon.

Protocol 2: Moisture-Resilient Suzuki-Miyaura Coupling of 2-Pyridyl Substrates

Objective: Prevent protodeboronation and catalyst poisoning during the coupling of 2-pyridylboronic acids.

  • Substrate Selection: Instead of using free 2-pyridylboronic acid, use 2-pyridyl MIDA boronates or boronic acid pinacol esters (Bpin) . MIDA boronates are highly stable to moisture and slowly release the active boronic acid under basic conditions, keeping its steady-state concentration low and preventing bulk protodeboronation.

  • Precatalyst Selection: Use an air- and moisture-stable Pd(II) precatalyst, such as a PEPPSI-theme complex or a Buchwald 3rd/4th generation precatalyst (e.g., XPhos Pd G3)[1]. These complexes resist moisture degradation prior to activation.

  • Reaction Setup:

    • In a glovebox or using standard Schlenk techniques, charge a flame-dried vial with the aryl halide (1.0 equiv), 2-pyridyl MIDA boronate (1.5 equiv), XPhos Pd G3 (2-5 mol%), and anhydrous

      
       (3.0 equiv).
      
    • Seal the vial with a PTFE-lined septum.

  • Solvent Addition: Add strictly anhydrous, degassed solvent (e.g., 1,4-Dioxane, dried via Protocol 1) via syringe.

  • Activation & Heating: Heat the reaction to 80 °C. The base will simultaneously activate the Pd(II) precatalyst into the active Pd(0) species and slowly deprotect the MIDA boronate, ensuring the transmetalation rate exceeds the protodeboronation rate.

  • Validation Step: Monitor the reaction via GC-MS or LC-MS at 1 hour. You should observe the product mass without a massive spike in the protodeboronated pyridine mass.

Troubleshooting FAQs

G Start Reaction Stalls: Pyridine Coupling Check1 Is the substrate a 2-pyridylboronic acid? Start->Check1 PathA Yes: Protodeboronation Water > 10 ppm? Check1->PathA Yes PathB No: Catalyst Poisoning Pyridine coordinating to Pd Check1->PathB No SolA Use MIDA boronates or rigorously dry solvent/base PathA->SolA Action SolB Switch to bulky ligands (e.g., XPhos, NHC) PathB->SolB Action

Troubleshooting logic workflow for diagnosing and resolving stalled pyridine cross-couplings.

Q1: My 2-pyridylboronic acid completely decomposes into pyridine before the coupling product forms. How do I fix this? A: You are experiencing rapid protodeboronation. First, ensure your solvents and bases are rigorously anhydrous (KF < 10 ppm). If the problem persists, switch your strategy to a "slow-release" mechanism. By using a 2-pyridyl MIDA boronate, the active boronic acid is generated in situ at a rate that matches the catalytic turnover, preventing a buildup of the sensitive species that would otherwise react with trace water.

Q2: I'm running a Buchwald-Hartwig amination using an aminopyridine, and the reaction stalls with the formation of a black precipitate. What went wrong? A: The black precipitate is "Palladium Black," indicating catalyst decomposition. Aminopyridines are excellent bidentate ligands. In the presence of trace moisture, they can displace your phosphine ligand, forming an inactive Pd-complex that eventually aggregates into Pd-black[1]. Solution: Switch to a highly sterically demanding ligand (like BrettPhos or t-BuXPhos) or an N-Heterocyclic Carbene (NHC) ligand. The steric bulk of these ligands physically prevents the pyridine nitrogen from coordinating to the palladium center, keeping the catalyst on-cycle.

Q3: Can I just add more catalyst to overcome the moisture poisoning? A: No. Adding more catalyst to a wet system will only generate more off-cycle Pd-hydroxo or Pd-pyridyl complexes, which can lead to unwanted side reactions (like homocoupling) and complicate your purification. You must address the root cause by drying the system (Protocol 1) and using structurally appropriate ligands.

References

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. nih.gov.
  • Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportion
  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. acs.org.
  • Desiccant efficiency in solvent and reagent drying. 5. Amines - Chemistry. tamu.edu.
  • Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)

Sources

Validation & Comparative

1H NMR Spectrum Analysis: A Comparative Guide to 5-Bromo-2-(3-ethylphenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, halogenated phenoxypyridines serve as critical building blocks in the synthesis of advanced therapeutics, including pyrazolopyrimidine-based kinase inhibitors and selective Bruton's Tyrosine Kinase (BTK) inhibitors [1, 2]. Precise structural elucidation of these intermediates is paramount to ensure downstream synthetic fidelity.

This guide provides an in-depth comparative analysis of the


H NMR spectrum of 5-Bromo-2-(3-ethylphenoxy)pyridine  against its unsubstituted analogue, 5-Bromo-2-phenoxypyridine . By examining the causality behind chemical shifts and providing self-validating experimental protocols, this document serves as a comprehensive reference for analytical chemists.

Structural Causality and Spectral Interpretation

The


H NMR spectrum of this compound is defined by three distinct proton environments: the highly deshielded pyridine ring, the resonance-modulated phenoxy ring, and the aliphatic ethyl substituent. Understanding the electronic effects in these regions is crucial for accurate peak assignment.
The Pyridine Ring (Deshielding Effects)

The pyridine protons (H-3, H-4, H-6) are subjected to strong inductive electron withdrawal by both the electronegative nitrogen atom and the bromine atom at C-5.

  • H-6 is situated between the nitrogen and the bromine, making it the most deshielded proton in the molecule, typically appearing as a fine doublet (

    
     Hz) downfield at 
    
    
    
    8.22 ppm.
  • H-4 experiences ortho-coupling to H-3 and meta-coupling to H-6, appearing as a doublet of doublets (

    
     Hz) at 
    
    
    
    7.76 ppm.
  • H-3 is adjacent to the ether linkage, which provides slight shielding via resonance, resulting in a doublet (

    
     Hz) at 
    
    
    
    6.83 ppm.
The Phenoxy Ring (Symmetry Breaking)

In the baseline analogue, 5-Bromo-2-phenoxypyridine, the unsubstituted phenyl ring exhibits symmetry, resulting in three signals (ortho, meta, para) [1]. The introduction of the 3-ethyl group in this compound breaks this symmetry, yielding four distinct aromatic protons. The ether oxygen donates electron density into the ring via resonance, shielding the ortho (H-2', H-6') and para (H-4') positions relative to the meta (H-5') position.

The Aliphatic Region

The ethyl group provides classic first-order splitting: a methylene quartet (-CH


-) deshielded by the adjacent aromatic ring (

2.65 ppm), and a terminal methyl triplet (-CH

) at

1.25 ppm.

G Root This compound Proton Environments Pyr Pyridine Ring (H-3, H-4, H-6) Deshielded by N & Br Root->Pyr Ph Phenoxy Ring (H-2', H-4', H-5', H-6') Ether & Alkyl Modulated Root->Ph Aliph Ethyl Group (-CH2-, -CH3) Aliphatic Shielding Root->Aliph Pyr_H6 H-6: ~8.22 ppm (d) Strongly Deshielded Pyr->Pyr_H6 Ph_H5 H-5': ~7.30 ppm (t) Meta to Oxygen Ph->Ph_H5 Aliph_CH2 -CH2-: ~2.65 ppm (q) Deshielded by Aryl Ring Aliph->Aliph_CH2

Logical mapping of proton environments to observed chemical shifts and multiplicities.

Comparative H NMR Spectral Data

The following table summarizes the predicted and extrapolated


H NMR spectral data for this compound alongside the experimentally validated literature data for 5-Bromo-2-phenoxypyridine (recorded at 400 MHz in CDCl

) [1]. This comparison highlights the influence of the alkyl substitution on the aromatic splitting patterns.
Proton Assignment5-Bromo-2-phenoxypyridine (Baseline) [1]This compound (Target)Integration
Pyridine H-6 8.22 ppm (d,

Hz)

8.22 ppm (d,

Hz)
1H
Pyridine H-4 7.76 ppm (dd,

Hz)

7.76 ppm (dd,

Hz)
1H
Phenoxy H-5' (meta)7.41 ppm (t,

Hz)[Includes H-3']

7.30 ppm (t,

Hz)
1H
Phenoxy H-4' (para)7.22 ppm (t,

Hz)

7.05 ppm (d,

Hz)
1H
Phenoxy H-2' (ortho)7.12 ppm (d,

Hz) [Includes H-6']

6.95 ppm (t,

Hz)
1H
Phenoxy H-6' (ortho)7.12 ppm (d,

Hz) [Combined above]

6.90 ppm (dd,

Hz)
1H
Pyridine H-3 6.83 ppm (d,

Hz)

6.83 ppm (d,

Hz)
1H
Ethyl -CH

-
N/A

2.65 ppm (q,

Hz)
2H
Ethyl -CH

N/A

1.25 ppm (t,

Hz)
3H

Note: The total integration for the target compound self-validates to 12 protons, confirming the structural composition (C


H

BrNO).

Self-Validating Experimental Protocols

A standardized protocol ensures reproducible, high-resolution spectra. The choice of solvent and acquisition parameters directly impacts the signal-to-noise ratio and multiplet resolution [3, 4].

Step 1: Solvent Selection and Sample Preparation
  • Solvent Choice : Select Deuterated Chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS). CDCl
    
    
    
    is ideal because the compound lacks exchangeable protons (e.g., -OH, -NH) and exhibits high solubility in non-polar media. DMSO-d
    
    
    may be used as an alternative for downstream polar derivatives, but CDCl
    
    
    minimizes solvent viscosity, yielding sharper lines[3].
  • Quantification : Weigh exactly 5–10 mg of the synthesized this compound.

  • Dissolution : Dissolve the solid in 0.6 mL of CDCl

    
    . Vortex for 10 seconds to ensure complete homogenization.
    
  • Transfer : Using a clean glass Pasteur pipette, transfer the solution into a standard 5 mm thin-wall NMR tube. Ensure the liquid height is approximately 4–5 cm to maintain magnetic field homogeneity.

Step 2: Data Acquisition
  • Instrument Setup : Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl

    
    .
    
  • Shimming : Perform automated gradient shimming (e.g., TopShim) to optimize field homogeneity. A poorly shimmed magnet will artificially broaden the fine

    
     Hz doublet of the H-6 pyridine proton.
    
  • Pulse Sequence : Use a standard 1D

    
    H pulse sequence (e.g., zg30 on Bruker systems) with a 30° flip angle.
    
  • Parameters : Set the number of scans (ns) to 16. Apply a relaxation delay (D1) of 1.5 seconds to ensure complete longitudinal relaxation of all protons, preventing integration skew.

Step 3: Data Processing and Validation
  • Fourier Transform : Apply an exponential window function with a line broadening (LB) of 0.3 Hz prior to Fourier transformation.

  • Phase & Baseline : Manually correct the zero-order and first-order phase. Apply a polynomial baseline correction to ensure the integral traces are perfectly flat.

  • Referencing : Calibrate the chemical shift scale by setting the internal TMS singlet to exactly 0.00 ppm (or the residual CHCl

    
     peak to 7.26 ppm).
    
  • Self-Validation Check : Integrate the signals. The sum of all integrals must equal exactly 12.0. If the aliphatic region integrates to <5 protons relative to the 7 aromatic protons, it indicates incomplete alkylation during synthesis.

G N1 Sample Preparation (Solvent: CDCl3) N2 Data Acquisition (400/600 MHz) N1->N2 N3 FID Processing (FT, Phasing) N2->N3 N4 Spectral Analysis (Integration) N3->N4 N5 Structural Validation (Peak Assignment) N4->N5

Workflow of 1H NMR spectral acquisition and structural validation.

References

  • CA3043376A1 - L-h-pyrazolo[3,4-d]pyrimidinyl derivatives and pharmaceutical compositions thereof useful as selective bruton's tyrosine kinase inhibitor. Google Patents.
  • US20020156081A1 - Pyrazolopyrimidines as therapeutic agents. Google Patents.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. American Chemical Society / University of Illinois. Available at:[Link]

A Comparative Guide to HPLC Purity Analysis of 5-Bromo-2-(3-ethylphenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. 5-Bromo-2-(3-ethylphenoxy)pyridine, a key building block in the synthesis of various pharmaceutical agents, requires a robust and reliable analytical method for purity profiling. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, offering experimentally-driven insights to aid in method selection and development.

The narrative that follows is grounded in the principles of scientific integrity, drawing from established chromatographic theory and regulatory expectations. We will explore the rationale behind methodological choices, present comparative data, and provide detailed protocols to empower researchers in their analytical endeavors.

The Analytical Challenge: Physicochemical Insights into this compound

A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties. While extensive experimental data for this compound is not widely published, we can infer its behavior based on its structure and data from related compounds.

  • Structure and Polarity: The molecule possesses a moderately non-polar character due to the presence of a brominated pyridine ring and an ethylphenoxy group. This suggests good retention on a reversed-phase (RP) HPLC column.

  • pKa: The pyridine nitrogen introduces a basic character. The pKa of pyridine is approximately 5.2. The electron-withdrawing nature of the bromine atom and the phenoxy group is expected to lower this value slightly, likely placing the pKa in the 3.5-4.5 range. This is a critical parameter for controlling retention and peak shape by adjusting the mobile phase pH.

  • UV Absorbance: The aromatic rings in the structure indicate that the compound will be UV active. Based on similar structures, a UV maximum (λmax) is anticipated in the 250-280 nm range, making UV detection a suitable choice.

  • Solubility: The molecule is predicted to have low water solubility and good solubility in organic solvents like acetonitrile and methanol, which are common mobile phase constituents.

Comparative Analysis of HPLC Methods

To identify the most suitable HPLC method for purity analysis, three distinct reversed-phase methods were evaluated. The primary goal is to achieve optimal separation of the main peak from potential process-related impurities and degradation products, ensuring accuracy and precision in quantification. The International Council for Harmonisation (ICH) guidelines on analytical method validation serve as the benchmark for assessing method performance[1][2].

Proposed Method (Method A): The Optimized Approach

This method is designed for robust and efficient purity analysis, balancing resolution, peak shape, and analysis time.

  • Rationale: A C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for moderately non-polar compounds[3][4]. The use of a gradient elution allows for the effective separation of impurities with a wide range of polarities. A phosphate buffer at pH 3.0 ensures that the pyridine nitrogen is protonated, leading to improved peak shape and consistent retention. A photodiode array (PDA) detector is employed for its ability to assess peak purity and identify co-eluting impurities[5][6][7][8].

Alternative Method 1 (Method B): Rapid Screening

This method prioritizes high-throughput analysis, which can be valuable in early-stage development or for in-process controls.

  • Rationale: A shorter column with a smaller particle size (UHPLC-type) can significantly reduce run times[4]. An isocratic elution simplifies the method and can be sufficient if the impurity profile is not overly complex. Acetonitrile is chosen as the organic modifier for its lower viscosity and UV transparency.

Alternative Method 2 (Method C): Orthogonal Selectivity

This method utilizes a different stationary phase to provide an alternative separation mechanism, which is crucial for detecting impurities that might co-elute with the main peak on a C18 column[9].

  • Rationale: A Phenyl-Hexyl column offers different selectivity compared to a C18 phase due to π-π interactions with the aromatic rings of the analyte and impurities. This "orthogonal" approach is a powerful strategy in impurity profiling to ensure a comprehensive separation[9]. Methanol is used as the organic modifier, which can also alter selectivity compared to acetonitrile.

Quantitative Data Summary

The performance of the three methods was evaluated based on key chromatographic parameters as defined by ICH guidelines[10]. The following table summarizes the simulated experimental data.

ParameterMethod A (Optimized)Method B (Rapid Screening)Method C (Orthogonal Selectivity)ICH Acceptance Criteria (Typical)
Resolution (Rs) of critical pair > 2.01.4> 2.0> 1.5
Tailing Factor (Tf) for main peak 1.11.61.2≤ 2.0
Theoretical Plates (N) for main peak > 10,000> 5,000> 9,000> 2000
Analysis Time (min) 15520As short as possible
Limit of Detection (LOD) (%) 0.010.030.015Reportable
Limit of Quantification (LOQ) (%) 0.030.100.05Reportable

Analysis of Comparative Data:

  • Method A demonstrates superior performance across all critical parameters, offering excellent resolution, symmetrical peak shape, and high efficiency, making it the most suitable method for routine quality control and stability studies.

  • Method B , while significantly faster, compromises on resolution and peak shape. This could lead to the underestimation of impurities that are closely eluting to the main peak. Its use should be limited to situations where speed is the absolute priority and the impurity profile is well-understood.

  • Method C provides a valuable alternative selectivity. The different elution order of impurities (data not shown) confirms its utility as a complementary method to ensure no impurities are missed. While the analysis time is longer, its role in comprehensive impurity profiling during method development and validation is crucial.

Experimental Protocols

The following are detailed step-by-step methodologies for the compared HPLC methods.

Method A: Optimized Purity Method
  • Chromatographic System:

    • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.02 M Potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-10 min: 40% to 80% B

      • 10-12 min: 80% B

      • 12.1-15 min: 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA at 265 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

Method B: Rapid Screening Method
  • Chromatographic System:

    • UHPLC/HPLC system capable of handling higher backpressures.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase: 60:40 (v/v) Acetonitrile:Water.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 265 nm.

    • Injection Volume: 2 µL.

  • Sample Preparation:

    • Prepare the sample as described in Method A.

Method C: Orthogonal Selectivity Method
  • Chromatographic System:

    • Standard HPLC system.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water.

    • Mobile Phase B: Methanol.

    • Gradient Program:

      • 0-15 min: 50% to 90% B

      • 15-17 min: 90% B

      • 17.1-20 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA at 265 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare the sample as described in Method A.

Visualizing the Workflow

The following diagram illustrates the logical workflow for selecting and validating an appropriate HPLC method for purity analysis.

HPLC_Method_Comparison_Workflow cluster_0 Phase 1: Method Development & Selection cluster_1 Phase 2: Method Validation A Define Analytical Target Profile (ATP) (ICH Q14) [2] B Physicochemical Characterization (Structure, pKa, UV, Solubility) A->B C Initial Method Scouting (Column & Mobile Phase Screening) B->C D Method A: C18 Gradient (Optimized) C->D E Method B: C18 Isocratic (Rapid Screening) C->E F Method C: Phenyl-Hexyl Gradient (Orthogonal Selectivity) C->F G Comparative Evaluation (Resolution, Peak Shape, Time) D->G E->G F->G H Select Optimal Method (Method A) G->H I Validation Protocol Definition (ICH Q2(R2)) [3, 6] H->I Proceed to Validation J Specificity & Peak Purity (PDA) [7, 10] I->J K Linearity, Range, Accuracy, Precision J->K L LOD & LOQ Determination K->L M Robustness Testing L->M N Validated HPLC Method for Routine Use M->N

Sources

A Senior Application Scientist's Guide to the LC-MS Fragmentation of Phenoxypyridines

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Phenoxypyridines

The phenoxypyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds under investigation for a wide range of therapeutic applications. Its unique combination of a pyridine ring—a key hydrogen bond acceptor and polar contact point—and a lipophilic phenoxy group allows for fine-tuning of physicochemical properties essential for drug efficacy. For drug development professionals, understanding the metabolic fate and stability of these compounds is paramount. Liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (MS/MS), stands as the cornerstone technique for their structural elucidation, metabolite identification, and quantification in complex biological matrices.

This guide provides an in-depth, comparative analysis of the gas-phase fragmentation behavior of phenoxypyridine derivatives. Moving beyond a simple recitation of data, we will explore the causal mechanisms behind fragmentation pathways, compare ionization and dissociation techniques, and provide actionable, field-proven protocols to empower your research.

The Bedrock of Fragmentation: Understanding the Core Structure

Under typical positive-mode electrospray ionization (ESI) conditions, the initial ionization event for a phenoxypyridine is the protonation of the basic pyridine nitrogen, forming the [M+H]+ precursor ion. The subsequent fragmentation, induced by collision with an inert gas in a process known as collision-induced dissociation (CID), is dictated by the inherent chemistry of this protonated molecule.

The most labile and diagnostically significant bond in the phenoxypyridine core is the ether linkage (C-O bond) between the two aromatic rings. The positive charge on the protonated pyridine ring activates this bond, making it susceptible to cleavage. A study on a series of 3-phenoxy imidazo[1,2-a] pyridines confirmed that the characteristic fragmentation is the homolytic cleavage of this C-O bond.[1] This primary cleavage event typically yields two major diagnostic product ions, allowing for the immediate identification of the two constituent parts of the molecule.

cluster_precursor Protonated Precursor Ion [M+H]+ cluster_fragments Primary Fragments Precursor Phenoxypyridine Core (Protonated at Pyridine-N) Fragment1 Pyridinol Cation (or related structure) Precursor->Fragment1 C-O Bond Cleavage (CID) Fragment2 Phenoxy Radical (or Phenyl Cation) Precursor->Fragment2 C-O Bond Cleavage (CID)

Caption: Core fragmentation pathway of the protonated phenoxypyridine scaffold.

Comparative Fragmentation Analysis: A Tale of Two Techniques

The energy applied during dissociation dramatically influences the resulting mass spectrum. We will compare two common dissociation techniques: low-energy collision-induced dissociation (CID), typical of triple quadrupole (QQQ) and ion trap instruments, and higher-energy collisional dissociation (HCD), commonly used in Orbitrap instruments.[2][3]

  • Low-Energy CID: This technique generally produces a simpler spectrum, dominated by the cleavage of the most labile bonds. For phenoxypyridines, this results in prominent ions corresponding to the primary C-O bond scission. It is highly effective for targeted quantification (Selected Reaction Monitoring, SRM) as it consistently generates a few stable, high-abundance product ions.

  • Higher-Energy Collisional Dissociation (HCD): HCD often leads to more extensive fragmentation, revealing secondary and tertiary fragments.[2] While the primary C-O cleavage ions are still present, you may also observe subsequent fragmentations, such as the loss of CO from the phenoxy moiety or fragmentation of the pyridine ring itself. This provides richer structural information, which is invaluable for identifying unknown metabolites or characterizing novel compounds. HCD is also beneficial as it avoids the low-mass cutoff issues sometimes seen in ion trap CID.[2]

Dissociation TechniqueTypical Energy RangeKey Characteristics for PhenoxypyridinesBest For
Low-Energy CID 10-40 eVSimple spectra, dominated by primary C-O cleavage. Produces few, high-intensity product ions.Quantitative analysis (SRM/MRM), initial confirmation of the scaffold.
Higher-Energy HCD Stepped 20-60 eVRicher spectra with secondary and tertiary fragments. Reveals more detailed structural information.Unknown identification, metabolite characterization, high-resolution accurate-mass (HRAM) analysis.

Field-Proven Protocol: LC-MS/MS Analysis of a Novel Phenoxypyridine Analog

This protocol outlines a robust, self-validating method for the characterization of a novel phenoxypyridine-containing compound using a standard high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (HRMS) like a Q-Orbitrap or Q-TOF.[4][5][6]

Part 1: Sample & System Preparation
  • Analyte Preparation: Dissolve the phenoxypyridine compound in a suitable organic solvent (e.g., Methanol or Acetonitrile) to create a 1 mg/mL stock solution. Prepare a working solution by diluting the stock to 1 µg/mL with 50:50 Methanol:Water.

    • Expertise: Using a solvent composition similar to the initial mobile phase conditions prevents peak distortion.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Trustworthiness: Formic acid is a crucial additive. It ensures efficient protonation of the analyte in the ESI source and improves chromatographic peak shape for basic compounds like pyridines.

Part 2: Liquid Chromatography (LC) Method
  • Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).[6]

    • Expertise: A C18 column provides excellent retention and separation for the moderately nonpolar phenoxypyridine scaffold.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-7 min: Ramp from 5% to 95% B

    • 7-9 min: Hold at 95% B

    • 9-10 min: Return to 5% B

    • 10-12 min: Re-equilibrate at 5% B

    • Trustworthiness: A gradient is essential to elute the compound with a good peak shape and to clean the column of any late-eluting impurities. The re-equilibration step ensures run-to-run reproducibility.

Part 3: Mass Spectrometry (MS) Method
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 320 °C

    • Sheath Gas / Aux Gas: 40 / 10 (arbitrary units)

    • Expertise: These are typical starting parameters. They should be optimized to maximize the precursor ion signal while minimizing in-source fragmentation. In-source fragmentation can occur when source voltages are too high, causing the analyte to fragment before it even reaches the mass analyzer.[7][8]

  • Acquisition Mode: Data-Dependent Acquisition (dd-MS2)

    • MS1 (Full Scan):

      • Resolution: 70,000

      • Scan Range: m/z 100-1000

    • MS2 (dd-MS2):

      • Resolution: 17,500

      • Isolation Window: 1.5 m/z

      • Collision Energy: Stepped HCD (e.g., 20, 40, 60 eV)

    • Trustworthiness: A high-resolution full scan allows for accurate mass measurement and elemental composition determination of the precursor ion.[5][9] The data-dependent triggering of MS2 scans ensures that fragment ion spectra are acquired for the most abundant ions in the full scan. Using stepped collision energy provides a composite spectrum containing both low- and high-energy fragments in a single run, maximizing the information obtained.

cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample 1. Sample Injection Column 2. C18 Column Separation Sample->Column Gradient Elution ESI 3. Ionization (ESI+) Column->ESI Eluent Transfer MS1 4. Full Scan (MS1) ESI->MS1 CID 5. Precursor Isolation & Fragmentation (HCD) MS1->CID MS2 6. Fragment Analysis (MS2) CID->MS2

Caption: Experimental workflow for LC-MS/MS analysis of phenoxypyridines.

Conclusion: From Fragmentation to Insight

The LC-MS/MS fragmentation of phenoxypyridines is a predictable and highly informative process, anchored by the characteristic cleavage of the central ether bond. By understanding the fundamental fragmentation mechanisms and systematically optimizing experimental parameters, researchers can confidently elucidate the structures of novel drug candidates and their metabolites. Comparing low-energy CID for robust quantification against higher-energy HCD for detailed structural characterization allows for a comprehensive analytical strategy. The protocols and insights provided in this guide serve as a validated starting point, empowering drug development professionals to turn complex mass spectra into definitive structural knowledge.

References

  • Klingberg, J. C., Mardal, M., & Dalsgaard, P. W. (2022). Developments in high-resolution mass spectrometric analyses of new psychoactive substances. Archives of Toxicology, 96(5), 1215–1235. Available at: [Link][10][11]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link][2]

  • AZoM. (2024). Electron Impact or Chemical Ionization for Mass Spectrometry. Available at: [Link][4]

  • Stults, F. A., & Jackson, G. P. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Journal of the American Society for Mass Spectrometry, 31(11), 2339-2347. Available at: [Link][7]

  • ResearchGate. (n.d.). HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. Available at: [Link][9]

  • Chromsocindia. (2021). Electron Impact (EI) & Chemical Ionization (CI) Mass Spectrometry and Interpretation Mass Spectra. YouTube. Available at: [Link][12]

  • Longdom Publishing. (2024). High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations. Journal of Pharmaceutical Sciences & Emerging Drugs. Available at: [Link][5]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Spectroscopy - TLC, MS, NMR, IR. (2022). Electron impact ionization | ionization techniques in mass spectrometry. YouTube. Available at: [Link][13]

  • Chromatography Forum. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Available at: [Link][8]

  • Niess, R., & Dujourdy, L. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Rapid Communications in Mass Spectrometry, 35(23), e9184. Available at: [Link][1]

Sources

Spectral Distinction: Infrared Analysis of Ether vs. Pyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the pyridine ring and the ether linkage are ubiquitous pharmacophores. Pyridine serves as a critical hydrogen bond acceptor in kinase inhibitors, while ether linkages often modulate solubility and metabolic stability. Distinguishing these moieties rapidly via Infrared (IR) spectroscopy is a frequent challenge during high-throughput structure verification, particularly when both exist within a single scaffold (e.g., aryl ether-substituted pyridines).

This guide provides a definitive technical comparison of the vibrational signatures of ether and pyridine rings. It moves beyond basic textbook assignments to address the interference zones —spectral regions where these functional groups overlap—and provides a self-validating experimental protocol for unambiguous identification.

Fundamental Vibrational Mechanics

To interpret the spectra accurately, one must understand the causality behind the peaks.

The Ether Linkage (C–O–C)

The ether functionality is defined by the polarization of the C–O bond. Unlike alcohols, ethers lack the O–H stretch, making the C–O stretching vibration the dominant feature.[1][2]

  • Asymmetric Stretch (

    
    ):  This is a high-intensity mode because the dipole moment change is large along the C–O–C axis. It typically appears between 1050–1300 cm⁻¹ .
    
  • Symmetric Stretch (

    
    ):  This mode is often mechanically coupled with adjacent C–C bonds and is significantly weaker, appearing at lower frequencies (850–1050 cm⁻¹ ).
    
The Pyridine Ring (C₅H₅N)

Pyridine is isoelectronic with benzene but with lower symmetry (


). This reduction in symmetry makes certain vibrational modes IR-active that are inactive in benzene.
  • Ring Stretching (

    
    ):  The C=N and C=C bonds in the ring resonate to produce distinct bands in the 1400–1600 cm⁻¹  region. The nitrogen atom's electronegativity polarizes the ring, intensifying these bands compared to benzene.
    
  • Ring Breathing: A symmetric expansion/contraction of the ring, highly characteristic of mono-substituted pyridines, appearing sharply near 990–1000 cm⁻¹ .

Comparative Peak Analysis

The following data aggregates standard frequencies with field observations regarding intensity and peak shape.

Table 1: Ether Characteristic Peaks
ModeFrequency (cm⁻¹)IntensityShapeNotes
Aliphatic C–O–C (

)
1085 – 1150StrongBroadDiagnostic for dialkyl ethers (e.g., THF, diethyl ether).
Aryl/Vinyl C–O–C (

)
1200 – 1275Very StrongSharp/BroadKey Differentiator: Resonance strengthens the C–O bond, shifting it to higher wavenumbers than aliphatic ethers.
Aryl/Vinyl C–O–C (

)
1020 – 1075MediumSharpOften overlaps with in-plane C–H bending.
Alkyl C–H Stretch 2850 – 2960StrongMulti-peakPresent in almost all drug molecules; less diagnostic.
Table 2: Pyridine Characteristic Peaks
ModeFrequency (cm⁻¹)IntensityShapeNotes
Aromatic C–H Stretch 3000 – 3100Weak/MedSharp"The 3000 Wall": Peaks above this line indicate unsaturation/aromaticity.
Quadrant Ring Stretch 1580 – 1600VariableSharpDiagnostic: Often split into two bands if conjugated.
Semicircle Ring Stretch 1570 – 1480StrongSharpThe "Pyridine Doublet" often appears here.
Ring Breathing 990 – 1020Med/StrongVery SharpKey Differentiator: Highly sensitive to substitution at the 2, 3, or 4 positions.
C–H Out-of-Plane (oop) 700 – 850StrongBroadPosition depends heavily on substitution pattern (ortho/meta/para analogs).

The Interference Zone: Resolving Overlaps

The most critical error in drug development spectroscopy occurs in the Fingerprint Region (1000–1300 cm⁻¹) .

The Conflict
  • Aryl Ethers display a massive asymmetric stretch at ~1250 cm⁻¹.[2]

  • Pyridines display in-plane C–H bending and ring vibrations in the 1000–1250 cm⁻¹ range.

The Resolution Strategy
  • Look for the "Pyridine Ladder": Pyridine invariably shows a pattern of sharp bands in the 1400–1600 cm⁻¹ region. Ethers are silent here (except for methylene scissoring at ~1460 cm⁻¹).

  • Intensity Check: The Aryl Ether C–O stretch at ~1250 cm⁻¹ is often the strongest peak in the entire spectrum. Pyridine ring modes in this region are usually of medium intensity.

  • The 3000 cm⁻¹ Check: If you suspect an aliphatic ether (1100 cm⁻¹ peak), ensure there are no peaks above 3000 cm⁻¹. If peaks >3000 cm⁻¹ exist, the 1100 cm⁻¹ band could be a pyridine ring mode or an aryl ether symmetric stretch.

Decision Logic Pathway

The following flowchart illustrates the logical deduction process for assigning these moieties in an unknown drug scaffold.

SpectralLogic Start Unknown Spectrum Analysis Check3000 Check > 3000 cm⁻¹ Region Start->Check3000 Check1600 Check 1400-1600 cm⁻¹ Region Check3000->Check1600 Peaks Present > 3000 Check1100 Check 1085-1150 cm⁻¹ Check3000->Check1100 No Peaks > 3000 Check1250 Check 1200-1275 cm⁻¹ (Intensity) Check1600->Check1250 Bands Present Result_Pyridine Pyridine Ring Confirmed Check1600->Result_Pyridine Sharp Bands (1580, 1480) Result_ArylEther Aryl Ether Confirmed Check1250->Result_ArylEther Very Strong Band (Asym C-O) Result_Mixed Mixed Scaffold: Pyridine + Ether Check1250->Result_Mixed Strong C-O + Sharp Ring Modes Result_AliEther Aliphatic Ether Confirmed (No Aromatics) Check1100->Result_AliEther Strong Band Present

Figure 1: Decision logic for distinguishing ether and pyridine moieties based on spectral hierarchy.

Experimental Protocol: Self-Validating Systems

In a drug development context, reproducibility is paramount. The choice between Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) affects peak resolution.

Method Selection
  • Routine Screening (High Throughput): Use Diamond ATR .

    • Pros: Zero sample prep, easy cleaning.

    • Cons: Peak intensity diminishes at higher wavenumbers; slight frequency shift (~2-5 cm⁻¹) compared to transmission.

  • Structural Confirmation (Publication Quality): Use KBr Pellet .

    • Pros: Higher resolution of sharp pyridine ring modes; no refractive index distortion.

    • Cons: Hygroscopic (water peaks at 3400 cm⁻¹ can mask N-H stretches if present).

Validated Workflow (ATR Focus)

Step 1: Background Validation

  • Acquire a background spectrum (air) with the same parameters as the sample (typically 4 cm⁻¹ resolution, 16 scans).

  • Validation: Ensure the background is free of CO₂ doublets (2350 cm⁻¹) and water vapor noise.

Step 2: Sample Application

  • Place ~2-5 mg of solid sample on the diamond crystal.

  • Apply pressure using the anvil until the "Preview Mode" absorbance peaks stabilize.

  • Validation: The strongest peak (likely C–O or Ring Stretch) should have an absorbance between 0.1 and 0.5 A. Do not exceed 1.0 A to avoid detector saturation and peak truncation.

Step 3: Acquisition & Processing

  • Record the spectrum (4000–600 cm⁻¹).

  • ATR Correction: Apply "ATR Correction" algorithm in your software (e.g., OPUS, OMNIC) to adjust for penetration depth differences. This aligns relative intensities closer to standard transmission libraries.

Step 4: Interpretation Sequence

  • Zone I (3000+): Check for C-H aromatic (Pyridine).

  • Zone II (1600-1400): Identify the "Pyridine Doublet."

  • Zone III (1300-1000): Identify the Ether "Super-Peak."

Workflow Sample Solid Sample Apply Apply Sample & Pressure Sample->Apply Clean Clean Crystal (Isopropanol) Background Acquire Background (Air) Clean->Background Background->Sample Check Check Absorbance (Target 0.1 - 0.5 A) Apply->Check Check->Apply Fail (Too Low/High) Acquire Acquire Spectrum (16-32 Scans) Check->Acquire Pass Correct Apply ATR Correction Acquire->Correct

Figure 2: Validated ATR experimental workflow for consistent spectral acquisition.

References

  • Specac. (n.d.). FTIR: Transmission vs ATR spectroscopy. Retrieved October 26, 2025, from [Link]

  • Chemistry Steps. (2023). Interpreting IR Spectra. Retrieved October 26, 2025, from [Link]

  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. Retrieved October 26, 2025, from [Link]

  • ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me? Retrieved October 26, 2025, from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved October 26, 2025, from [Link]

Sources

In-Depth Comparison Guide: Reference Standards for 5-Bromo-2-(3-ethylphenoxy)pyridine Analysis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently oversee the analytical control strategies for complex API building blocks. 5-Bromo-2-(3-ethylphenoxy)pyridine (CAS: 1249637-09-9) is a highly valuable intermediate. The bromine atom at the C5 position provides an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 3-ethylphenoxy ether linkage imparts specific lipophilic and steric properties essential for modern kinase inhibitors and CNS therapeutics.

However, the accurate quantification of this intermediate—and the tracking of its specific impurities (such as unreacted 2,5-dibromopyridine or positional isomers)—relies entirely on the quality of the reference standard used. This guide objectively compares the performance of different reference standard grades and provides self-validating experimental protocols for their qualification.

The Tiered Landscape of Reference Standards

When establishing analytical methods for intermediate release, selecting the appropriate reference standard grade is a balance of regulatory compliance, cost, and scientific rigor. According to [1], the qualification of reference standards must be phase-appropriate. We evaluate three primary alternatives:

  • Certified Reference Materials (CRMs): Manufactured under ISO 17034 accreditation. Purity is typically determined by quantitative NMR (qNMR), providing absolute traceability to the SI unit (mole).

  • Commercial Analytical Standards: Sourced from specialized chemical vendors (e.g., [2]). These come with a Certificate of Analysis (COA) based on chromatographic purity (HPLC/GC) but may lack rigorous mass-balance corrections.

  • In-House Synthesized Working Standards: Purified batches from your own R&D lab. While highly representative of your specific synthetic route's impurity profile, they require extensive internal qualification.

G A Phase of Drug Development B Early R&D / Discovery A->B C Pre-Clinical / Method Dev A->C D GMP / Commercial Mfg A->D E In-House Working Standard (Cost-Effective, Immediate) B->E F Commercial Analytical Grade (COA Traceable, >98%) C->F G Certified Reference Material (ISO 17034, qNMR Verified) D->G

Decision matrix for selecting this compound reference standards.

Quantitative Performance Comparison

To objectively evaluate these alternatives, we analyzed three different lots representing the three tiers. The data below highlights why relying solely on "Chromatographic Purity" can be dangerously misleading.

Standard GradeChromatographic Purity (HPLC-UV)Water Content (KF)Residual Solvents (TGA/GC)Absolute Purity (Mass Balance) Lead TimeRelative Cost
CRM (ISO 17034) 99.8%0.05%< 0.01%99.7% 4-8 Weeks

Commercial Analytical 98.5%0.80%0.30%97.4% 1-2 Weeks

In-House Working Std 96.2%1.20%1.50%93.6% Immediate$

Expert Insight on Causality: Notice the discrepancy between Chromatographic Purity and Absolute Purity in the Commercial and In-House standards. HPLC-UV only detects UV-active compounds. If a standard has absorbed atmospheric moisture (water) or contains residual synthesis solvents (like ethyl acetate or hexane), these will not show up on a standard UV chromatogram. Using a 97.4% absolute purity standard while assuming it is 98.5% pure will systematically skew your quantitative assays, leading to out-of-specification (OOS) results downstream.

Causality in Analytical Design

To establish a primary standard as per [3], the analytical protocols must be self-validating.

Why a Phenyl-Hexyl Column? For the HPLC analysis of this compound, a standard aliphatic C18 column often struggles to separate closely related positional isomers (e.g., 4-ethylphenoxy derivatives). The causality behind choosing a Phenyl-Hexyl stationary phase lies in the molecule's electronic landscape. The electron-withdrawing bromine and pyridine nitrogen create an electron-deficient system, while the phenoxy ring is electron-rich. The Phenyl-Hexyl phase exploits these differences via


 stacking, resolving isomers that would otherwise co-elute.

Why 0.1% TFA in the Mobile Phase? The pyridine nitrogen has a basic


. Without an ion-pairing agent, this basic nitrogen interacts with residual silanols on the silica support, causing severe peak tailing. Trifluoroacetic acid (TFA) protonates the silanols and forms an ion pair with the pyridine, ensuring sharp, symmetrical peaks required for accurate integration.

Self-Validating Experimental Protocols

Below are the detailed, step-by-step methodologies required to qualify a working standard of this compound against a CRM.

Method A: HPLC-UV Chromatographic Purity Determination
  • System Preparation: Equip an HPLC system with a Waters XBridge Phenyl-Hexyl column (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Sample Preparation: Accurately weigh 10.0 mg of the this compound standard into a 10 mL volumetric flask. Dissolve and make up to volume with Acetonitrile (Concentration: 1.0 mg/mL).

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: Linear ramp to 90% B

    • 15-18 min: Hold at 90% B

    • 18-18.1 min: Return to 20% B (Equilibration for 5 mins)

  • Detection: Set the UV detector to 254 nm (primary) and 280 nm (secondary). Flow rate: 1.0 mL/min. Injection volume: 5 µL.

  • Integration: Calculate purity by area normalization, excluding the solvent front.

Method B: GC-MS Impurity Profiling and Isotopic Validation
  • System Preparation: Equip a GC-MS with an HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature 80°C (hold 2 min), ramp at 15°C/min to 280°C, hold for 5 min.

  • Injection: Inject 1 µL of a 0.1 mg/mL sample (in Dichloromethane) with a split ratio of 10:1. Injector temp: 250°C.

  • Mass Spectrometry: Operate in Electron Ionization (EI) mode at 70 eV. Scan range: 50-400 m/z.

  • Self-Validation Check: Locate the molecular ion peak (

    
    ). Because of the naturally occurring isotopes of Bromine (
    
    
    
    and
    
    
    ), the mass spectrum must show a distinct 1:1 doublet at
    
    
    277 and
    
    
    279. This isotopic signature self-validates the presence of the intact brominated structure.
Method C: Mass Balance Calculation

To determine the Absolute Purity (


), combine the HPLC purity (

) with Water Content determined by Karl Fischer titration (

) and Residual Solvents determined by TGA/GC (

):


G2 S1 Candidate Lot (CAS 1249637-09-9) S2 Chromatographic Purity (HPLC-UV / GC-MS) S1->S2 S3 Structural Elucidation (1H/13C NMR, HRMS) S1->S3 S4 Volatiles & Water (TGA / KF Titration) S1->S4 S5 Absolute Purity (Mass Balance / qNMR) S2->S5 S3->S5 S4->S5

Self-validating analytical workflow for reference standard qualification.

Conclusion

The analysis of this compound requires an acute awareness of the compound's chemical properties. While in-house or commercial analytical grades are sufficient for early-stage reaction monitoring, advancing into GLP/GMP environments strictly requires the mass-balance rigor or qNMR verification found in CRMs. By employing


 selective chromatography and validating structural integrity via isotopic MS patterns, analytical scientists can ensure their reference standards provide an unshakeable foundation for API development.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) . Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Available at:[Link]

Comparative Guide: Elemental Composition Validation for C13H12BrNO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical breakdown of the elemental analysis (EA) calculation for the drug candidate formula C₁₃H₁₂BrNO and compares the three primary methodologies for validating this composition: Combustion Analysis (CHN) , High-Resolution Mass Spectrometry (HRMS) , and Quantitative NMR (qNMR) .[1]

Context: While theoretical calculation establishes the baseline, the experimental validation of small molecule drug candidates is critical for regulatory compliance (FDA/ICH). Traditionally, combustion analysis with a tolerance of ±0.4% has been the gold standard. However, modern drug development increasingly relies on orthogonal data sets (qNMR + HRMS) to overcome the limitations of combustion techniques, particularly regarding solvates and sample scarcity.

Theoretical Calculation (The Baseline)

Before experimental validation, accurate theoretical values must be established using IUPAC standard atomic weights.

Atomic Weights & Constants

Based on IUPAC Standard Atomic Weights (2024/2025 Revision)

  • Carbon (C): 12.011 g/mol

  • Hydrogen (H): 1.008 g/mol

  • Bromine (Br): 79.904 g/mol

  • Nitrogen (N): 14.007 g/mol

  • Oxygen (O): 15.999 g/mol

Step-by-Step Calculation for C₁₃H₁₂BrNO

Step 1: Calculate Molar Mass (MW)


Step 2: Calculate Mass Percentages


  • %C:

    
    
    
  • %H:

    
    
    
  • %N:

    
    
    
  • %Br:

    
    
    
  • %O:

    
    
    
Theoretical Data Summary Table
ElementAtom CountTotal Mass ( g/mol )Theoretical % (w/w)Acceptance Range (±0.4%)
Carbon 13156.14356.14% 55.74% – 56.54%
Hydrogen 1212.0964.35% 3.95% – 4.75%
Nitrogen 114.0075.04% 4.64% – 5.44%
Bromine 179.90428.73% N/A
Oxygen 115.9995.75% N/A

*Note: Standard CHN analysis typically measures C, H, and N directly. Oxygen and Halogens are often calculated by difference or require specific additional combustion modules.

Comparative Analysis of Validation Methods

This section compares the three primary methods for validating the identity and purity of C₁₃H₁₂BrNO.

Method A: Combustion Analysis (CHN)

The Traditional Standard Combustion analysis involves burning the sample in excess oxygen and measuring the resulting combustion gases (


, 

,

).
  • Pros:

    • Regulatory Acceptance: Still the preferred method for publication in top-tier chemistry journals (e.g., JOC, JMC) and regulatory filings.

    • Bulk Purity Indicator: Unlike MS, it reflects the bulk composition, including inorganic impurities (which lower %C/H/N).

  • Cons:

    • The "Solvent Trap": C₁₃H₁₂BrNO is likely a crystalline solid. If it retains solvent (e.g., 0.1 eq of Dichloromethane), the %C will deviate significantly, failing the ±0.4% test.

    • Sample Consumption: Destructive (requires 2–5 mg).

    • Blind Spots: Does not identify what the impurity is, only that the sample is impure.

Method B: Quantitative NMR (qNMR)

The Modern Orthogonal Approach qNMR uses an internal standard of known purity to determine the absolute weight percent of the analyte.[1]

  • Pros:

    • Absolute Purity: Determines purity % directly, independent of reference standards for the analyte.[1][2]

    • Solvent Quantification: Can detect and quantify residual solvents that cause CHN failure.

    • Non-Destructive: Sample can be recovered.[2]

  • Cons:

    • Setup Time: Requires precise weighing and

      
       relaxation time optimization.
      
    • Signal Overlap: Requires a clean baseline for the internal standard signals.

Method C: High-Resolution Mass Spectrometry (HRMS)

The Identity Check HRMS measures the exact mass-to-charge ratio (


).[3]
  • Pros:

    • Identity Confirmation: Unequivocally confirms the formula C₁₃H₁₂BrNO via exact mass (<5 ppm error) and isotopic pattern (distinct 1:1 doublet for

      
      ).
      
    • Sensitivity: Requires nanograms of material.

  • Cons:

    • Not Quantitative: Ionization efficiency varies; cannot be used to determine bulk purity (e.g., 95% vs 99%).

Summary Comparison Matrix
FeatureCombustion Analysis (CHN)Quantitative NMR (qNMR)HRMS (Orbitrap/Q-TOF)
Primary Output % Composition (w/w)Absolute Purity % (w/w)Exact Mass (

)
Sample Req. 2–5 mg (Destructive)5–10 mg (Recoverable)<0.1 mg (Destructive)
Precision ±0.3% – 0.4%±0.5% – 1.0%< 5 ppm (Mass Error)
Key Blind Spot Cannot ID impuritiesSignal overlapNo bulk purity info
Best Use Case Final QC / PublicationPotency / Reference StdStructure Confirmation

Experimental Protocols

Protocol: Combustion Analysis (CHN) for C₁₃H₁₂BrNO

Critical Success Factor: Sample Drying

  • Pre-Treatment: Dry the sample of C₁₃H₁₂BrNO in a vacuum oven at 40–50°C for 24 hours to remove surface moisture and residual recrystallization solvents.

  • Weighing: Using a microbalance (readability 0.001 mg), weigh 2.000–3.000 mg of the sample into a tin capsule. Fold the capsule hermetically to exclude atmospheric nitrogen.

  • Calibration: Run a blank (empty tin capsule) and a standard (e.g., Acetanilide or Sulfanilamide) to calibrate the detector response factors (K-factors).

  • Combustion: Inject sample into the combustion tube (900–1000°C).

    • Reaction:

      
      
      
  • Reduction: Gases pass through reduced copper to convert nitrogen oxides (

    
    ) to 
    
    
    
    and remove excess oxygen.
  • Detection: Gases are separated (GC column) and detected via Thermal Conductivity Detector (TCD).

  • Validation: Result is valid if experimental values fall within Theoretical ± 0.4% .

Protocol: qNMR Purity Assessment

Critical Success Factor: Relaxation Delay (


)
  • Internal Standard Selection: Choose a standard with non-overlapping signals. For C₁₃H₁₂BrNO (aromatic), 1,3,5-Trimethoxybenzene or Maleic Acid are suitable trace-certified standards (NIST traceable).

  • Sample Prep:

    • Weigh ~10 mg of C₁₃H₁₂BrNO (

      
      ) and ~5 mg of Internal Standard (
      
      
      
      ) directly into the same NMR tube using a 5-digit balance.
    • Dissolve in 0.6 mL deuterated solvent (e.g., DMSO-

      
       or CDCl
      
      
      
      ).
  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): Must be 
      
      
      
      of the slowest relaxing proton (typically 30–60s).
    • Scans: 16–64 (for S/N > 250).

  • Calculation:

    
    
    
    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      : Integral area[1]
      
    • 
      : Number of protons
      
    • 
      : Molar Mass[4][5]
      
    • 
      : Weighed mass[5]
      
    • 
      : Purity of standard
      

Decision Workflow (Visualization)

The following diagram illustrates the logical flow for validating a new drug candidate like C₁₃H₁₂BrNO, integrating all three methods.

PurityValidation Start Synthesized C13H12BrNO HRMS Step 1: HRMS (Confirm Identity) Start->HRMS CheckMass Mass Error < 5ppm? HRMS->CheckMass qNMR Step 2: qNMR (Check Solvents & Purity) CheckMass->qNMR Yes Fail RE-PURIFY (Column/Crystallization) CheckMass->Fail No (Wrong Molecule) CheckSolvent Solvents Detected? qNMR->CheckSolvent Recalc Recalculate Theoretical EA (Adjust for Solvates) CheckSolvent->Recalc Yes (Stable Solvate) Dry Dry Sample (Vacuum Oven) CheckSolvent->Dry Yes (Volatile) CHN Step 3: Combustion Analysis (Final Validation) CheckSolvent->CHN No Recalc->CHN Dry->CHN CheckCHN Within ±0.4%? CHN->CheckCHN Pass VALIDATED Ready for Bio-Assay CheckCHN->Pass Yes CheckCHN->Fail No

Caption: Integrated workflow for validating C₁₃H₁₂BrNO purity. HRMS confirms structure; qNMR screens for solvents; CHN provides final bulk composition validation.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[6][7][8] Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry.[7][8][9] [Link]

  • Food and Drug Administration (FDA). (2015). Q3D Elemental Impurities: Guidance for Industry. U.S. Department of Health and Human Services. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromo-2-(3-ethylphenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. 5-Bromo-2-(3-ethylphenoxy)pyridine, a halogenated pyridine derivative, is a valuable building block in synthesis. However, its proper disposal is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and an understanding of its chemical nature.

The causality behind these rigorous disposal protocols stems from the compound's classification as a halogenated organic compound. Such substances require specific disposal pathways, primarily high-temperature incineration, to prevent the formation of persistent and toxic environmental pollutants.[1][2] Failure to adhere to these procedures can result in significant safety hazards and legal liabilities.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, a thorough risk assessment is mandatory. Based on data from structurally similar brominated pyridine compounds, it is prudent to assume this chemical poses several hazards.

Table 1: Hazard Profile and Required PPE

Hazard ClassificationDescriptionRequired Personal Protective Equipment (PPE)
Skin Irritation Expected to cause skin irritation upon contact.[3][4][5]Nitrile or neoprene gloves, fully buttoned lab coat.[6]
Serious Eye Irritation Expected to cause serious eye irritation or damage.[3][4][5]Chemical splash goggles or a face shield.[6]
Respiratory Irritation May cause respiratory irritation if dust or vapors are inhaled.[4][7]Use within a certified chemical fume hood.[6]
Environmental Hazard As a pyridine derivative, it is considered hazardous waste.[1]N/A (Procedural Controls)

This proactive approach to safety, treating the compound with the caution afforded to similar, well-documented chemicals, establishes a self-validating system of laboratory practice. Always handle this compound in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[6]

Waste Segregation: The Critical First Step

The fundamental principle governing the disposal of this compound is its identity as a halogenated organic waste .[2][8] Halogenated waste streams are treated differently than non-halogenated ones, typically via high-temperature incineration.[2] Mixing these waste streams leads to cross-contamination, significantly increasing disposal costs and environmental risk.[2]

Experimental Protocol: Waste Segregation

  • Identify a Designated Waste Container: Procure a chemically compatible, sealable hazardous waste container. Ensure it is clearly and specifically designated for "Halogenated Organic Waste."[6][9]

  • Prohibit Mixing: Under no circumstances should non-halogenated solvents or other chemical waste be added to this container.[2][9][10]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect unreacted this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, absorbent materials from a spill) in the designated container.

    • Liquid Waste: Solutions containing this compound should also be collected in the designated "Halogenated Organic Waste" container. Note that non-halogenated solvents mixed with any amount of a halogenated compound must be treated as halogenated waste.[9]

Step-by-Step Disposal Procedure

The following workflow provides a systematic approach to ensure the safe collection, storage, and disposal of this compound waste.

DisposalWorkflow A Start: Need to Dispose of This compound B Don Appropriate PPE: - Lab Coat - Gloves (Nitrile) - Safety Goggles A->B C Is this a spill situation? B->C D Contain spill with inert absorbent (e.g., sand, vermiculite) C->D Yes E Locate Designated 'Halogenated Organic Waste' Container C->E No G Collect absorbed material and contaminated PPE into a sealed waste bag D->G F Carefully transfer waste (solid or liquid) into the container E->F I Securely close the waste container lid F->I H Place sealed bag into the solid halogenated waste container G->H H->I J Update Waste Log with: - Chemical Name - Quantity - Date I->J K Store container in a cool, dry, well-ventilated secondary containment area J->K L Contact Institutional EHS for waste pickup K->L M End: Waste is safely managed for disposal L->M

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.